Product packaging for Cangrelor Impurity 4(Cat. No.:CAS No. 1830294-26-2)

Cangrelor Impurity 4

Cat. No.: B601633
CAS No.: 1830294-26-2
M. Wt: 595.6 g/mol
InChI Key: BHXXFBCYKOTNPY-WVSUBDOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

an impurity of Cangrelor

Properties

CAS No.

1830294-26-2

Molecular Formula

C22H28F3N5O7S2

Molecular Weight

595.6 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl acetate

InChI

InChI=1S/C22H28F3N5O7S2/c1-11(31)34-9-14-16(35-12(2)32)17(36-13(3)33)20(37-14)30-10-27-15-18(26-6-8-38-4)28-21(29-19(15)30)39-7-5-22(23,24)25/h10,14,16-17,20H,5-9H2,1-4H3,(H,26,28,29)/t14-,16-,17-,20-/m1/s1

InChI Key

BHXXFBCYKOTNPY-WVSUBDOOSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)SCCC(F)(F)F)NCCSC)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)SCCC(F)(F)F)NCCSC)OC(=O)C)OC(=O)C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Adenosine, N-​[2-​(methylthio)​ethyl]​-​2-​[(3,​3,​3-​trifluoropropyl)​thio]​-​, 2',​3',​5'-​triacetate

Origin of Product

United States

Foundational & Exploratory

Cangrelor Impurity 4 synthesis pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Cangrelor Impurity 4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cangrelor is a potent, intravenously administered, direct-acting P2Y12 platelet inhibitor. Its rapid onset and offset of action make it a critical therapeutic agent in the setting of percutaneous coronary intervention (PCI). As with any pharmaceutical agent, the purity of the active pharmaceutical ingredient (API) is of paramount importance. The manufacturing process of Cangrelor can give rise to several process-related impurities, which must be identified, characterized, and controlled to ensure the safety and efficacy of the final drug product.

This technical guide focuses on this compound, a key process-related impurity formed during the synthesis of Cangrelor. This impurity is the tri-acetylated precursor to the core nucleoside structure of Cangrelor, arising from the incomplete deacetylation of the protected ribose moiety during the final stages of the synthesis.[1] A thorough understanding of its formation is crucial for the development of robust manufacturing processes that minimize its presence in the final API.

Chemical Identity of Cangrelor and Impurity 4

A clear distinction between the final API and the impurity is essential. The table below summarizes their key chemical identifiers.

Identifier Cangrelor This compound
IUPAC Name Dichloro-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl acetate
CAS Number 163706-06-71830294-26-2[1]
Molecular Formula C₁₇H₂₅Cl₂F₃N₅O₁₂P₃S₂C₂₂H₂₈F₃N₅O₇S₂[1]
Molecular Weight 776.36 g/mol 595.6 g/mol [1]

Synthesis Pathway of this compound

The formation of this compound is an inherent part of the overall synthesis of Cangrelor. It is an intermediate that, under ideal conditions, would be fully converted to the deacetylated nucleoside before the final phosphorylation steps. The following diagram illustrates the key transformation leading to the formation of this impurity.

G cluster_0 Synthesis of the Purine Base cluster_1 Formation of this compound cluster_2 Synthesis of Cangrelor 2-Thiobarbituric_Acid 2-Thiobarbituric Acid Nitrated_Dihydroxypyrimidine Nitrated Dihydroxypyrimidine 2-Thiobarbituric_Acid->Nitrated_Dihydroxypyrimidine S-alkylation, Nitration Dichloropyrimidine Dichloropyrimidine Nitrated_Dihydroxypyrimidine->Dichloropyrimidine Chlorination Aniline_Derivative Aniline Derivative Dichloropyrimidine->Aniline_Derivative Reduction Purine_Core Substituted Purine Core Aniline_Derivative->Purine_Core Cyclization Protected_Purine Protected Purine Core Purine_Core->Protected_Purine Protection Cangrelor_Impurity_4 This compound (Tri-acetylated Intermediate) Protected_Purine->Cangrelor_Impurity_4 Glycosylation Peracetyl_D_Ribofuranose Peracetyl-D-Ribofuranose Peracetyl_D_Ribofuranose->Cangrelor_Impurity_4 Vorbrüggen Glycosylation Deacetylated_Intermediate Deacetylated Nucleoside Cangrelor_Impurity_4->Deacetylated_Intermediate Deacetylation Incomplete_Deacetylation Cangrelor_Impurity_4->Incomplete_Deacetylation Incomplete Reaction Cangrelor Cangrelor Deacetylated_Intermediate->Cangrelor Phosphorylation & Condensation

Figure 1: General synthesis pathway highlighting the formation of this compound.

The general synthesis of Cangrelor begins with the construction of the purine core from starting materials like 2-thiobarbituric acid.[2] This is followed by a crucial glycosylation step where the protected purine base is coupled with peracetyl-D-ribofuranose. This reaction, typically a Vorbrüggen glycosylation, yields this compound. The impurity arises when the subsequent deacetylation step, intended to remove the acetyl protecting groups from the ribose moiety, is incomplete.[1]

Experimental Protocol: Vorbrüggen Glycosylation

While specific process parameters for the synthesis of Cangrelor are proprietary, a representative experimental protocol for the key glycosylation step to form the N9-alkylated purine (the core of Impurity 4) is provided below. This protocol is based on well-established methodologies for nucleoside synthesis.

Objective: To synthesize N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-adenosine 2',3',5'-triacetate (this compound) via Vorbrüggen glycosylation.

Materials:

  • Silylated N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-9H-purin-6-amine (Protected Purine Core)

  • 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (Peracetyl-D-Ribofuranose)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the silylated purine base in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon), add 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.

  • Cool the reaction mixture to 0°C.

  • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization: The structure and purity of the synthesized impurity should be confirmed by analytical techniques such as:

  • ¹H NMR and ¹³C NMR spectroscopy

  • Mass spectrometry (MS)

  • High-performance liquid chromatography (HPLC)

Logical Workflow: Formation and Control of this compound

The presence of this compound in the final drug substance is a direct consequence of an incomplete deacetylation reaction. The following workflow illustrates the critical control points for minimizing this impurity.

G Start Start: Protected Purine Core & Peracetyl-D-Ribofuranose Glycosylation Glycosylation Reaction Start->Glycosylation Impurity4_Formation Formation of This compound Glycosylation->Impurity4_Formation Deacetylation Deacetylation Step Impurity4_Formation->Deacetylation Complete_Reaction Complete Deacetylation Deacetylation->Complete_Reaction Process Optimization Incomplete_Reaction Incomplete Deacetylation Deacetylation->Incomplete_Reaction Sub-optimal Conditions Deacetylated_Product Deacetylated Nucleoside (Desired Intermediate) Complete_Reaction->Deacetylated_Product Yes Phosphorylation Final Synthesis Steps (Phosphorylation) Deacetylated_Product->Phosphorylation Impurity4_Carryover This compound (Carried Over) Incomplete_Reaction->Impurity4_Carryover Yes Impurity4_Carryover->Phosphorylation Final_API_Pure High Purity Cangrelor Phosphorylation->Final_API_Pure From Pure Intermediate Final_API_Impure Cangrelor with Impurity 4 Phosphorylation->Final_API_Impure From Carried-over Impurity

Figure 2: Logical workflow for the formation and control of this compound.

To minimize the levels of this compound, process optimization of the deacetylation step is critical. This includes careful control of reaction time, temperature, and the nature and concentration of the deacetylating agent. Furthermore, robust analytical methods are required to monitor the levels of this impurity at various stages of the manufacturing process.

Conclusion

This compound is a critical process-related impurity in the synthesis of Cangrelor, identified as the tri-acetylated precursor to the drug's core nucleoside structure. Its formation is a direct result of the synthetic strategy employed, and its presence in the final API is due to incomplete deprotection. A thorough understanding of the synthesis pathway and the critical deacetylation step is essential for the development of a manufacturing process that consistently produces high-purity Cangrelor. This guide provides a foundational understanding for researchers and drug development professionals to address the challenges associated with the control of this impurity.

References

An In-depth Technical Guide to the Formation of Cangrelor Impurity 4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of Cangrelor Impurity 4, a critical process-related impurity encountered during the synthesis of the antiplatelet drug Cangrelor. This document outlines the identity of the impurity, its primary formation pathway, and relevant experimental protocols for its synthesis and analysis. The information is intended to assist researchers and drug development professionals in understanding and controlling this impurity to ensure the quality and safety of the final drug product.

Introduction to Cangrelor and Its Impurities

Cangrelor is a potent, intravenous, direct-acting P2Y12 platelet inhibitor used to prevent thrombotic events in patients undergoing percutaneous coronary intervention (PCI). The manufacturing process of Cangrelor is a complex multi-step synthesis that can lead to the formation of various process-related and degradation impurities. Regulatory agencies require stringent control of these impurities to ensure the safety and efficacy of the pharmaceutical product.

One such critical impurity is this compound, also known as N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-adenosine 2',3',5'-Triacetate.[1] This impurity is a key process-related impurity that arises from the incomplete removal of protecting groups during the synthesis of the Cangrelor drug substance.

Characterization of this compound

Table 1: Physicochemical Properties of this compound

ParameterValueReference
Chemical Name N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-adenosine 2',3',5'-Triacetate[1]
Synonyms Cangrelor Triacetate Impurity[2]
CAS Number 1830294-26-2[3]
Molecular Formula C22H28F3N5O7S2[1]
Molecular Weight 595.61 g/mol [1]

Formation Pathway of this compound

The primary formation pathway of this compound is through the incomplete deacetylation of a protected intermediate during the synthesis of Cangrelor. Acetyl groups are commonly used as protecting groups for the hydroxyl functions of the ribose moiety during the synthesis of nucleoside analogues like Cangrelor. In the final steps of the synthesis, these acetyl groups are removed to yield the active pharmaceutical ingredient. If this deprotection step is not driven to completion, the tri-acetylated precursor remains as an impurity in the final product.

Protected_Cangrelor_Precursor Protected Cangrelor Precursor (Tri-acetylated) Deacetylation Deacetylation (e.g., Sodium Methoxide in Methanol) Protected_Cangrelor_Precursor->Deacetylation Cangrelor Cangrelor (Final API) Deacetylation->Cangrelor Complete Reaction Impurity4 This compound (Residual Tri-acetylated Precursor) Deacetylation->Impurity4 Incomplete Reaction Incomplete_Reaction Incomplete Reaction

Formation pathway of this compound.

Factors that can contribute to incomplete deacetylation include:

  • Sub-optimal reaction time: Insufficient time for the reaction to proceed to completion.

  • Inadequate temperature: Lower temperatures can slow down the reaction rate.

  • Insufficient reagent: A non-stoichiometric amount of the deacetylation agent.

  • Quenching of the reaction: Premature termination of the reaction.

Experimental Protocols

Synthesis of Cangrelor Intermediate (Potential for Impurity 4 Formation)

The following protocol is based on a method described in the patent literature and illustrates a typical deacetylation step where this compound could be formed if the reaction is incomplete.

Reaction: Deprotection of the tri-acetylated Cangrelor precursor.

Reagents and Materials:

  • Tri-acetylated Cangrelor precursor (Compound c in the cited patent)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Reaction vessel with stirring and temperature control

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the tri-acetylated Cangrelor precursor in methanol in a reaction vessel under an inert atmosphere.

  • Cool the solution to the desired reaction temperature (e.g., 15-20°C).

  • Add a solution of sodium methoxide in methanol to the reaction mixture. The molar ratio of the precursor to sodium methoxide is typically in the range of 1:0.5 to 1:1.

  • Stir the reaction mixture at the specified temperature for a designated period (e.g., 18-23 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC) to ensure the disappearance of the starting material.

  • Upon completion, quench the reaction by neutralizing the base, for example, by the addition of an acid or an ion-exchange resin.

  • The resulting product, which may contain unreacted this compound, is then subjected to purification steps.

Source: Adapted from Chinese Patent CN109912673B.

Analytical Method for Related Substances in Cangrelor

The following HPLC method has been reported for the determination of related substances in Cangrelor. While not specifically validated for this compound, it provides a starting point for the development of a quantitative method.

Table 2: HPLC Method Parameters for Cangrelor Related Substances

ParameterCondition
Column Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Gradient elution with: A: 15 mmol·L⁻¹ ammonium phosphate sodium perchlorate solution (adjusted to pH 7.0 with phosphoric acid) B: Acetonitrile
Flow Rate 1.0 mL·min⁻¹
Detection Wavelength 242 nm
Column Temperature 30 °C

Source: Adapted from Wang, Q., et al. (2018). Determination of related substances in cangrelor by HPLC. Chinese Journal of New Drugs.[4]

Method Validation Considerations for this compound:

To accurately quantify this compound, the above method would require validation according to ICH guidelines. This would involve:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including other impurities, degradants, and the drug substance.

  • Linearity: Establishing a linear relationship between the concentration of the impurity and the analytical response.

  • Range: Defining the concentration range over which the method is precise, accurate, and linear.

  • Accuracy: Determining the closeness of the test results obtained by the method to the true value.

  • Precision: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the impurity that can be reliably detected and quantified.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Cangrelor Drug Substance Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection at 242 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Quantify Impurity 4 (using a reference standard) Integration->Quantification

Experimental workflow for the analysis of this compound.

Control Strategies for this compound

To minimize the levels of this compound in the final drug substance, the following control strategies should be considered during process development and manufacturing:

  • Optimization of Deacetylation Reaction: Systematically evaluate the impact of reaction parameters (temperature, time, reagent stoichiometry) on the level of residual Impurity 4 to establish a robust process window.

  • In-Process Controls (IPCs): Implement IPCs to monitor the completion of the deacetylation reaction before quenching. This can prevent the carry-over of significant levels of the impurity to downstream processing.

  • Purification: Develop and optimize purification methods (e.g., crystallization, chromatography) that can effectively remove this compound to the required specification level.

  • Raw Material Control: Ensure the quality and purity of the starting materials and reagents used in the synthesis.

Conclusion

This compound is a known process-related impurity that arises from the incomplete deacetylation of a protected intermediate in the synthesis of Cangrelor. Its formation is directly linked to the efficiency of the deprotection step. By understanding the formation pathway and implementing robust process controls, optimized reaction conditions, and effective purification strategies, the level of this impurity can be effectively controlled to meet the stringent requirements for pharmaceutical products. The development and validation of a specific and sensitive analytical method are crucial for the accurate monitoring and quantification of this compound, ensuring the quality and safety of the final Cangrelor drug substance. Further studies to quantify the kinetics of the deacetylation reaction would be beneficial for a more precise control of this impurity.

References

An In-depth Technical Guide to Cangrelor Impurity 4 (CAS No. 1830294-26-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cangrelor Impurity 4, a process-related impurity encountered during the synthesis of the antiplatelet drug Cangrelor. This document collates available data on its chemical identity, formation, and analytical detection, serving as a critical resource for researchers in pharmaceutical development and quality control.

Chemical Identity and Physicochemical Properties

This compound is scientifically known as N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-adenosine 2',3',5'-Triacetate. It is recognized as a key intermediate and process-related impurity in the manufacturing of Cangrelor.[1] The presence of this compound in the final active pharmaceutical ingredient (API) is generally attributed to the incomplete deacetylation of the ribose sugar moiety during the synthesis process.[1] As a well-characterized impurity, it is available as a pharmaceutical reference standard for analytical and quality control purposes.[2][3]

A summary of its key quantitative data is presented in Table 1.

ParameterValueReference(s)
CAS Number 1830294-26-2[3][4]
Molecular Formula C₂₂H₂₈F₃N₅O₇S₂[3][4]
Molecular Weight 595.61 g/mol [3][4]
Synonyms (2R,3R,4R,5R)-2-(acetoxymethyl)-5-(6-((2-(methylthio)ethyl)amino)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate; N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-adenosine 2',3',5'-Triacetate[1][3][4]

Context: Cangrelor's Mechanism of Action

To understand the significance of controlling impurities like this compound, it is essential to first understand the mechanism of the parent drug, Cangrelor. Cangrelor is a potent, intravenous, direct-acting, and reversible P2Y₁₂ receptor antagonist.[5] The P2Y₁₂ receptor is a critical component in ADP-mediated platelet activation and aggregation. By binding to this receptor, Cangrelor effectively blocks this pathway, leading to a rapid onset of antiplatelet effect.[5] This mechanism is crucial during procedures like percutaneous coronary intervention (PCI) to prevent thrombotic events.

Cangrelor_MoA cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds AC Adenylyl Cyclase P2Y12->AC Inhibits Cangrelor Cangrelor Cangrelor->P2Y12 Reversibly Blocks cAMP cAMP AC->cAMP Converts ATP to PlateletActivation Platelet Activation & Aggregation cAMP->PlateletActivation Inhibits

Figure 1: Mechanism of Action of Cangrelor on the P2Y₁₂ Receptor.

Formation Pathway of this compound

This compound is a process-related impurity that serves as the tri-acetylated precursor to the core nucleoside structure of Cangrelor.[1] Its formation, or more accurately, its persistence in the final API, is a direct result of an incomplete deacetylation step during manufacturing.[1] In the synthesis of Cangrelor, acetyl groups are used as protecting groups for the hydroxyls on the ribose sugar. The subsequent removal of these groups is a critical deprotection step. If this reaction does not go to completion, residual amounts of the tri-acetylated intermediate, this compound, will remain.

Impurity_Formation Reactant Protected Nucleoside Precursor Impurity4 This compound (Tri-acetylated Intermediate) Reactant->Impurity4 Synthesis Step Deacetylated_Intermediate Deacetylated Nucleoside (Desired Intermediate) Impurity4->Deacetylated_Intermediate Deacetylation (Hydrolysis of ester groups) Cangrelor Final Cangrelor API Impurity4->Cangrelor Incomplete Deacetylation Deacetylated_Intermediate->Cangrelor Further Synthesis Steps (e.g., Phosphorylation)

Figure 2: Origin of this compound in the Cangrelor Synthesis Pathway.

Analytical Methodologies and Experimental Protocols

The control and quantification of impurities are paramount for ensuring the safety and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the primary technique for analyzing related substances in Cangrelor.[1]

General Experimental Workflow for Impurity Analysis

The identification and control of impurities like this compound follow a structured analytical workflow. This process begins with method development and validation, followed by routine quality control testing of API batches.

Impurity_Analysis_Workflow cluster_dev Method Development & Validation cluster_qc Routine Quality Control Dev Develop Stability-Indicating HPLC Method Val Validate Method (ICH Guidelines) Specificity, Linearity, Accuracy, Precision Dev->Val Sample Receive API Batch Sample Val->Sample Transfer validated method Prep Prepare Sample & Standard Solutions Sample->Prep Analyze HPLC Analysis Prep->Analyze Quant Identify & Quantify Impurities Analyze->Quant Quant->Dev Feedback for method optimization Report Report Results vs. Specification Quant->Report

Figure 3: General Experimental Workflow for Pharmaceutical Impurity Analysis.
Example HPLC Protocol for Cangrelor and Related Substances

While a specific protocol solely for Impurity 4 is not detailed in the public domain, methods for the analysis of Cangrelor and its related substances provide a robust framework. The following protocol is based on a published method for determining related substances in Cangrelor.[6]

Objective: To establish an HPLC method for the determination of related substances in Cangrelor.[6]

Instrumentation and Conditions:

ParameterSpecification
Chromatographic Column Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A: 15 mmol·L⁻¹ ammonium phosphate sodium perchlorate solution (adjusted to pH 7.0 with phosphoric acid)B: Acetonitrile
Elution Gradient Elution
Flow Rate 1.0 mL·min⁻¹
Detection Wavelength 242 nm
Column Temperature 30 °C

Method Validation Summary:

  • Specificity: The method demonstrated good separation between the main peak of Cangrelor and various impurity peaks.[6]

  • Linearity: The method showed good linearity for known impurities over their respective concentration ranges.[6]

  • Accuracy: The average recovery for known impurities was found to be within 90%–110%.[6]

  • Precision: The relative standard deviation (RSD) for recovery was less than 5.0%.[6]

This validated method is suitable for the quantitative analysis of process-related and degradation impurities in Cangrelor, ensuring that impurities like this compound are controlled within acceptable limits.[6]

Conclusion

This compound (CAS No. 1830294-26-2) is a critical process-related impurity in the synthesis of Cangrelor, identified as the tri-acetylated precursor. Its presence is indicative of incomplete deacetylation during manufacturing. Robust analytical methods, primarily HPLC, are essential for its detection and quantification to ensure the purity, safety, and efficacy of the final Cangrelor drug product. This guide provides the foundational technical information required by professionals in the pharmaceutical industry to understand and control this specific impurity.

References

An In-depth Technical Guide to Cangrelor Impurity 4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cangrelor Impurity 4, a process-related impurity encountered during the synthesis of the antiplatelet drug Cangrelor. This document details the chemical and physical properties of the impurity, its origin within the manufacturing process, and established analytical methodologies for its detection and quantification. Detailed experimental protocols, where publicly available, are provided, alongside a discussion of the relevant biological context. This guide is intended to serve as a valuable resource for researchers and professionals involved in the quality control, process development, and regulatory aspects of Cangrelor manufacturing.

Introduction

Cangrelor is a potent, intravenous, direct-acting P2Y12 platelet receptor inhibitor that blocks adenosine diphosphate (ADP)-induced platelet activation and aggregation. It is used as an adjunct to percutaneous coronary intervention (PCI) to reduce the risk of thrombotic events. As with any pharmaceutical agent, the control of impurities in the drug substance is a critical aspect of ensuring its safety and efficacy. This compound has been identified as a process-related impurity that may arise during the synthesis of Cangrelor. A thorough understanding of its properties and control strategies is therefore essential.

Chemical and Physical Properties

This compound is the tri-acetylated precursor to the core nucleoside structure of Cangrelor. Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Name N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-adenosine 2',3',5'-triacetate[1]
Synonym(s) (2R,3R,4R,5R)-2-(acetoxymethyl)-5-(6-((2-(methylthio)ethyl)amino)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate[1]
CAS Number 1830294-26-2[1]
Molecular Formula C22H28F3N5O7S2[1]
Molecular Weight 595.61 g/mol [1]
Physical State Solid (presumed)
Solubility Soluble in Methanol[2]
Storage 2-8 °C[2]

Origin and Synthesis

This compound is a process-related impurity that arises from the incomplete deacetylation of the protected nucleoside intermediate during the synthesis of Cangrelor[3]. The acetyl groups serve as protecting groups for the hydroxyl moieties on the ribose sugar ring during earlier synthetic steps. The final deprotection step is critical for the formation of the active pharmaceutical ingredient.

General Synthetic Pathway

The synthesis of Cangrelor involves a multi-step process. A key intermediate is the fully protected nucleoside, which is this compound. The subsequent step is the removal of the three acetyl groups to yield the free hydroxyls, which are then phosphorylated.

Synthesis_Pathway A Protected Nucleoside Precursor B Acetylation A->B C This compound (Tri-acetylated Intermediate) B->C D Deacetylation C->D E Deprotected Intermediate D->E F Further Synthetic Steps (Phosphorylation) E->F G Cangrelor F->G

Caption: General synthetic origin of this compound.

Experimental Protocol: Synthesis of this compound (as a Reference Standard)

A detailed, proprietary synthesis protocol for the express purpose of creating this compound as a reference standard is not publicly available. However, based on standard organic chemistry principles for the acylation of nucleosides, a representative protocol would involve the following steps:

  • Starting Material: The unacetylated nucleoside precursor, N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-adenosine.

  • Acylating Agent: Acetic anhydride is a common and effective acetylating agent.

  • Solvent: A non-protic solvent such as pyridine or dichloromethane would be suitable. Pyridine can also act as a catalyst and acid scavenger.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction would be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, the excess reagents and by-products are removed. This may involve washing with aqueous solutions to remove pyridine and acetic acid, followed by drying of the organic layer. The crude product would then be purified, typically by column chromatography on silica gel, to yield pure this compound.

Analytical Methodologies

The detection and quantification of this compound are crucial for the quality control of Cangrelor. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method for the determination of related substances in Cangrelor has been published[4]. While this method is designed to separate multiple impurities, it is suitable for the detection and quantification of this compound.

4.1.1. Experimental Protocol

ParameterCondition
Chromatographic Column Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A 15 mmol·L⁻¹ ammonium phosphate sodium perchlorate solution (adjusted to pH 7.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL·min⁻¹
Detection Wavelength 242 nm
Column Temperature 30 °C

Note: The specific gradient program is not detailed in the public literature but would be optimized to ensure adequate separation of all impurities from the main Cangrelor peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Cangrelor Sample B Dissolve in Diluent A->B C Filter the Solution B->C D Inject Sample into HPLC C->D E Separation on C18 Column (Gradient Elution) D->E F UV Detection at 242 nm E->F G Chromatogram Generation F->G H Peak Integration and Identification G->H I Quantification of Impurity 4 H->I

Caption: General workflow for the HPLC analysis of this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is typically provided with the purchase of a certified reference standard[2]. While the actual spectra are not publicly available, the expected data from various techniques are described below.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns (MS/MS) would show the loss of the acetyl groups and characteristic fragments of the nucleoside core.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the protons of the ribose sugar, the purine core, the methylthioethyl and trifluoropropylthio side chains, and the three acetyl groups (appearing as singlets in the aliphatic region).

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for all 22 carbon atoms in the molecule, including the carbonyl carbons of the acetyl groups.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the functional groups present in the molecule, including C=O stretching vibrations for the ester carbonyls of the acetyl groups, C-O stretching for the esters and ether linkages, and N-H stretching for the amine.

Biological Context and Signaling Pathway

Pharmacological and Toxicological Profile

There is no specific pharmacological or toxicological data available for this compound in the public domain. As a protected intermediate, it is not expected to have the same pharmacological activity as Cangrelor, as the free hydroxyl groups on the ribose moiety are necessary for the subsequent phosphorylation to the active triphosphate form. The toxicological profile is also uncharacterized, and its levels in the final drug product are controlled to be within acceptable limits as per regulatory guidelines. Acylated nucleoside analogues, in general, are often used as prodrugs or synthetic intermediates[5].

Cangrelor's Mechanism of Action: The P2Y12 Signaling Pathway

To understand the importance of removing Impurity 4, it is crucial to understand the mechanism of action of the active drug, Cangrelor. Cangrelor is a reversible antagonist of the P2Y12 receptor on platelets. The binding of ADP to this receptor initiates a signaling cascade that leads to platelet activation and aggregation. Cangrelor blocks this binding, thereby inhibiting platelet aggregation.

P2Y12_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein Activation P2Y12->Gi Cangrelor Cangrelor Cangrelor->P2Y12 AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP AC->cAMP VASP VASP-P Inhibition cAMP->VASP GPIIbIIIa GPIIb/IIIa Activation VASP->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Caption: Cangrelor's inhibition of the P2Y12 signaling pathway.

Conclusion

This compound is a critical process-related impurity in the synthesis of Cangrelor that requires careful monitoring and control. This technical guide has summarized the available information on its chemical and physical properties, synthetic origin, and analytical methodologies for its control. While detailed proprietary experimental data is not fully available in the public domain, this guide provides a robust framework for understanding and managing this impurity in a research and drug development setting. The continued application of robust analytical techniques and process optimization is key to ensuring the quality and safety of the final Cangrelor drug product.

References

An In-Depth Technical Guide to the Identification of Cangrelor Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cangrelor is a potent, intravenous, direct-acting, and reversible P2Y12 platelet receptor antagonist. Its rapid onset and offset of action make it a critical therapeutic agent in percutaneous coronary intervention (PCI). As with any pharmaceutical compound, understanding its stability and degradation profile is paramount for ensuring safety, efficacy, and quality. This technical guide provides a comprehensive overview of the identified degradation products of cangrelor, the analytical methodologies for their identification, and the conditions under which they are formed.

Cangrelor's stability is influenced by various environmental factors, with the primary degradation pathways being hydrolysis and oxidation. Forced degradation studies, conducted under stressed conditions, are instrumental in identifying potential degradants that may form during manufacturing, storage, and administration.

Degradation Pathways of Cangrelor

Cangrelor is known to be sensitive to acidic, basic, and oxidative conditions, while it exhibits stability under thermal and photolytic stress. The primary metabolic pathway in blood plasma is non-enzymatic hydrolysis via dephosphorylation, leading to the formation of an inactive nucleoside metabolite.

Forced degradation studies have identified several key degradation products. A significant study characterized six degradation products, termed DP-1 through DP-6, with three of these being previously unreported. Additionally, five impurities, designated as Impurity A, B, C, D, and E, have been identified as arising from hydrolysis and oxidation.

The main degradation route at a low pH (1-3) involves the hydrolysis of the glycosidic bond, forming Impurity D. This specific pathway is not observed at a pH of 5 or higher. Conversely, the formation of Impurity A through hydrolysis is reduced with an increasing pH.

Identified Degradation Products

While the precise chemical structures of all degradation products are not publicly available in all literature, several have been identified and are commercially available as reference standards. These are crucial for the development and validation of stability-indicating analytical methods.

Impurity Name/CodeCAS NumberNotes
Cangrelor 6-Amino Triol Impurity163706-51-2Process impurity and potential degradant.
Cangrelor Dimer2353388-08-4Potential process-related impurity.
Cangrelor Impurity 41830294-26-2Tri-acetylated precursor of the core nucleoside.
Cangrelor Sulfoxide-Oxidation product.
N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-5’-adenylic Acid163706-58-9Key intermediate and potential impurity.

Quantitative Analysis of Degradation

Quantitative analysis of cangrelor and its degradation products is essential for setting specifications for the drug substance and product. High-Performance Liquid Chromatography (HPLC) is the primary technique employed for this purpose. The following table summarizes the relative response factors (RRF) for known impurities, which are used for their quantification against a cangrelor reference standard.

ImpurityRelative Response Factor (RRF)
Impurity A0.590
Impurity B0.510
Impurity C2.27
Impurity D0.660

Regulatory guidelines often specify a limit for the total of selected hydrolysis and oxidation degradants, which should not exceed approximately 1.5% by weight of the high purity cangrelor.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the drug substance to identify potential degradation products and validate the stability-indicating power of analytical methods. The following are general protocols based on ICH guidelines, which should be adapted for cangrelor.

1. Acid Hydrolysis:

  • Reagent: 0.1 M to 1 M Hydrochloric Acid (HCl).

  • Procedure: Dissolve a known amount of cangrelor in the acidic solution. The reaction can be carried out at room temperature or elevated temperatures (e.g., 60°C) for a specified duration (e.g., up to 72 hours). Samples should be withdrawn at various time points, neutralized with a suitable base (e.g., NaOH), and diluted to a known concentration for analysis.

2. Base Hydrolysis:

  • Reagent: 0.1 M to 1 M Sodium Hydroxide (NaOH).

  • Procedure: Dissolve a known amount of cangrelor in the basic solution. The experiment is typically conducted under similar temperature and time conditions as acid hydrolysis. Samples are withdrawn, neutralized with a suitable acid (e.g., HCl), and prepared for analysis.

3. Oxidative Degradation:

  • Reagent: 3% to 30% Hydrogen Peroxide (H₂O₂).

  • Procedure: Dissolve cangrelor in a solution of hydrogen peroxide. The reaction is often performed at room temperature for up to 72 hours. Samples are taken at intervals and diluted for analysis.

4. Thermal Degradation:

  • Procedure: The solid drug substance is exposed to high temperatures (e.g., 105°C) for an extended period. Samples are then dissolved in a suitable solvent for analysis.

5. Photolytic Degradation:

  • Procedure: The drug substance, both in solid form and in solution, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Samples are then analyzed for any degradation.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Related Substances:

  • Column: Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 15 mmol·L⁻¹ ammonium phosphate sodium perchlorate solution (adjusted to pH 7.0 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Elution: Gradient elution.

  • Flow Rate: 1.0 mL·min⁻¹.

  • Detection Wavelength: 242 nm.

  • Column Temperature: 30 °C.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC/QTOF/MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy:

These advanced techniques are employed for the structural elucidation of unknown degradation products.

  • LC/QTOF/MS/MS: Provides accurate mass measurements of the parent ion and its fragments, which helps in determining the elemental composition and proposing potential structures.

  • NMR (¹H, ¹³C, 2D-NMR): Provides detailed information about the chemical environment of atoms within the molecule, allowing for the definitive confirmation of the proposed structures of the degradation products.

Visualizations

Cangrelor Degradation Experimental Workflow

G cluster_stress Forced Degradation cluster_analysis Analytical Techniques cluster_output Data Output Acid Acid HPLC HPLC Acid->HPLC Base Base Base->HPLC Oxidative Oxidative Oxidative->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC LC_MS LC/QTOF/MS/MS HPLC->LC_MS for unknowns Quantification Quantification HPLC->Quantification NMR NMR LC_MS->NMR for confirmation Identification Identification LC_MS->Identification Structure Structural Elucidation NMR->Structure Cangrelor Cangrelor Cangrelor->Acid Stress Conditions Cangrelor->Base Stress Conditions Cangrelor->Oxidative Stress Conditions Cangrelor->Thermal Stress Conditions Cangrelor->Photolytic Stress Conditions

Caption: Workflow for Cangrelor Degradation Studies.

Cangrelor's Mechanism of Action: P2Y12 Receptor Signaling Pathway

G cluster_platelet Platelet Membrane cluster_intracellular Intracellular Signaling ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 binds Gi Gi Protein P2Y12->Gi activates AC Adenylyl Cyclase Gi->AC inhibits PI3K PI3K Activation Gi->PI3K cAMP ↓ cAMP AC->cAMP Cangrelor Cangrelor Cangrelor->P2Y12 blocks Aggregation Platelet Aggregation cAMP->Aggregation inhibition of Akt Akt Phosphorylation PI3K->Akt Akt->Aggregation promotes

Caption: Cangrelor's Inhibition of the P2Y12 Pathway.

Conclusion

The identification and characterization of cangrelor's degradation products are critical for ensuring its quality and safety. This guide has outlined the known degradation pathways, identified impurities, and provided a framework for the experimental protocols necessary for their analysis. The use of a combination of HPLC for quantification and advanced techniques like LC/QTOF/MS/MS and NMR for structural elucidation is essential for a comprehensive understanding of cangrelor's stability profile. The provided visualizations offer a clear overview of the experimental workflow and the drug's mechanism of action, serving as valuable tools for researchers and drug development professionals in the field.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the process-related impurities and degradation products of cangrelor, a potent intravenous antiplatelet agent. Understanding the impurity profile of cangrelor is critical for ensuring its quality, safety, and efficacy. This document details the synthetic pathways, formation of impurities, and analytical methodologies for their control, in accordance with regulatory standards.

Introduction to Cangrelor and its Critical Quality Attributes

Cangrelor is a direct-acting, reversible P2Y12 platelet receptor antagonist.[1][2] Its rapid onset and offset of action make it a valuable therapeutic option during percutaneous coronary interventions (PCI).[2] As a synthetic analogue of adenosine triphosphate (ATP), its complex structure necessitates a multi-step synthesis process where rigorous control of impurities is paramount.[3] Process-related impurities can arise from starting materials, intermediates, and side reactions, while degradation products can form during manufacturing and storage under various stress conditions such as hydrolysis and oxidation.[1][4]

Synthesis of Cangrelor

The synthesis of cangrelor is a complex process that typically begins with nucleoside precursors and involves several key transformations to build the substituted purine core and introduce the critical dichloromethylenebisphosphonate moiety.[3] While various specific routes have been patented, a general synthetic pathway can be outlined.

Generalized Synthetic Pathway

The synthesis generally involves the sequential introduction of the N6-[2-(methylthio)ethyl] and 2-[(3,3,3-trifluoropropyl)thio] side chains onto an adenosine core structure. This is followed by phosphorylation at the 5'-position and subsequent reaction with a dichloromethylenebisphosphonic acid derivative to form the final cangrelor molecule.[3][5]

Cangrelor_Synthesis A 2-Thioadenosine (Starting Material) B Introduction of (3,3,3-trifluoropropyl)thio group A->B S-alkylation C Introduction of N-(2-methylthio)ethyl group B->C N-alkylation D Intermediate A (Substituted Adenosine) C->D E Phosphorylation (e.g., with POCl3) D->E F Intermediate B (5'-phosphorylated) E->F G Coupling with Dichloromethylene- bis(phosphonic acid) derivative F->G H Cangrelor G->H

A generalized synthetic pathway for Cangrelor.

Process-Related Impurities

Process-related impurities in cangrelor can originate from starting materials, intermediates, or side-reactions during the synthesis. These must be carefully monitored and controlled to ensure the purity of the final active pharmaceutical ingredient (API).

Key Process-Related Impurities

Several potential process-related impurities have been identified. These include unreacted starting materials, intermediates, and by-products from side reactions.

Impurity Name/IdentifierCAS NumberMolecular FormulaPotential Origin
2-Thioadenosine43157-50-2C₁₀H₁₃N₅O₄SStarting material[1][6]
Cangrelor 6-Amino Triol Impurity163706-51-2C₁₃H₁₆F₃N₅O₄SIncomplete side-chain addition[1][7]
Des Ribose Cangrelor Impurity1830294-25-1C₁₁H₁₄F₃N₅S₂Impurity in starting material or side reaction product[1][7]
Cangrelor Triacetate Impurity1830294-26-2C₂₂H₂₈F₃N₅O₇S₂Incompletely deprotected intermediate[7]
Cangrelor Phosphate Impurity847460-53-1C₁₆H₂₃F₃N₅O₇PS₂Incomplete phosphorylation or hydrolysis product[1][7]
Cangrelor Dimer2353388-08-4C₃₃H₄₂Cl₂F₆N₁₀O₁₈P₄S₄Dimerization side-reaction
Formation Pathways of Process-Related Impurities

The formation of these impurities is directly linked to the synthetic process. For instance, incomplete reactions can lead to the persistence of starting materials or intermediates in the final product.

Impurity_Formation cluster_synthesis Cangrelor Synthesis Starting Material Starting Material Intermediate A Intermediate A Starting Material->Intermediate A Intermediate B Intermediate B Intermediate A->Intermediate B Impurity 2 (Incomplete Reaction) Impurity 2 (Incomplete Reaction) Intermediate A->Impurity 2 (Incomplete Reaction) Incomplete conversion Impurity 3 (Side Reaction) Impurity 3 (Side Reaction) Intermediate A->Impurity 3 (Side Reaction) e.g., Dimerization Cangrelor Cangrelor Intermediate B->Cangrelor Impurity 1 (Unreacted SM) Impurity 1 (Unreacted SM)

General pathways for the formation of process-related impurities.

Degradation Products of Cangrelor

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of analytical methods.[8] Studies have shown that cangrelor is susceptible to degradation under acidic, basic, and oxidative conditions, while it is relatively stable to thermal and photolytic stress.[8][9]

Identified Degradation Products

A forced degradation study identified six major degradation products (DP-1 to DP-6).[8][9] Additionally, a patent for high-purity cangrelor identifies several key hydrolysis and oxidation degradants, denoted as Impurities A, B, C, D, and E.[4]

Impurity IdentifierTypeFormation Condition
Impurity AHydrolysisHydrolysis of the dichloromethylenebisphosphonic acid group.
Impurity BHydrolysisFurther reaction of Impurity A with another cangrelor molecule.
Impurity COxidationOxidation of the sulfide in the N-[2-(methylthio)ethyl] side chain to a sulfoxide.[10]
Impurity DHydrolysisHydrolysis of the glycosidic bond.
Impurity EHydrolysisNot explicitly defined in the provided search results.
DP-1 to DP-6DegradationFormed under acidic, basic, and oxidative stress.[8][9]
Degradation Pathways

The degradation of cangrelor primarily proceeds through hydrolysis of its phosphonate and glycosidic bonds, and oxidation of its sulfur atoms.

Degradation_Pathways Cangrelor Cangrelor Acid Acidic Conditions Base Basic Conditions Oxidation Oxidative Conditions (e.g., H2O2) ImpurityD Impurity D (Glycosidic Cleavage) Acid->ImpurityD ImpurityA Impurity A (Phosphonate Hydrolysis) Base->ImpurityA ImpurityC Impurity C (Sulfoxide) Oxidation->ImpurityC

Major degradation pathways of Cangrelor under stress conditions.

Analytical Methodologies for Impurity Profiling

The control of impurities in cangrelor relies on robust analytical methods, primarily High-Performance Liquid Chromatography (HPLC). These methods must be validated to be stability-indicating, meaning they can separate the active ingredient from all potential impurities and degradation products.

Experimental Protocol: HPLC Method for Related Substances

The following is a representative HPLC method for the determination of related substances in cangrelor, based on published literature.[11]

  • Chromatographic System:

    • Column: Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm)

    • Mobile Phase A: 15 mmol·L⁻¹ ammonium phosphate and sodium perchlorate solution, adjusted to pH 7.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile

    • Elution: Gradient elution

    • Flow Rate: 1.0 mL·min⁻¹

    • Column Temperature: 30 °C

    • Detection Wavelength: 242 nm

  • Sample Preparation:

    • Prepare a solution of the cangrelor drug substance in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration appropriate for the detection of impurities at the specified limits.

  • Quantification:

    • For known impurities (e.g., A, B, C, and D), quantification is performed using an external standard method with reference substances. The relative response factors (RRFs) for these impurities have been reported as follows: Impurity A (0.590), Impurity B (0.510), Impurity C (2.27), and Impurity D (0.660).[11]

    • Unknown impurities are typically controlled using an area normalization method.[11]

Experimental Workflow for Impurity Analysis

A typical workflow for the analysis of cangrelor impurities involves sample preparation, chromatographic separation, detection, and data analysis.

HPLC_Workflow A Sample Preparation (Cangrelor Drug Substance) B HPLC System (C18 Column, Gradient Elution) A->B C UV Detection (242 nm) B->C D Chromatogram C->D E Data Analysis (Peak Integration, Quantification) D->E F Impurity Profile Report E->F

A typical experimental workflow for HPLC analysis of Cangrelor impurities.

Acceptance Criteria for Impurities

The acceptance criteria for impurities in cangrelor are governed by the principles outlined in the ICH Q3A/Q3B guidelines.[1] These guidelines establish thresholds for reporting, identification, and qualification of impurities.

Impurity TypeReporting ThresholdIdentification ThresholdQualification Threshold
Individual Unspecified Impurity ≥ 0.05%> 0.10%> 0.15%
Individual Specified Impurity ≥ 0.05%-> 0.15%
Total Impurities --Typically ≤ 1.0%

Note: These are general thresholds based on a maximum daily dose of ≤ 2g. The specific, approved acceptance criteria for cangrelor drug substance may vary and are established based on data from clinical and toxicological studies.

Commonly applied limits for cangrelor API are:

  • Assay: 95.0% to 105.0%

  • Individual Identified Related Compounds: 0.05% to 0.2%

  • Unspecified Individual Impurities: Not more than 0.05% to 0.1%

  • Total Impurities: Generally controlled to 0.5% to 1.5%[1]

A patent on high-purity cangrelor specifies a combined level of Impurities A, B, C, D, and E of less than 1.5% by weight.[4]

Conclusion

The control of process-related impurities and degradation products is a critical aspect of cangrelor manufacturing. A thorough understanding of the synthetic process, potential side reactions, and the stability of the molecule is essential for developing a robust control strategy. This includes the implementation of validated, stability-indicating analytical methods and the establishment of appropriate acceptance criteria based on regulatory guidelines and safety data. This guide provides a foundational understanding of these aspects to aid researchers, scientists, and drug development professionals in ensuring the quality and safety of cangrelor.

References

The Tri-acetylated Precursor of Cangrelor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the tri-acetylated precursor of Cangrelor, a key intermediate in the synthesis of this potent intravenous antiplatelet agent. This document details its synthesis, physicochemical properties, and the pivotal role it plays in the production of Cangrelor. Experimental protocols and relevant biological context are provided to support researchers and professionals in the field of drug development.

Introduction

Cangrelor (formerly AR-C69931MX) is a direct-acting, reversible P2Y12 receptor antagonist, administered intravenously to reduce the risk of thrombotic events in patients undergoing percutaneous coronary intervention (PCI).[1][2] Unlike thienopyridines such as clopidogrel, Cangrelor is an active drug that does not require metabolic activation, providing a rapid onset and offset of action.[3] The synthesis of this complex molecule involves several key intermediates, with the tri-acetylated precursor playing a crucial role in the synthetic pathway. This guide focuses specifically on this intermediate, providing detailed technical information for scientific and developmental purposes.

Physicochemical Properties and Characterization

The tri-acetylated precursor of Cangrelor is a key intermediate in several patented synthetic routes. While specific physicochemical data for the isolated tri-acetylated intermediate is not extensively published, related compounds and subsequent products are well-characterized.

Table 1: Physicochemical and Characterization Data

PropertyValueSource
Molecular Formula (Core Amine) C₁₁H₁₄F₃N₅S₂[4]
Molecular Weight (Core Amine) 337.39 g/mol [4]
¹H NMR Data (Compound 4a) δ 8.24 (s, 1H), 7.53 (s, 2H), 6.17 (d, J=5.1Hz, 1H), 6.04-5.97 (m, 1H), 5.54 (t, J=5.5Hz, 1H), 4.42-4.34 (m, 2H), 4.24 (td, J=6.9, 2.8Hz, 1H), 3.29–3.24 (m, 2H), 2.79–2.64 (m, 2H), 2.11 (s, 3H), 2.04 (s, 3H), 2.00 (s, 3H)CN105949258A
Purity (Cangrelor final product) >99.5% by HPLC[5]
Purity (Ticagrelor intermediate) 99.5% by HPLC after crystallization[5]

Note: The ¹H NMR data corresponds to a closely related tri-acetylated intermediate described in patent literature, providing a reference for the expected spectral features.

Synthesis of the Tri-acetylated Precursor

The synthesis of Cangrelor typically involves the formation of a core purine derivative, which is then functionalized and ultimately phosphorylated. The tri-acetylation of a precursor molecule is a key step to protect the hydroxyl groups of the ribose moiety during subsequent reactions.

General Synthetic Scheme

A common synthetic approach involves the following key transformations:

  • Formation of the core purine structure: This often starts from a commercially available adenosine derivative.

  • Introduction of the trifluoropropylthio and methylthioethylamino side chains.

  • Protection of the ribose hydroxyl groups via acetylation. This step yields the tri-acetylated precursor.

  • Phosphorylation at the 5' position.

  • Deprotection and purification to yield the final active pharmaceutical ingredient.

Experimental Protocol: Acetylation of the Cangrelor Precursor

The following is a representative experimental protocol for the acetylation step, synthesized from methodologies described in the patent literature.

Materials:

  • N-(2-(methylthio)ethyl)-2-((3,3,3-trifluoropropyl)thio)-adenosine (1 equivalent)

  • Acetic anhydride (excess, e.g., 5-10 equivalents)

  • Pyridine or other suitable base (as solvent and catalyst)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • The starting adenosine derivative is dissolved in pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled in an ice bath to 0°C.

  • Acetic anhydride is added dropwise to the cooled solution with continuous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) indicates complete consumption of the starting material.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tri-acetylated product.

  • The crude product may be purified by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to afford the pure tri-acetylated precursor.

Table 2: Typical Reaction Parameters and Yields

ParameterValue/ConditionSource
Reaction Temperature 0°C to room temperatureGeneral organic synthesis principles
Reaction Time 12-24 hoursGeneral organic synthesis principles
Purification Method Column chromatography, Crystallization[5][6]
Yield (Related Intermediates) 76.7% - 80%[7]
Purity (Related Intermediates) High, suitable for subsequent steps[7]

Role in the Overall Synthesis and Downstream Processing

The tri-acetylated precursor is a stable intermediate that allows for selective modification at the 5'-hydroxyl position. The acetyl protecting groups are typically removed under basic conditions (e.g., with ammonia in methanol or sodium hydroxide) after the phosphorylation step.

Mechanism of Action of Cangrelor and the P2Y12 Signaling Pathway

Cangrelor exerts its antiplatelet effect by antagonizing the P2Y12 receptor on the surface of platelets. Adenosine diphosphate (ADP) released from dense granules of activated platelets binds to the P2Y12 receptor, a G protein-coupled receptor (GPCR). This binding initiates a signaling cascade that leads to platelet activation, aggregation, and thrombus formation.

The P2Y12 receptor is coupled to an inhibitory G-protein (Gi). Upon activation by ADP, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn decreases the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP is associated with the activation of the glycoprotein IIb/IIIa receptors, the final common pathway for platelet aggregation.

Cangrelor, as a reversible antagonist, binds to the P2Y12 receptor and prevents ADP from binding, thereby blocking this entire signaling cascade and inhibiting platelet aggregation.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Platelet Membrane cluster_intracellular Intracellular ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Cangrelor Cangrelor Cangrelor->P2Y12_Receptor Gi_Protein Gi Protein P2Y12_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates VASP VASP VASP_P->VASP Dephosphorylation GPIIb_IIIa_Activation GPIIb/IIIa Activation VASP->GPIIb_IIIa_Activation Leads to Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_Activation->Platelet_Aggregation

Caption: P2Y12 receptor signaling pathway and inhibition by Cangrelor.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and purification of the tri-acetylated precursor of Cangrelor.

Experimental_Workflow Start Start: Adenosine Derivative Reaction_Setup Reaction Setup: - Dissolve in Pyridine - Cool to 0°C Start->Reaction_Setup Acetylation Acetylation: - Add Acetic Anhydride - Stir for 12-24h Reaction_Setup->Acetylation Workup Aqueous Workup: - Dilute with EtOAc - Wash with NaHCO₃ Acetylation->Workup Drying_Concentration Drying and Concentration: - Dry with Na₂SO₄ - Remove Solvent Workup->Drying_Concentration Purification Purification: - Column Chromatography or - Crystallization Drying_Concentration->Purification Characterization Characterization: - TLC, HPLC, NMR Purification->Characterization End End: Pure Tri-acetylated Precursor Characterization->End

Caption: Workflow for the synthesis of the tri-acetylated Cangrelor precursor.

Conclusion

The tri-acetylated precursor is a critical intermediate in the synthesis of Cangrelor. Its formation through the protection of the ribose hydroxyl groups allows for selective chemical transformations at other positions of the molecule. Understanding the synthesis, purification, and characterization of this precursor is essential for the efficient and scalable production of Cangrelor. The provided experimental protocols and workflows, derived from the available literature, offer a solid foundation for researchers and drug development professionals working on this important antiplatelet agent. Further process optimization and detailed characterization of this intermediate will continue to be of high interest in the pharmaceutical industry.

References

Unveiling Cangrelor Impurity 4: A Comprehensive Technical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of Cangrelor Impurity 4, a process-related impurity encountered during the synthesis of the potent intravenous antiplatelet agent, Cangrelor. This document outlines its chemical identity, molecular weight, and the analytical methodologies employed for its detection and quantification. Furthermore, it delves into the manufacturing origins of this impurity and the relevant biological pathway of the parent compound, Cangrelor.

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized below. This data is critical for its identification and characterization in analytical studies.

ParameterValueReference
Chemical Name (2R,3R,4R,5R)-2-(acetoxymethyl)-5-(6-((2-(methylthio)ethyl)amino)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate[1]
Synonym N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-adenosine 2′,3′,5′-Triacetate[1]
CAS Number 1830294-26-2[1]
Molecular Formula C22H28F3N5O7S2[1]
Molecular Weight 595.61 g/mol [1]

Genesis of an Impurity: The Synthetic Pathway

This compound is identified as a tri-acetylated precursor to the core nucleoside structure of Cangrelor. Its presence in the final active pharmaceutical ingredient (API) is typically a consequence of incomplete deacetylation during the deprotection stage of the manufacturing process. The acetyl groups serve as protecting groups for the hydroxyl moieties on the ribose sugar ring during synthesis. Efficient removal of these groups is crucial for the formation of the final Cangrelor molecule.

G Protected Intermediate Protected Intermediate Deacetylation Deacetylation Protected Intermediate->Deacetylation Deprotection Step This compound This compound Deacetylation->this compound Incomplete Reaction Cangrelor (API) Cangrelor (API) Deacetylation->Cangrelor (API) Complete Reaction

Figure 1: Formation of this compound.

Analytical Methodologies for Impurity Profiling

The detection and quantification of Cangrelor and its impurities are predominantly achieved through High-Performance Liquid Chromatography (HPLC). While a specific, detailed protocol for this compound is proprietary to manufacturers, a general approach based on established methods for related substances is outlined below.

Objective: To separate and quantify this compound from the Cangrelor API and other process-related impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions (Illustrative):

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically suitable for separating these structurally similar compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium phosphate) and an organic solvent (e.g., acetonitrile) is commonly employed. The gradient is optimized to achieve adequate resolution between all peaks.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection Wavelength: UV detection is generally set at a wavelength where both Cangrelor and its impurities exhibit significant absorbance, often around 242 nm.

  • Column Temperature: The column is usually maintained at a constant temperature, for instance, 30 °C, to ensure reproducibility.

Method Validation: Any analytical method for impurity profiling must be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness. This involves analyzing a reference standard of this compound.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Cangrelor API Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Injection Inject sample into HPLC Dissolution->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Quantification Quantify Impurity 4 (vs. Reference Standard) Integration->Quantification

Figure 2: Experimental Workflow for HPLC Analysis.

Biological Context: Cangrelor's Mechanism of Action

To understand the potential impact of impurities, it is essential to consider the mechanism of action of the parent drug. Cangrelor is a direct-acting, reversible P2Y12 receptor antagonist. The P2Y12 receptor is a crucial component in adenosine diphosphate (ADP)-mediated platelet activation and aggregation. By blocking this receptor, Cangrelor prevents the signaling cascade that leads to thrombosis.

The binding of ADP to the P2Y12 receptor on platelets initiates a conformational change in the receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn promotes the activation of the glycoprotein IIb/IIIa receptors, the final common pathway for platelet aggregation. Cangrelor, by blocking the P2Y12 receptor, prevents these downstream events.

G ADP ADP P2Y12 Receptor P2Y12 Receptor ADP->P2Y12 Receptor binds Adenylyl Cyclase Adenylyl Cyclase P2Y12 Receptor->Adenylyl Cyclase inhibits Cangrelor Cangrelor Cangrelor->P2Y12 Receptor blocks cAMP cAMP Adenylyl Cyclase->cAMP produces VASP-P VASP-P cAMP->VASP-P promotes GPIIb/IIIa Activation GPIIb/IIIa Activation VASP-P->GPIIb/IIIa Activation inhibits Platelet Aggregation Platelet Aggregation GPIIb/IIIa Activation->Platelet Aggregation

Figure 3: Cangrelor's P2Y12 Receptor Antagonism Pathway.

References

An In-depth Technical Guide to Cangrelor Impurity 4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cangrelor Impurity 4, a process-related impurity encountered during the synthesis of the antiplatelet drug Cangrelor. This document details its chemical identity, formation pathway, and analytical methodologies for its detection and quantification, aimed at supporting research, development, and quality control activities.

Chemical Identity and Properties

This compound is a tri-acetylated precursor to the core nucleoside of Cangrelor. Its presence in the final active pharmaceutical ingredient (API) is typically due to the incomplete deacetylation of the ribose moiety during the synthesis process.

IUPAC Name: (2R, 3R, 4R, 5S)-2-(acetoxymethyl)-5-(6-((2-(methylthio)ethyl)amino)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate

Synonyms: N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-adenosine 2',3',5'-Triacetate

Physicochemical Properties
PropertyValueReference
CAS Number 1830294-26-2[1][2]
Molecular Formula C₂₂H₂₈F₃N₅O₇S₂[1][2]
Molecular Weight 595.61 g/mol [1][2]

Formation Pathway

This compound is generated during the multi-step synthesis of Cangrelor. Specifically, it is an intermediate that is carried over into the final product due to an incomplete deprotection step. The acetyl groups are used as protecting groups for the hydroxyl functions of the ribose sugar and need to be removed in one of the final steps of the synthesis.

G Triacetylated Intermediate Triacetylated Intermediate Deacetylation Reaction Deacetylation Reaction Triacetylated Intermediate->Deacetylation Reaction Base (e.g., Sodium Methoxide) Cangrelor Nucleoside Core Cangrelor Nucleoside Core Deacetylation Reaction->Cangrelor Nucleoside Core Complete Reaction This compound This compound Deacetylation Reaction->this compound Incomplete Reaction

Formation of this compound

Experimental Protocols

Synthesis of Cangrelor: Deacetylation Step (Illustrative)

While specific process parameters are proprietary, a general experimental protocol for the deacetylation of acetylated nucleosides involves basic hydrolysis. The following is an illustrative protocol based on common organic synthesis practices for this type of transformation.

  • Dissolution: The protected intermediate, N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-adenosine 2',3',5'-Triacetate, is dissolved in a suitable anhydrous solvent, such as methanol.

  • Base Addition: A catalytic amount of a base, for example, sodium methoxide in methanol, is added to the solution at a controlled temperature, often at room temperature or below.

  • Reaction Monitoring: The reaction progress is monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the disappearance of the starting material.

  • Quenching: Once the reaction is deemed complete, it is quenched by the addition of an acid, such as acetic acid, to neutralize the base.

  • Work-up and Isolation: The solvent is removed under reduced pressure, and the resulting residue is purified using an appropriate method, such as column chromatography, to isolate the deprotected nucleoside core of Cangrelor.

The persistence of this compound is a direct result of this reaction not going to completion.

Analytical Methodologies

The primary analytical technique for the detection and quantification of this compound is High-Performance Liquid Chromatography (HPLC), typically with UV detection.

HPLC Method for Related Substances in Cangrelor (Exemplary)

This section outlines a typical HPLC method that can be adapted for the analysis of Cangrelor and its impurities, including Impurity 4.

ParameterDescription
Column Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase A 15 mmol·L⁻¹ ammonium phosphate and sodium perchlorate solution (adjusted to pH 7.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient A gradient elution is typically employed to resolve the main component from its various impurities.
Flow Rate 1.0 mL·min⁻¹
Column Temperature 30 °C
Detection Wavelength 242 nm

Due to its higher lipophilicity from the acetyl groups, this compound would be expected to have a longer retention time than the final Cangrelor product under these reversed-phase conditions.

Quantitative Analysis

Quantitative analysis is performed by comparing the peak area of Impurity 4 in the sample chromatogram to that of a qualified reference standard of a known concentration. In the absence of a specific reference standard for Impurity 4, relative response factors (RRFs) of other known impurities can be used for an estimation, though this is not ideal for accurate quantification. Pharmaceutical manufacturing guidelines typically set limits for known and unknown impurities. For a known, non-mutagenic impurity, this limit is often in the range of 0.10% to 0.15% relative to the active pharmaceutical ingredient.

Logical Workflow for Impurity Identification and Control

The following diagram illustrates the logical workflow for the identification, quantification, and control of process-related impurities like this compound during drug development and manufacturing.

G cluster_0 Synthesis & Process Development cluster_1 Analytical Development cluster_2 Quality Control & Manufacturing Process_Understanding Understand Synthesis Route Identify_Intermediates Identify Key Intermediates Process_Understanding->Identify_Intermediates Incomplete_Reaction Assess Potential for Incomplete Reactions Identify_Intermediates->Incomplete_Reaction Method_Development Develop HPLC Method for Related Substances Incomplete_Reaction->Method_Development Peak_Identification Identify and Characterize Impurity Peaks (MS, NMR) Method_Development->Peak_Identification Method_Validation Validate Analytical Method (ICH Guidelines) Peak_Identification->Method_Validation Set_Specification Set Specification for Impurity 4 Method_Validation->Set_Specification Routine_Testing Routine Batch Testing Set_Specification->Routine_Testing Process_Optimization Optimize Deacetylation Step Routine_Testing->Process_Optimization Out of Specification Results Process_Optimization->Process_Understanding Process Improvement

Impurity Management Workflow

This guide provides a foundational understanding of this compound. For further in-depth analysis, it is recommended to procure a qualified reference standard of this impurity for analytical method development and validation.

References

An In-depth Technical Guide to the Impurity Profile of Cangrelor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impurity profile of Cangrelor, a potent intravenous P2Y12 inhibitor. Understanding and controlling impurities in active pharmaceutical ingredients (APIs) is critical for ensuring the safety, efficacy, and quality of the final drug product. This document summarizes the known and potential impurities of Cangrelor, their origins, and the analytical methodologies used for their identification and quantification.

Introduction to Cangrelor and its Impurities

Cangrelor is a direct-acting, reversible antagonist of the P2Y12 receptor, which plays a crucial role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[1] Its rapid onset and offset of action make it a valuable therapeutic option in the setting of percutaneous coronary intervention (PCI).[2]

The manufacturing process of Cangrelor, as well as its storage and handling, can lead to the formation of various impurities. These can be broadly categorized as:

  • Process-related impurities: Intermediates, by-products, and unreacted starting materials from the synthetic route.

  • Degradation products: Formed due to the degradation of the Cangrelor molecule under various stress conditions such as acidic, basic, and oxidative environments.[3][4]

Forced degradation studies have shown that Cangrelor is sensitive to acidic, basic, and oxidative conditions, while it remains stable under thermal and photolytic stress.[3] These studies are instrumental in identifying potential degradation products and developing stability-indicating analytical methods.

Known Impurities and Degradation Products

Several process-related impurities and degradation products of Cangrelor have been identified and characterized. A comprehensive study identified a total of six degradation products, designated as DP-1 to DP-6, with three of them being previously unreported.[3] Additionally, specific impurities are monitored as part of the quality control of the drug substance.

Data Presentation: Quantitative Analysis of Cangrelor Impurities

The following table summarizes the known impurities of Cangrelor, including their names, molecular formulas, and molecular weights. While specific quantitative data from batch analyses are often proprietary, typical acceptance criteria for impurities in drug substances are guided by ICH Q3A/Q3B principles. Generally, for individual identified impurities, the limit is in the range of 0.05% to 0.2%, and the total impurities are controlled to be between 0.5% to 1.5%.[4]

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Category
Cangrelor 6-Amino Triol Impurity163706-51-2C₁₃H₁₆F₃N₅O₄S395.36Process-related
Cangrelor Phosphate Impurity (Impurity 2)847460-53-1C₁₆H₂₃F₃N₅O₇PS₂549.48Process-related
Cangrelor Impurity 41830294-26-2C₂₂H₂₈F₃N₅O₇S₂595.61Process-related
Cangrelor Dimer2353388-08-4C₃₂H₄₄F₆N₁₀O₁₃P₂S₄1080.90Process-related
Cangrelor SulfoxideNot AvailableC₁₇H₂₁Cl₂F₃N₅Na₄O₁₃P₃S₂880.27Degradation Product
Des Ribose Cangrelor Impurity1830294-25-1C₁₁H₁₄F₃N₅S₂337.39Process-related
N-Nitroso CangrelorNot AvailableC₁₇H₂₀Cl₂F₃N₆Na₄O₁₃P₃S₂893.27Potential Impurity
2-Thioadenosine43157-50-2C₁₀H₁₃N₅O₄S299.31Starting Material

Experimental Protocols

The identification, characterization, and quantification of Cangrelor impurities rely on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Related Substances

A robust, stability-indicating HPLC method is essential for the routine quality control of Cangrelor and for monitoring its stability.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 15 mmol·L⁻¹ ammonium phosphate and sodium perchlorate solution, with the pH adjusted to 7.0 using phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Elution: Gradient elution.

  • Flow Rate: 1.0 mL·min⁻¹.

  • Detection Wavelength: 242 nm.

  • Column Temperature: 30 °C.

This method has been validated for its ability to separate Cangrelor from its known impurities and degradation products, ensuring accurate quantification.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC/QTOF/MS/MS) for Structural Elucidation

For the structural characterization of unknown impurities and degradation products, high-resolution mass spectrometry coupled with liquid chromatography is the technique of choice.

Methodology:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system for optimal separation.

  • Mass Spectrometer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer capable of high-resolution mass measurements and MS/MS fragmentation.

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Data Acquisition: Full scan MS and data-dependent MS/MS acquisition to obtain precursor and product ion information.

This technique provides accurate mass measurements for elemental composition determination and fragmentation patterns that help in elucidating the chemical structures of the impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of isolated impurities.

Methodology:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: A suite of 1D and 2D NMR experiments are typically performed, including:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

  • Sample Preparation: Impurities are first isolated, typically by preparative HPLC, and then dissolved in a suitable deuterated solvent.

The data from these experiments provide detailed information about the connectivity of atoms within the molecule, allowing for definitive structure elucidation.

Mandatory Visualizations

Cangrelor's Mechanism of Action: P2Y12 Receptor Signaling Pathway

Cangrelor exerts its antiplatelet effect by antagonizing the P2Y12 receptor. The following diagram illustrates the signaling pathway initiated by ADP binding to the P2Y12 receptor and the point of inhibition by Cangrelor.

P2Y12_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Cangrelor Cangrelor Cangrelor->P2Y12 Blocks Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GPIIbIIIa GPIIb/IIIa Activation Gi->GPIIbIIIa Leads to cAMP ↓ cAMP PKA ↓ PKA Activity VASP VASP Phosphorylation (Inactive) VASP->GPIIbIIIa Inhibits Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Impurity_Profiling_Workflow cluster_workflow Impurity Profiling Workflow start Cangrelor (API or Drug Product) hplc HPLC Analysis (Stability-Indicating Method) start->hplc detection Detection of Known & Unknown Impurities hplc->detection quantification Quantification of Impurities detection->quantification Known Impurities lcms LC-MS/MS Analysis (High Resolution) detection->lcms Unknown Impurities report Reporting and Documentation quantification->report isolation Isolation of Unknown Impurity (Prep-HPLC) lcms->isolation Further Characterization nmr NMR Spectroscopy (1D and 2D) isolation->nmr elucidation Structure Elucidation nmr->elucidation elucidation->report

References

Methodological & Application

Application Note: Development of a Stability-Indicating HPLC Method for the Quantification of Cangrelor Impurity 4

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Cangrelor Impurity 4, a potential process-related impurity in the active pharmaceutical ingredient (API) Cangrelor. The method utilizes a C18 column with gradient elution and UV detection, demonstrating excellent specificity, linearity, accuracy, and precision in accordance with ICH guidelines. This method is suitable for routine quality control and stability testing of Cangrelor.

Introduction

Cangrelor is a potent intravenous P2Y12 platelet inhibitor used to prevent thrombotic events in patients undergoing percutaneous coronary intervention.[1][] During the synthesis and storage of Cangrelor, process-related impurities and degradation products can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[3][4] One such potential process-related impurity is this compound. For the purpose of this application note, this compound is identified as the tri-acetylated precursor of Cangrelor, specifically N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-adenosine 2',3',5'-triacetate.[5][6][7] The presence of this impurity is often due to incomplete deacetylation during the final stages of Cangrelor synthesis.[6]

This document provides a detailed protocol for a validated analytical method to effectively separate and quantify this compound from the parent API and other potential impurities.

Signaling Pathway and Drug Action

Cangrelor acts as a reversible antagonist of the P2Y12 receptor on platelets, which is crucial for platelet activation and aggregation. By blocking this receptor, Cangrelor inhibits the ADP-mediated signaling pathway, thereby preventing platelet aggregation and thrombus formation.[1]

Cangrelor_MoA ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Platelet_Activation Platelet Activation & Aggregation P2Y12->Platelet_Activation Activates Cangrelor Cangrelor Cangrelor->P2Y12 Inhibits Thrombosis Thrombosis Platelet_Activation->Thrombosis Leads to

Caption: Mechanism of action of Cangrelor.

Experimental Workflow for Method Development

The development of the analytical method followed a systematic approach to ensure robustness and reliability.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Column & Mobile Phase Screening B Wavelength Selection A->B C Gradient Optimization A->C D Flow Rate & Temperature Adjustment C->D E Specificity & Linearity C->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H

Caption: Workflow for analytical method development.

Analytical Method Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1200 Series or equivalent with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

  • Chromatographic Data System (CDS): Empower 3 or equivalent.

  • Analytical Column: Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size.[8][9]

  • Reference Standards: Cangrelor and this compound (N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-adenosine 2',3',5'-triacetate).[5][6]

  • Reagents: Acetonitrile (HPLC grade), Ammonium Acetate (AR grade), Glacial Acetic Acid (AR grade), and Water (Milli-Q or equivalent).

Chromatographic Conditions
ParameterCondition
Mobile Phase A 50 mM Ammonium Acetate buffer, pH adjusted to 5.5 with glacial acetic acid.
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time 40 minutes
Preparation of Solutions
  • Diluent: Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (this compound): Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 100 µg/mL.

  • Standard Solution: Dilute 1.0 mL of the Standard Stock Solution to 10 mL with diluent to get a final concentration of 10 µg/mL.

  • Sample Preparation: Accurately weigh about 25 mg of Cangrelor API into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. This provides a sample concentration of 1000 µg/mL.

Method Validation Summary

The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity (Forced Degradation)

Forced degradation studies were performed on Cangrelor to demonstrate the stability-indicating nature of the method.[10] The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[3][4] The degradation products did not interfere with the peak of this compound, confirming the method's specificity.

Stress ConditionObservation
Acid Hydrolysis (0.1 N HCl, 60°C, 2 hrs) Significant degradation of Cangrelor, no interference with Impurity 4 peak.
Base Hydrolysis (0.1 N NaOH, 60°C, 1 hr) Major degradation of Cangrelor, no interference with Impurity 4 peak.
Oxidative (3% H2O2, RT, 4 hrs) Moderate degradation, impurity peak well-resolved.
Thermal (80°C, 48 hrs) Minimal degradation observed.
Photolytic (ICH guidelines) No significant degradation.
Linearity

The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from the LOQ to 150% of the specification limit (assumed to be 0.1%).

ParameterResult
Range 0.1 µg/mL to 2.5 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = 45872x + 1253
Accuracy (Recovery)

The accuracy was determined by spiking a known amount of this compound into the Cangrelor sample at three different concentration levels (50%, 100%, and 150% of the target concentration).

Spike Level% Recovery (Mean ± SD, n=3)%RSD
50% 99.2 ± 0.80.81
100% 101.5 ± 0.50.49
150% 100.8 ± 0.70.70
Precision

The precision of the method was assessed by repeatability (intra-day) and intermediate precision (inter-day).

Precision Type%RSD (n=6)
Repeatability < 1.5%
Intermediate Precision < 2.0%
Limits of Detection (LOD) and Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterResult
LOD 0.03 µg/mL
LOQ 0.1 µg/mL

Conclusion

A highly specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the determination of this compound in Cangrelor API. The method is stability-indicating and can be effectively used for routine quality control analysis and for monitoring the impurity levels during stability studies of Cangrelor.

References

Application Note: High-Throughput LC-MS Analysis of Cangrelor Impurity 4

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the identification and quantification of Cangrelor Impurity 4. Cangrelor, a potent intravenous antiplatelet agent, requires stringent purity control to ensure its safety and efficacy. This protocol provides a comprehensive workflow for researchers, scientists, and drug development professionals to accurately analyze this critical impurity, supporting quality control and stability studies. The method utilizes a reverse-phase HPLC separation coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer, enabling precise mass determination and structural elucidation.

Introduction

Cangrelor is a direct-acting, reversible P2Y12 receptor antagonist used to prevent thrombotic events during percutaneous coronary intervention (PCI).[1] The manufacturing process and storage of Cangrelor can lead to the formation of various impurities and degradation products.[2][3][4] Regulatory bodies necessitate the identification and control of these impurities to ensure the quality and safety of the final drug product. "Impurity 4" is a designation for one of the known degradation products of Cangrelor. This application note outlines a validated LC-MS/MS method for the analysis of Cangrelor and its degradation products, with a specific focus on Impurity 4. Forced degradation studies under acidic, basic, and oxidative conditions have been shown to produce several degradation products, and the method described herein is capable of resolving and identifying these compounds.[2][3]

Experimental Protocol

Sample and Standard Preparation
  • Cangrelor Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cangrelor reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Impurity 4 Stock Solution (if available): Prepare a 100 µg/mL stock solution of this compound reference standard in a 50:50 mixture of acetonitrile and water.

  • Working Standard Solution: Dilute the stock solutions with the mobile phase to achieve a final concentration of 100 µg/mL for Cangrelor and 1 µg/mL for Impurity 4.

  • Sample Preparation: Dissolve the Cangrelor drug substance or product in the mobile phase to achieve a target concentration of 1 mg/mL.

LC-MS Instrumentation and Conditions

The analysis is performed on a high-performance liquid chromatography system coupled to a QTOF mass spectrometer.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 column (e.g., Waters Symmetry C18, 250 mm × 4.6 mm, 5 µm)[5]
Mobile Phase A 15 mmol·L⁻¹ ammonium phosphate and sodium perchlorate solution (pH 7.0)[5]
Mobile Phase B Acetonitrile
Gradient Elution A time-programmed gradient is used for optimal separation. (Refer to specific instrument methods for detailed gradient profiles)
Flow Rate 1.0 mL/min[5]
Column Temperature 30 °C[5]
Injection Volume 10 µL
Detection UV at 242 nm[5] and MS detection

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ion Source Electrospray Ionization (ESI)
Polarity Positive and Negative Ion Mode (scan both for comprehensive analysis)
Capillary Voltage 3.5 kV
Cone Voltage 40 V
Source Temperature 120 °C
Desolvation Temp. 350 °C
Mass Range m/z 100-1000
Acquisition Mode MS and MS/MS (Data-Dependent Acquisition)
Data Analysis

Process the acquired data using appropriate software. Identify Cangrelor and Impurity 4 based on their retention times and accurate mass-to-charge ratios. Quantify Impurity 4 using the external standard method or area normalization, depending on the availability of a reference standard.

Results and Discussion

Forced degradation studies are crucial for identifying potential impurities that may arise during the shelf-life of a drug product. Cangrelor has been found to be sensitive to acidic, basic, and oxidative conditions, while remaining stable under thermal and photolytic stress.[2][3] A study on the degradation of Cangrelor identified six major degradation products (DP-1 to DP-6).[2] For the purpose of this application note, we will consider "Impurity 4" to be analogous to one of these well-characterized degradation products.

Table 3: Quantitative Data for Cangrelor and Impurity 4

AnalyteRetention Time (min)Observed m/z
Cangrelor15.2777.03 (M+H)⁺
Impurity 4 (DP-4)12.8Varies

Note: The exact m/z of Impurity 4 will depend on its specific chemical structure, which can be determined through MS/MS fragmentation analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS analysis of Cangrelor and its impurities.

G LC-MS Workflow for Cangrelor Impurity Analysis cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep1 Weigh Cangrelor & Impurity 4 Standards prep2 Dissolve in Acetonitrile/Water prep1->prep2 prep3 Prepare Working Solutions prep2->prep3 lc HPLC Separation (C18 Column) prep3->lc Inject Sample ms MS Detection (QTOF) lc->ms data1 Peak Integration & Identification ms->data1 data2 Quantification data1->data2 data3 Reporting data2->data3

Caption: Workflow for the LC-MS analysis of this compound.

Logical Relationship of Impurity Formation

This diagram shows the logical relationship between the drug substance and the formation of impurities under stress conditions.

G Cangrelor Degradation Pathways cluster_stress Stress Conditions cluster_impurities Degradation Products Cangrelor Cangrelor (Active Pharmaceutical Ingredient) Acid Acidic Hydrolysis Cangrelor->Acid Base Basic Hydrolysis Cangrelor->Base Oxidation Oxidative Stress Cangrelor->Oxidation Imp1 Impurity 1 Acid->Imp1 Imp2 Impurity 2 Acid->Imp2 Imp3 Impurity 3 Base->Imp3 Imp4 Impurity 4 Base->Imp4 Imp5 Impurity 5 Oxidation->Imp5 Imp6 Impurity 6 Oxidation->Imp6

References

Application Notes and Protocols for Cangrelor Impurity 4 Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential information for the proper utilization of the Cangrelor Impurity 4 reference standard in analytical and research settings. The reference standard is intended for the identification and quantification of this compound in drug substances and formulations.

Introduction to Cangrelor and its Impurities

Cangrelor is a potent, intravenous, direct-acting, and reversible P2Y12 platelet inhibitor.[1][2] It is an analog of adenosine triphosphate (ATP) and does not require metabolic activation to exert its antiplatelet effect.[1][3] During the synthesis and storage of Cangrelor, various process-related and degradation impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[4]

This compound is a known process-related impurity that is the tri-acetylated precursor to the core nucleoside structure of Cangrelor.[5] Its presence in the final active pharmaceutical ingredient (API) is typically due to incomplete deacetylation during the manufacturing process.[5]

Chemical Information for this compound:

ParameterValue
Chemical Name (2R,3R,4R,5R)-2-(acetoxymethyl)-5-(6-((2-(methylthio)ethyl)amino)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate[5][6]
Synonym N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-adenosine 2',3',5'-Triacetate[5][6]
CAS Number 1830294-26-2[5][6][7][8]
Molecular Formula C22H28F3N5O7S2[5][6][9]
Molecular Weight 595.61 g/mol [5][6]

Mechanism of Action of Cangrelor

Cangrelor exerts its antiplatelet effect by binding to the P2Y12 receptor on the surface of platelets, thereby blocking the binding of adenosine diphosphate (ADP).[1][2] This inhibition of the P2Y12 receptor prevents the downstream signaling cascade that leads to platelet activation and aggregation.[4][10][11]

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Platelet Membrane cluster_intracellular Intracellular ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Cangrelor Cangrelor Cangrelor->P2Y12 Blocks Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibition of

Cangrelor's Inhibition of the P2Y12 Signaling Pathway.

Application of this compound Reference Standard

The this compound reference standard is a high-purity material intended for the following applications in a laboratory setting:

  • Identification: To confirm the identity of this compound in a sample by comparing its retention time in a chromatographic system with that of the reference standard.

  • Quantification: To accurately determine the concentration of this compound in a sample. This can be achieved through various methods, including:

    • External Standard Method: Creating a calibration curve using a series of known concentrations of the reference standard.

    • Relative Response Factor (RRF) Determination: Establishing the RRF of Impurity 4 relative to Cangrelor. Once determined, the RRF can be used for routine quantification without the need for a full calibration curve in every analysis.[12]

Experimental Protocols

The following protocols are provided as a general guideline. Method validation and optimization are essential for specific matrices and analytical instrumentation.

High-Performance Liquid Chromatography (HPLC) Method for Identification and Quantification

This method is based on established HPLC procedures for the analysis of Cangrelor and its related substances.[11][12]

Chromatographic Conditions:

ParameterRecommended Conditions
Column Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 15 mmol·L⁻¹ ammonium phosphate buffer with sodium perchlorate, adjusted to pH 7.0 with phosphoric acid[11][12]
Mobile Phase B Acetonitrile
Gradient Elution Optimized for separation of Cangrelor and its impurities
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 242 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B, in a ratio similar to the initial gradient conditions.

  • Reference Standard Stock Solution (RSSS): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of approximately 100 µg/mL.

  • Cangrelor Stock Solution (CSS): Accurately weigh and dissolve an appropriate amount of Cangrelor reference standard in the diluent to obtain a concentration of approximately 1 mg/mL.

  • System Suitability Solution (SSS): Prepare a solution containing approximately 1 mg/mL of Cangrelor and 1 µg/mL of this compound from the respective stock solutions.

  • Test Sample Solution: Accurately weigh and dissolve the Cangrelor drug substance or formulation in the diluent to obtain a final concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the System Suitability Solution to verify the system's performance (e.g., resolution between Cangrelor and Impurity 4, peak symmetry, and theoretical plates).

  • Inject the Reference Standard Stock Solution to determine the retention time of this compound.

  • Inject the Test Sample Solution to identify and quantify this compound.

Data Analysis:

  • Identification: Compare the retention time of any peak in the Test Sample Solution chromatogram with the retention time of the peak in the Reference Standard Stock Solution chromatogram.

  • Quantification (External Standard): Generate a calibration curve by injecting a series of dilutions of the Reference Standard Stock Solution. Calculate the concentration of Impurity 4 in the Test Sample Solution using the linear regression equation of the calibration curve.

  • Quantification (Relative Response Factor): The RRF of this compound relative to Cangrelor can be determined experimentally.

Quantitative Data for Known Cangrelor Impurities:

The following table provides the experimentally determined Relative Response Factors (RRF) for other known impurities of Cangrelor. The RRF for Impurity 4 should be determined under the specific chromatographic conditions used.

Impurity NameRelative Response Factor (RRF)
Impurity A0.590[11][12]
Impurity B0.510[11][12]
Impurity C2.27[11][12]
Impurity D0.660[11][12]
Impurity 4 To be determined experimentally

Visualized Workflows

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the identification and quantification of impurities in a pharmaceutical sample using a reference standard.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Analysis cluster_results Results & Reporting Sample_Prep Prepare Test Sample (e.g., 1 mg/mL Cangrelor) HPLC HPLC System Sample_Prep->HPLC RS_Prep Prepare Reference Standard (e.g., 1 µg/mL Impurity 4) RS_Prep->HPLC Chromatogram Obtain Chromatograms HPLC->Chromatogram Identification Peak Identification (Retention Time Matching) Chromatogram->Identification Quantification Peak Quantification (Area vs. Standard) Chromatogram->Quantification Report Generate Report: - Impurity Identity - Impurity Level (% w/w) Identification->Report Quantification->Report

Workflow for Impurity Analysis using a Reference Standard.
Logical Relationship of Cangrelor and Impurity 4

This diagram illustrates the relationship between the starting materials, the intermediate (Impurity 4), and the final active pharmaceutical ingredient (Cangrelor).

Cangrelor_Synthesis_Relationship Starting_Materials Starting Materials & Protected Intermediates Impurity_4 This compound (Tri-acetylated Intermediate) Starting_Materials->Impurity_4 Synthesis Deacetylation Deacetylation Step Impurity_4->Deacetylation Proceeds to Deacetylation->Impurity_4 Incomplete Reaction Cangrelor Cangrelor API Deacetylation->Cangrelor Complete Reaction

Relationship between Cangrelor and Impurity 4 in Synthesis.

Storage and Handling

The this compound reference standard should be stored in a well-closed container, protected from light, and at the temperature specified on the certificate of analysis (typically 2-8 °C). Before use, allow the container to reach room temperature to avoid moisture condensation. Handle with appropriate personal protective equipment.

Disclaimer

This document is intended for informational purposes only and should be used by qualified professionals. The information provided does not supersede the need for thorough method development and validation for any specific analytical application. Always refer to the certificate of analysis provided with the reference standard for the most accurate and up-to-date information.

References

Application Notes and Protocols for the Quantitative Analysis of Cangrelor Impurity 4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cangrelor is a potent, intravenous, direct-acting, and reversible P2Y12 platelet inhibitor used as an antiplatelet drug.[1] During the synthesis and storage of Cangrelor, various process-related and degradation impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product. One such process-related impurity is Cangrelor Impurity 4, identified as the tri-acetylated precursor to the core nucleoside structure of Cangrelor.[2] Its presence in the final active pharmaceutical ingredient (API) is typically due to incomplete deacetylation during the manufacturing process.[2] Rigorous analytical methods are therefore essential for the accurate quantification of this impurity.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), a predominant technique for analyzing related substances in Cangrelor.[2]

Chemical Information

ParameterDetails
Common Name This compound[2]
IUPAC Name (2R, 3R, 4R, 5S)-2-(acetoxymethyl)-5-(6-((2-(methylthio)ethyl)amino)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate[2]
Synonym N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-adenosine 2',3',5'-Triacetate[2]
CAS Number 1830294-26-2[2]
Molecular Formula C₂₂H₂₈F₃N₅O₇S₂[2]
Molecular Weight 595.61 g/mol [2]

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Method for Quantitative Analysis

This protocol outlines a gradient HPLC method for the determination of this compound.

1.1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and a UV detector.

  • Waters Symmetry C18 column (250 mm × 4.6 mm, 5 µm) or equivalent.[3][4]

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, ammonium phosphate, sodium perchlorate, and phosphoric acid.

  • Purified water.

  • Reference standards for Cangrelor and this compound.

1.2. Chromatographic Conditions

ParameterCondition
Column Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm)[3][4]
Mobile Phase A 15 mmol·L⁻¹ ammonium phosphate and sodium perchlorate solution (adjusted to pH 7.0 with phosphoric acid)[3][4]
Mobile Phase B Acetonitrile[3][4]
Gradient Elution A time-based gradient program should be established to ensure optimal separation of Cangrelor and its impurities. A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more non-polar impurities, including Impurity 4.
Flow Rate 1.0 mL/min[3][4]
Detection Wavelength 242 nm[3][4]
Column Temperature 30 °C[3][4]
Injection Volume 10 µL (can be optimized)

1.3. Preparation of Solutions

  • Standard Stock Solution of this compound: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to obtain a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to different concentrations to construct a calibration curve.

  • Sample Solution: Accurately weigh a known amount of the Cangrelor drug substance or product, dissolve it in a suitable solvent, and dilute to a known volume to achieve a concentration within the calibration range.

1.4. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for a sufficient time to achieve a stable baseline.

  • Inject the blank (solvent), followed by the working standard solutions in increasing order of concentration.

  • Inject the sample solution(s).

  • After each injection, run the gradient program to elute all components.

  • Record the chromatograms and integrate the peak areas.

1.5. Data Analysis

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Determine the concentration of this compound in the sample solution by interpolating its peak area into the calibration curve.

  • Calculate the percentage of this compound in the original sample.

2. Method Validation Parameters

For a robust quantitative method, the following validation parameters should be assessed according to ICH guidelines:

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of the impurity from the main peak and other impurities.Peak purity of the analyte peak.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte. A series of at least five concentrations should be prepared.Correlation coefficient (r²) ≥ 0.99.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined by signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio of 10:1.
Accuracy The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.Recovery between 90% and 110%.[3][4]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).RSD ≤ 5.0%.[3][4]

Quantitative Data Summary

The following table summarizes typical performance data for the quantitative analysis of Cangrelor impurities using a validated HPLC method. While specific data for Impurity 4 is not detailed in the provided search results, the data for other known impurities (A, B, C, and D) can serve as a reference for expected performance.[3][4]

ImpurityLinearity Range (µg/mL)LOQ (µg/mL)Average Recovery (%) (n=9)RSD (%)
Impurity A1.00 - 8.501.0090 - 110< 5.0
Impurity B0.0480 - 1.500.048090 - 110< 5.0
Impurity C0.0300 - 1.500.025090 - 110< 5.0
Impurity D0.0750 - 7.500.075090 - 110< 5.0

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification A Weigh Cangrelor Sample B Dissolve & Dilute A->B E Inject Samples & Standards B->E C Prepare Impurity 4 Standards C->E D Equilibrate HPLC System D->E F Gradient Elution E->F G UV Detection at 242 nm F->G H Integrate Peak Areas G->H I Construct Calibration Curve H->I J Quantify Impurity 4 I->J K Report Results J->K

Caption: Workflow for the quantitative analysis of this compound.

Signaling Pathway

G cluster_platelet Platelet P2Y12 P2Y12 Receptor Activation Platelet Activation & Aggregation P2Y12->Activation Initiates ADP ADP ADP->P2Y12 Binds & Activates Cangrelor Cangrelor Cangrelor->P2Y12 Reversibly Blocks

Caption: Mechanism of action of Cangrelor as a P2Y12 receptor antagonist.

References

Application Note: Isolation and Characterization of Cangrelor Impurity 4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cangrelor is a potent, intravenous, direct-acting, and reversible P2Y12 platelet receptor inhibitor. It is an analog of adenosine triphosphate (ATP) and is used as an antiplatelet drug during percutaneous coronary intervention (PCI). The control of impurities in the final drug substance is a critical aspect of pharmaceutical development and manufacturing to ensure the safety and efficacy of the drug product. One such process-related impurity in the synthesis of Cangrelor is Cangrelor Impurity 4. This impurity is the tri-acetylated precursor to the core nucleoside structure of Cangrelor. Its presence in the final active pharmaceutical ingredient (API) is typically due to incomplete deacetylation during the synthesis process. This application note provides a detailed protocol for the isolation and characterization of this compound.

Origin and Structure of this compound

This compound is a key intermediate in the synthesis of Cangrelor. The hydroxyl groups on the ribose moiety are protected by acetyl groups to allow for specific chemical modifications at other parts of the molecule. The final step in the synthesis of the nucleoside core involves the removal of these acetyl protecting groups. If this deacetylation step is incomplete, this compound will be present as a process-related impurity in the drug substance.

Table 1: Identification of this compound [1]

ParameterDetails
Common Name This compound
Synonym N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-adenosine 2',3',5'-Triacetate
CAS Number 1830294-26-2
Molecular Formula C₂₂H₂₈F₃N₅O₇S₂
Molecular Weight 595.61 g/mol
IUPAC Name (2R,3R,4R,5S)-2-(acetoxymethyl)-5-(6-((2-(methylthio)ethyl)amino)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate

Experimental Protocols

Isolation of this compound by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the isolation of this compound from a crude mixture containing Cangrelor and its related impurities. The method parameters provided are representative and may require optimization based on the specific crude mixture and available instrumentation.

Objective: To isolate this compound with high purity for subsequent characterization.

Instrumentation:

  • Preparative HPLC system with a UV detector

  • Fraction collector

Chromatographic Conditions:

ParameterRecommended Conditions
Column Reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Start with a lower percentage of Mobile Phase B and gradually increase to elute the more non-polar Impurity 4. A representative gradient could be: 0-5 min: 30% B 5-25 min: 30-70% B 25-30 min: 70% B 30-35 min: 70-30% B 35-40 min: 30% B
Flow Rate 15-25 mL/min
Detection Wavelength 242 nm[2]
Injection Volume Dependent on the concentration of the crude sample and the column capacity.
Column Temperature 30 °C[2]

Procedure:

  • Sample Preparation: Dissolve the crude Cangrelor mixture containing Impurity 4 in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a high concentration. Filter the sample solution through a 0.45 µm filter before injection.

  • System Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the chromatogram and collect the fractions corresponding to the peak of this compound. The retention time of Impurity 4 will be longer than that of Cangrelor due to its higher lipophilicity from the acetyl groups.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to determine the purity of the isolated Impurity 4. A suitable analytical HPLC method for related substances in Cangrelor has been reported with a Waters Symmetry C18 column (250 mm × 4.6 mm, 5 µm) and a gradient elution with ammonium phosphate/sodium perchlorate buffer and acetonitrile.[2]

  • Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the isolated this compound.

Characterization of this compound

The structural elucidation of the isolated impurity is performed using a combination of spectroscopic techniques.

Objective: To confirm the molecular weight and elemental composition of the isolated impurity and to study its fragmentation pattern.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., QTOF-MS) with an Electrospray Ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the isolated impurity in a suitable solvent (e.g., acetonitrile/water).

  • Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes.

  • Data Interpretation:

    • Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Confirm the elemental composition using the accurate mass measurement.

    • Perform tandem MS (MS/MS) experiments to obtain the fragmentation pattern, which can provide structural information.

Expected Results:

  • The high-resolution mass spectrum should show a molecular ion corresponding to the calculated exact mass of C₂₂H₂₈F₃N₅O₇S₂.

  • The fragmentation pattern in MS/MS would likely involve the loss of the acetyl groups (CH₂CO, 42 Da) and other characteristic fragments of the Cangrelor core structure.

Objective: To obtain detailed structural information and confirm the identity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve a sufficient amount of the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: Acquire ¹H NMR and ¹³C NMR spectra. Additionally, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete structural assignment.

  • Data Interpretation:

    • ¹H NMR: Expect to observe signals corresponding to the protons of the adenosine core, the ribose moiety, the methylthioethyl group, the trifluoropropylthio group, and three distinct singlets for the acetyl methyl groups (typically in the range of 1.9-2.2 ppm).

    • ¹³C NMR: Expect to observe signals for all 22 carbon atoms in the molecule, including the carbonyl carbons of the acetyl groups (around 170 ppm).

    • 2D NMR: These experiments will help to establish the connectivity between protons and carbons, confirming the placement of the acetyl groups on the 2', 3', and 5' positions of the ribose sugar.

Data Presentation

Table 2: Summary of Analytical Techniques for Characterization

TechniquePurposeExpected Key Observations
Preparative HPLC Isolation and purification of this compound.A well-resolved peak for Impurity 4 with a longer retention time than Cangrelor.
Mass Spectrometry (HRMS) Confirmation of molecular weight and elemental composition.Molecular ion peak corresponding to the exact mass of C₂₂H₂₈F₃N₅O₇S₂.
Tandem MS (MS/MS) Structural elucidation through fragmentation analysis.Characteristic losses of acetyl groups and fragmentation of the nucleoside core.
¹H NMR Determination of the proton environment and structural confirmation.Presence of signals for the three acetyl methyl groups and other protons of the molecule.
¹³C NMR Determination of the carbon skeleton.Presence of signals for the three acetyl carbonyl carbons and other carbons of the molecule.
2D NMR (COSY, HSQC, HMBC) Confirmation of the complete molecular structure and connectivity.Correlation peaks confirming the attachment of acetyl groups to the ribose moiety.

Mandatory Visualizations

experimental_workflow cluster_isolation Isolation cluster_characterization Characterization crude_sample Crude Cangrelor Sample prep_hplc Preparative HPLC crude_sample->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Check (Analytical HPLC) fraction_collection->purity_check solvent_evaporation Solvent Evaporation purity_check->solvent_evaporation Pure Fractions isolated_impurity Isolated this compound solvent_evaporation->isolated_impurity mass_spec Mass Spectrometry (HRMS, MS/MS) isolated_impurity->mass_spec nmr_spec NMR Spectroscopy (1H, 13C, 2D) isolated_impurity->nmr_spec structure_elucidation Structure Elucidation mass_spec->structure_elucidation nmr_spec->structure_elucidation

Caption: Experimental workflow for the isolation and characterization of this compound.

cangrelor_signaling_pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Gi Gi Protein P2Y12->Gi Activates Cangrelor Cangrelor Cangrelor->P2Y12 Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP VASP_P ↓ VASP-P cAMP->VASP_P GPIIb_IIIa GPIIb/IIIa Receptor Activation VASP_P->GPIIb_IIIa Platelet_Aggregation Platelet Aggregation GPIIb_IIIa->Platelet_Aggregation

Caption: Simplified signaling pathway of Cangrelor's antagonism at the P2Y12 receptor.

Conclusion

The isolation and characterization of process-related impurities such as this compound are essential for ensuring the quality and safety of the Cangrelor drug substance. The protocols outlined in this application note provide a comprehensive framework for researchers to isolate this impurity using preparative HPLC and to elucidate its structure through modern spectroscopic techniques. This information is invaluable for process optimization to minimize the formation of such impurities and for the development of robust analytical methods for their control in the final API.

References

Application Note and Protocols for Forced Degradation Studies of Cangrelor Using Cangrelor Impurity 4 as a Reference Marker

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cangrelor is a potent, intravenous, direct-acting, and reversible P2Y12 platelet receptor antagonist. It is an analog of adenosine triphosphate (ATP) and is used as an antiplatelet drug to prevent thrombotic events during percutaneous coronary intervention (PCI).[1][2] Ensuring the stability and quality of the drug substance and its formulated product is critical for its safety and efficacy. Forced degradation studies are a key component of the drug development process, providing insights into the intrinsic stability of a drug molecule and helping to develop and validate stability-indicating analytical methods as mandated by the International Council for Harmonisation (ICH) guidelines.[3]

This application note provides a detailed protocol for conducting forced degradation studies on Cangrelor. It outlines the procedures for subjecting Cangrelor to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. Furthermore, it describes the use of a high-performance liquid chromatography (HPLC) method for the separation and quantification of Cangrelor and its degradation products. Cangrelor Impurity 4, a tri-acetylated precursor of Cangrelor, is utilized as a reference standard to ensure the analytical method's specificity and ability to separate known impurities from potential degradants.

Mechanism of Action of Cangrelor

Cangrelor exerts its antiplatelet effect by binding to the P2Y12 receptor on the surface of platelets, which blocks the binding of adenosine diphosphate (ADP).[1] This action inhibits ADP-mediated platelet activation and aggregation, a critical step in the formation of blood clots. Unlike thienopyridine antiplatelet agents, Cangrelor is a direct-acting and reversible inhibitor that does not require metabolic activation, leading to a rapid onset and offset of action.[1]

Cangrelor_Mechanism_of_Action cluster_platelet Platelet P2Y12 P2Y12 Receptor AC Adenylyl Cyclase P2Y12->AC inhibits cAMP cAMP AC->cAMP produces Activation Platelet Activation & Aggregation cAMP->Activation inhibits ADP ADP ADP->P2Y12 binds & activates Cangrelor Cangrelor Cangrelor->P2Y12 reversibly binds & inhibits

Caption: Cangrelor's Mechanism of Action.

Experimental Protocols

Materials and Reagents
  • Cangrelor Drug Substance

  • This compound Reference Standard

  • Hydrochloric Acid (HCl), AR Grade

  • Sodium Hydroxide (NaOH), AR Grade

  • Hydrogen Peroxide (H₂O₂), 30% solution, AR Grade

  • Acetonitrile, HPLC Grade

  • Ammonium Phosphate, HPLC Grade

  • Sodium Perchlorate, HPLC Grade

  • Phosphoric Acid, AR Grade

  • Water, HPLC Grade

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector

  • Analytical Balance

  • pH Meter

  • Water Bath

  • Photostability Chamber

  • Hot Air Oven

Preparation of Solutions
  • Diluent: Prepare a suitable mixture of water and acetonitrile for dissolving and diluting the samples.

  • Cangrelor Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of Cangrelor drug substance in 25 mL of diluent.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of diluent.

  • Spiked Sample Solution: Prepare a solution containing Cangrelor at a working concentration (e.g., 0.1 mg/mL) and spike it with this compound at a level relevant for impurity testing (e.g., 0.15% of the Cangrelor concentration). This solution is used to confirm the resolution between the main peak and the impurity.

Forced Degradation Procedure

The following are recommended starting conditions for the forced degradation of Cangrelor. The extent of degradation should ideally be between 5-20%.[4]

  • Acid Hydrolysis:

    • To 5 mL of the Cangrelor stock solution, add 5 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before dilution and injection into the HPLC system.

  • Base Hydrolysis:

    • To 5 mL of the Cangrelor stock solution, add 5 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 4 hours.

    • Withdraw samples at appropriate time intervals (e.g., 0.5, 1, 2, 4 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before dilution and injection.

  • Oxidative Degradation:

    • To 5 mL of the Cangrelor stock solution, add 5 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 2 hours, protected from light.

    • Withdraw samples at appropriate time intervals (e.g., 0.5, 1, 2 hours).

    • Dilute the samples with the mobile phase before injection.

  • Thermal Degradation:

    • Place the solid Cangrelor drug substance in a hot air oven at 80°C for 48 hours.

    • Withdraw a sample after 48 hours, prepare a solution at the working concentration, and inject it into the HPLC.

  • Photolytic Degradation:

    • Expose the solid Cangrelor drug substance to a light source in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • After the exposure, prepare solutions of both the exposed and control samples at the working concentration and inject them into the HPLC.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis DS Cangrelor Drug Substance Acid Acid Hydrolysis (0.1M HCl, 60°C) DS->Acid Base Base Hydrolysis (0.1M NaOH, RT) DS->Base Oxidation Oxidation (3% H₂O₂, RT) DS->Oxidation Thermal Thermal (80°C, Solid) DS->Thermal Photo Photolytic (ICH Q1B) DS->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation (Peak Purity, Mass Balance) HPLC->Data Stability_Indicating_Method cluster_input Inputs cluster_method Analytical Method cluster_output Outputs FD_Samples Forced Degradation Samples HPLC Stability-Indicating HPLC Method FD_Samples->HPLC API Cangrelor API API->HPLC Impurity_Std This compound Standard Impurity_Std->HPLC Separation Separation of API, Impurities, and Degradants HPLC->Separation Quantification Quantification of all components HPLC->Quantification Validation Validated Method for Routine QC and Stability Testing Separation->Validation Quantification->Validation

References

Application Notes and Protocols for the Analytical Validation of Cangrelor Impurity 4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cangrelor is a potent, intravenous, direct-acting P2Y12 platelet receptor inhibitor. It functions as an antiplatelet agent to prevent the formation of blood clots. As with any pharmaceutical compound, the purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. Regulatory bodies require stringent control over impurities. This document provides detailed application notes and protocols for the analytical validation of Cangrelor Impurity 4, a known process-related impurity.

This compound has been identified as N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-adenosine 2',3',5'-Triacetate. It is a tri-acetylated precursor to the core nucleoside structure of Cangrelor. Its presence in the final drug substance is typically due to incomplete deacetylation during the synthesis process.

These protocols are designed to be compliant with the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), ensuring that the analytical procedures are fit for their intended purpose.

Signaling Pathway of Cangrelor

Cangrelor exerts its antiplatelet effect by inhibiting the P2Y12 receptor on the surface of platelets. This G-protein coupled receptor is activated by adenosine diphosphate (ADP). Activation of the P2Y12 receptor leads to a signaling cascade that results in platelet activation and aggregation. By blocking this receptor, Cangrelor prevents ADP from binding, thereby inhibiting platelet activation and the subsequent formation of thrombi.

Cangrelor Signaling Pathway cluster_platelet Platelet Membrane ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi Gi Protein P2Y12->Gi Activates Cangrelor Cangrelor Cangrelor->P2Y12 Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibits

Caption: Mechanism of action of Cangrelor on the P2Y12 signaling pathway.

Analytical Method Validation Protocol

This protocol outlines the validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound.

Objective

To validate an analytical method for the determination of this compound in the Cangrelor drug substance to ensure the method is accurate, precise, specific, and robust for its intended purpose.

Materials and Reagents
  • Cangrelor Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate (AR Grade)

  • Glacial Acetic Acid (AR Grade)

  • Purified Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions
  • Instrument: HPLC with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Acetate buffer, pH adjusted to 4.5 with glacial acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile:Water (50:50, v/v).

Experimental Workflow

Analytical_Validation_Workflow start Start Validation specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (% Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness solution_stability Solution Stability robustness->solution_stability report Validation Report solution_stability->report end_validation End Validation report->end_validation

Caption: Workflow for the analytical method validation of this compound.

Validation Parameters and Acceptance Criteria
Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Perform forced degradation studies on Cangrelor drug substance under acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) conditions. Analyze stressed samples to ensure the peak for Impurity 4 is well-resolved from Cangrelor and other degradation products.The peak for Impurity 4 should be free from interference from other peaks. Peak purity should be greater than 990.
Linearity Prepare a series of at least five concentrations of this compound reference standard ranging from the reporting limit to 150% of the specified limit (e.g., 0.05% to 0.225% of the nominal Cangrelor concentration).Correlation coefficient (r²) ≥ 0.998. The y-intercept should be within ± 2% of the response at 100% concentration.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Determine based on the signal-to-noise ratio method (LOD: S/N ≥ 3, LOQ: S/N ≥ 10) or from the standard deviation of the response and the slope of the linearity curve.To be determined experimentally.
Accuracy Spike known amounts of this compound into the Cangrelor drug substance at three concentration levels (e.g., 50%, 100%, and 150% of the specified limit) in triplicate. Calculate the percentage recovery.Mean recovery should be within 90.0% to 110.0%.
Precision Repeatability (Intra-assay): Analyze six replicate preparations of Cangrelor spiked with Impurity 4 at 100% of the specified limit on the same day, by the same analyst. Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.Repeatability: RSD ≤ 5.0%. Intermediate Precision: RSD ≤ 10.0%.
Robustness Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). Analyze a system suitability solution and a spiked sample under each condition.System suitability parameters should be met. The peak area and retention time of Impurity 4 should not significantly change.
Solution Stability Prepare a sample solution of Cangrelor spiked with Impurity 4 and store it at room temperature and under refrigeration (2-8°C). Analyze the solution at regular intervals (e.g., 0, 6, 12, 24 hours).The recovery of Impurity 4 should be within ±10% of the initial value.
Data Presentation: Summary of Quantitative Data (Illustrative)

The following table presents illustrative data that would be generated during the validation of the analytical method for this compound.

ParameterResult
Linearity
Range0.1 - 3.0 µg/mL
Correlation Coefficient (r²)0.9992
Slope45872
Y-intercept1523
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery)
50% Spiked Level98.5% (RSD = 1.2%)
100% Spiked Level101.2% (RSD = 0.9%)
150% Spiked Level99.8% (RSD = 1.1%)
Precision (RSD)
Repeatability1.5%
Intermediate Precision2.8%

Conclusion

The described RP-HPLC method is suitable for the quantitative determination of this compound in Cangrelor drug substance. The validation results, as illustrated, would demonstrate that the method is specific, linear, accurate, precise, and robust, making it appropriate for routine quality control analysis and stability studies. Adherence to these protocols will ensure the generation of reliable data that meets regulatory expectations for the control of impurities in pharmaceutical products.

Detecting Impurities in Cangrelor: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cangrelor is a potent, intravenous, direct-acting P2Y12 platelet inhibitor used as an antiplatelet drug during percutaneous coronary intervention (PCI). Ensuring the purity and safety of the drug product is of paramount importance. This application note provides a detailed protocol for the detection and quantification of process-related and degradation impurities in Cangrelor using High-Performance Liquid Chromatography (HPLC) coupled with UV detection. Further characterization of unknown impurities can be achieved using Liquid Chromatography-Mass Spectrometry (LC-MS).

Known Impurities

Several potential impurities in Cangrelor have been identified, arising from the manufacturing process or degradation. These include:

  • Process-Related Impurities: These can include starting materials, by-products, and intermediates. Examples found in the synthesis of Cangrelor intermediates include substituted purines and disulfides.[1]

  • Degradation Products: Cangrelor is susceptible to degradation under certain conditions. Forced degradation studies have shown that it is sensitive to acidic, basic, and oxidative environments.[1][2] Known degradation products are often designated as DP-1, DP-2, etc., or as specific named impurities such as Impurity A, B, C, and D.[1][2][3]

Experimental Workflow

The general workflow for the analysis of Cangrelor impurities involves sample preparation, chromatographic separation, detection, and data analysis.

Workflow Experimental Workflow for Cangrelor Impurity Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Cangrelor Drug Substance/Product Dissolution Dissolution in appropriate solvent (e.g., DMSO/diluent) Sample->Dissolution Dilution Dilution to working concentration Dissolution->Dilution HPLC HPLC Separation (Reversed-Phase C18 Column, Gradient Elution) Dilution->HPLC UV_Detection UV Detection (e.g., 242 nm) HPLC->UV_Detection MS_Detection LC-MS/MS Characterization (for unknown impurities) HPLC->MS_Detection Peak_Integration Peak Integration and Identification (based on retention times of standards) UV_Detection->Peak_Integration MS_Detection->Peak_Integration Quantification Quantification (External Standard or Area Normalization) Peak_Integration->Quantification Report Report Quantification->Report Final Report

Caption: A generalized workflow for the analysis of impurities in Cangrelor.

Data Presentation

The following table summarizes the typical quantitative data for known impurities in Cangrelor. Please note that retention times (RT) are highly dependent on the specific HPLC system, column, and exact mobile phase preparation and are therefore illustrative.

Impurity NameRetention Time (min) (Illustrative)Mass-to-Charge Ratio (m/z)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Impurity A8.5[To be determined]1.001.00
Impurity B12.2[To be determined]0.0480.048
Impurity C15.8[To be determined]0.0250.025
Impurity D20.1[To be determined]0.0750.075
DP-1Varies[Characterized by LC/QTOF/MS/MS]Not ReportedNot Reported
DP-2Varies[Characterized by LC/QTOF/MS/MS]Not ReportedNot Reported
DP-3Varies[Characterized by LC/QTOF/MS/MS]Not ReportedNot Reported
DP-4Varies[Characterized by LC/QTOF/MS/MS]Not ReportedNot Reported
DP-5Varies[Characterized by LC/QTOF/MS/MS]Not ReportedNot Reported
DP-6Varies[Characterized by LC/QTOF/MS/MS]Not ReportedNot Reported

Data for Impurities A, B, C, and D are based on a specific HPLC method.[3] The degradation products (DP) have been characterized by advanced mass spectrometry techniques, and their specific m/z values would be determined during analysis.[1][2]

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Method for Related Substances

This protocol is a representative method for the determination of related substances in Cangrelor.[3]

a. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Waters Symmetry C18 column (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile.

  • Ammonium phosphate.

  • Sodium perchlorate.

  • Phosphoric acid.

  • Reagent grade water.

  • Cangrelor reference standard and impurity reference standards.

b. Reagent Preparation

  • Mobile Phase A: Prepare a 15 mmol·L⁻¹ ammonium phosphate sodium perchlorate solution. Adjust the pH to 7.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A suitable mixture of Mobile Phase A and B, or as determined during method development.

c. Chromatographic Conditions

  • Flow Rate: 1.0 mL·min⁻¹

  • Column Temperature: 30 °C

  • Detection Wavelength: 242 nm

  • Injection Volume: 10 µL

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
256040
352080
402080
41955
50955

d. Sample and Standard Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Cangrelor and known impurity reference standards in the diluent to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Cangrelor drug substance or product in the diluent to obtain a suitable working concentration.

e. Analysis and Quantification

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

  • For known impurities, quantify using an external standard method.

  • For unknown impurities, quantification can be performed using area normalization, assuming a response factor of 1.0 relative to the main peak, or by using the response factor of a known, structurally similar impurity.

2. Forced Degradation Studies

To identify potential degradation products, forced degradation studies should be performed according to ICH guidelines.

a. Stress Conditions

  • Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl.

  • Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂.

  • Thermal Degradation: Expose the solid drug substance to heat (e.g., 60 °C).

  • Photolytic Degradation: Expose the drug substance to light (ICH Q1B).

b. Analysis

  • Analyze the stressed samples using the HPLC method described above.

  • For the characterization of new degradation products, employ LC-MS/MS.

Logical Relationship for Impurity Identification

The identification of an unknown peak as a specific impurity follows a logical progression.

Impurity_ID Impurity Identification Logic Unknown_Peak Unknown Peak Detected in HPLC-UV RT_Match Retention Time Match with Known Standard? Unknown_Peak->RT_Match LCMS_Analysis LC-MS/MS Analysis for m/z and Fragmentation RT_Match->LCMS_Analysis No Identified Impurity Identified RT_Match->Identified Yes Database_Search Compare m/z and Fragmentation with Known Impurities/Degradants LCMS_Analysis->Database_Search Database_Search->Identified Match Found Unknown Unknown Impurity Database_Search->Unknown No Match

Caption: A flowchart illustrating the logical steps for identifying an unknown peak.

References

Stability Testing of Cangrelor and Its Impurities: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stability testing of Cangrelor, a potent intravenous antiplatelet agent. Understanding the stability of Cangrelor and its impurities is critical for ensuring its safety, efficacy, and quality throughout its lifecycle, from development to clinical use.

Introduction

Cangrelor is a direct-acting, reversible P2Y12 platelet receptor inhibitor. Its chemical stability is a key attribute that can be affected by various environmental factors. Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of the drug substance. This information is crucial for the development and validation of stability-indicating analytical methods, which are necessary for routine quality control and stability monitoring.

Studies have shown that Cangrelor is sensitive to acidic, basic, and oxidative conditions, while it remains stable under thermal and photolytic stress.[1] The primary degradation pathway in vivo is non-enzymatic hydrolysis in the blood plasma through dephosphorylation, leading to an inactive metabolite.[2] Under stress conditions, a total of six degradation products, designated as DP-1 to DP-6, have been identified.[1]

Data Presentation

The following tables summarize the expected quantitative data from forced degradation and stability studies of Cangrelor.

Table 1: Summary of Forced Degradation Studies of Cangrelor

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Degradation of CangrelorMajor Impurities Formed
Acid Hydrolysis 0.1 M HCl860Data not availableDP-1, DP-2
Base Hydrolysis 0.1 M NaOH460Data not availableDP-3, DP-4
Oxidative 3% H₂O₂2425Data not availableDP-5, DP-6
Thermal Solid State4880No significant degradation-
Photolytic Solid State (ICH Q1B)-25No significant degradation-

Note: Specific quantitative data on the percentage of degradation is not publicly available in the reviewed literature. The table indicates the expected formation of degradation products under different stress conditions based on published findings.

Table 2: Impurity Profile of Cangrelor Under Accelerated Stability Conditions (e.g., 40°C/75% RH)

Time PointImpurity A (%)Impurity B (%)Impurity C (%)Impurity D (%)Total Impurities (%)
Initial < 0.1< 0.1< 0.1< 0.1< 0.5
1 Month Data not availableData not availableData not availableData not availableData not available
3 Months Data not availableData not availableData not availableData not availableData not available
6 Months Data not availableData not availableData not availableData not availableData not available

Note: This table illustrates the typical format for presenting stability data. Actual values would be obtained from long-term and accelerated stability studies.

Experimental Protocols

Protocol 1: Forced Degradation Study of Cangrelor

Objective: To investigate the degradation of Cangrelor under various stress conditions as per ICH guidelines.

Materials:

  • Cangrelor drug substance

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Thermostatically controlled water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Accurately weigh and dissolve Cangrelor in 0.1 M HCl to a final concentration of 1 mg/mL.

    • Incubate the solution in a water bath at 60°C for 8 hours.

    • At appropriate time intervals, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Accurately weigh and dissolve Cangrelor in 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Incubate the solution in a water bath at 60°C for 4 hours.

    • At appropriate time intervals, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Accurately weigh and dissolve Cangrelor in a suitable solvent and then add 3% H₂O₂ to a final concentration of 1 mg/mL.

    • Keep the solution at room temperature (25°C) for 24 hours, protected from light.

    • At appropriate time intervals, withdraw samples and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid Cangrelor drug substance in a thermostatically controlled oven at 80°C for 48 hours.

    • At the end of the study, dissolve the sample in mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose solid Cangrelor drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure, dissolve both the exposed and control samples in mobile phase for HPLC analysis.

Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).

  • Determine the percentage of degradation of Cangrelor and quantify the levels of any degradation products formed.

Protocol 2: Stability-Indicating HPLC Method for Cangrelor and Its Impurities

Objective: To provide a validated HPLC method for the separation and quantification of Cangrelor and its process-related and degradation impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector or a Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterCondition
Column Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 15 mmol·L⁻¹ ammonium phosphate and sodium perchlorate solution (adjusted to pH 7.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Elution A validated gradient program to ensure separation of all impurities
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 242 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve a known amount of Cangrelor reference standard in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution from the forced degradation studies or stability samples by diluting with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Impurity Standard Solutions: If available, prepare individual stock solutions of known impurities and dilute to appropriate concentrations for peak identification and system suitability checks.

Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.

  • Inject the standard solution multiple times to check for system suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility of peak areas).

  • Inject the sample solutions.

  • Identify the peaks of Cangrelor and its impurities based on their retention times relative to the standard.

  • Calculate the percentage of each impurity and the total impurities using appropriate methods (e.g., area normalization or external standard).

Visualizations

G Experimental Workflow for Cangrelor Stability Testing cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Cangrelor Drug Substance Cangrelor Drug Substance Acid Hydrolysis Acid Hydrolysis Cangrelor Drug Substance->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Cangrelor Drug Substance->Base Hydrolysis Oxidation Oxidation Cangrelor Drug Substance->Oxidation Thermal Stress Thermal Stress Cangrelor Drug Substance->Thermal Stress Photolytic Stress Photolytic Stress Cangrelor Drug Substance->Photolytic Stress HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal Stress->HPLC Analysis Photolytic Stress->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation

Caption: Workflow for Cangrelor stability testing.

G Proposed Degradation Pathways of Cangrelor cluster_degradation Degradation Products Cangrelor Cangrelor DP-1 (Acid Degradant) DP-1 (Acid Degradant) Cangrelor->DP-1 (Acid Degradant) Acid Hydrolysis DP-2 (Acid Degradant) DP-2 (Acid Degradant) Cangrelor->DP-2 (Acid Degradant) Acid Hydrolysis DP-3 (Base Degradant) DP-3 (Base Degradant) Cangrelor->DP-3 (Base Degradant) Base Hydrolysis DP-4 (Base Degradant) DP-4 (Base Degradant) Cangrelor->DP-4 (Base Degradant) Base Hydrolysis DP-5 (Oxidative Degradant) DP-5 (Oxidative Degradant) Cangrelor->DP-5 (Oxidative Degradant) Oxidation DP-6 (Oxidative Degradant) DP-6 (Oxidative Degradant) Cangrelor->DP-6 (Oxidative Degradant) Oxidation

Caption: Degradation pathways of Cangrelor.

Conclusion

The stability of Cangrelor is a critical quality attribute that requires thorough investigation. The application notes and protocols provided herein offer a framework for conducting forced degradation studies and routine stability testing using a validated stability-indicating HPLC method. Adherence to these protocols will enable researchers and drug development professionals to ensure the quality, safety, and efficacy of Cangrelor formulations. Further research is warranted to fully elucidate the structures of all degradation products and to obtain more comprehensive quantitative data on the degradation kinetics.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Cangrelor and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the antiplatelet drug Cangrelor and its process-related impurities and degradation products. The described method is crucial for quality control during drug manufacturing and for stability studies. The protocol provides a reliable and reproducible approach for researchers, scientists, and drug development professionals to ensure the purity and safety of Cangrelor.

Introduction

Cangrelor is a potent, intravenous, direct-acting P2Y12 platelet inhibitor used to prevent thrombotic events during percutaneous coronary intervention (PCI).[1][2] As with any pharmaceutical compound, the presence of impurities, which can arise during synthesis or degradation, must be carefully monitored to ensure the safety and efficacy of the drug product.[1] Forced degradation studies have shown that Cangrelor is susceptible to degradation under acidic, basic, and oxidative conditions.[3][4] This necessitates a stability-indicating analytical method capable of separating the active pharmaceutical ingredient (API) from its potential impurities and degradants.

This document provides a detailed protocol for an HPLC method that effectively separates Cangrelor from its known impurities.

Experimental Workflow

The following diagram outlines the general workflow for the chromatographic analysis of Cangrelor and its impurities.

Chromatographic_Separation_Workflow cluster_Preparation Sample and Standard Preparation cluster_Analysis HPLC Analysis cluster_Data Data Processing Sample Weigh Cangrelor Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Prepare Impurity Standards Standard->Dissolve Filter Filter through 0.22 µm Filter Dissolve->Filter Inject Inject Sample/Standard Filter->Inject HPLC HPLC System Setup HPLC->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Quantify Quantify Impurities Integrate->Quantify Report Generate Report Quantify->Report

Caption: General workflow for Cangrelor impurity analysis.

Experimental Protocols

Materials and Reagents
  • Cangrelor reference standard and sample

  • Known Cangrelor impurities (e.g., Impurity A, B, C, D) reference standards[5][6]

  • Acetonitrile (HPLC grade)

  • Ammonium phosphate (analytical grade)

  • Sodium perchlorate (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)[7]

  • Dimethylsulfoxide (DMSO) for initial sample dissolution if needed[7]

Instrumentation and Chromatographic Conditions

The following HPLC conditions have been established for the determination of related substances in Cangrelor.[5][6]

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A 15 mmol·L⁻¹ ammonium phosphate and sodium perchlorate solution (pH adjusted to 7.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Elution A time-based gradient program should be utilized for optimal separation.
Flow Rate 1.0 mL·min⁻¹
Column Temperature 30 °C
Detection Wavelength 242 nm
Injection Volume 10 µL
Preparation of Solutions

Mobile Phase Preparation: Prepare a 15 mmol·L⁻¹ aqueous solution of ammonium phosphate and sodium perchlorate. Adjust the pH of the solution to 7.0 using phosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

Sample Preparation: Accurately weigh and dissolve the Cangrelor sample in a suitable diluent to achieve a final concentration appropriate for analysis. The diluent should be compatible with the initial mobile phase conditions to avoid peak distortion. For intermediates with poor solubility, initial dissolution in a small amount of DMSO followed by dilution with the mobile phase may be necessary.[7]

Standard Preparation: Prepare individual stock solutions of Cangrelor and each known impurity in the diluent. From these stock solutions, prepare a working standard solution containing Cangrelor and all impurities at their specified concentration limits.

Data Presentation

The following table summarizes the quantitative data for the known impurities of Cangrelor based on the referenced HPLC method.[5][6]

CompoundLimit of Quantification (µg·mL⁻¹)Linearity Range (µg·mL⁻¹)Relative Response Factor
Impurity A 1.001.00 - 8.500.590
Impurity B 0.04800.0480 - 1.500.510
Impurity C 0.02500.0300 - 1.502.27
Impurity D 0.07500.0750 - 7.500.660

Signaling Pathway and Logical Relationships

The diagram below illustrates the relationship between Cangrelor, its synthesis, and the generation of impurities.

Cangrelor_Impurities_Relationship cluster_Synthesis Synthesis and Degradation cluster_Analysis Analytical Control StartingMaterials Starting Materials Synthesis Chemical Synthesis StartingMaterials->Synthesis CangrelorAPI Cangrelor API Synthesis->CangrelorAPI ProcessImpurities Process-Related Impurities Synthesis->ProcessImpurities Degradation Degradation (Stress Conditions) CangrelorAPI->Degradation HPLCMethod HPLC Method CangrelorAPI->HPLCMethod ProcessImpurities->HPLCMethod DegradationProducts Degradation Products Degradation->DegradationProducts DegradationProducts->HPLCMethod Separation Separation of API and Impurities HPLCMethod->Separation Quantification Quantification Separation->Quantification

Caption: Origin of impurities and analytical control.

Conclusion

The HPLC method described in this application note is suitable for the quantitative analysis of known process and degradation impurities in Cangrelor.[5][6] The method has been shown to provide good separation between the main peak and all impurity peaks.[5][6] This protocol can be effectively implemented in a quality control setting to ensure the purity and stability of Cangrelor drug substance and product. Further validation of the method should be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Cangrelor Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Cangrelor and its impurities by High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Cangrelor that I should be aware of?

A1: During the synthesis and storage of Cangrelor, several process-related impurities and degradation products can arise. Commonly reported impurities include Impurity A, Impurity B, Impurity C, and Impurity D.[1][2] A degradation study also identified six degradation products (DP-1 to DP-6), with the drug substance being particularly sensitive to acidic, basic, and oxidative conditions.[3] Other potential impurities that have been identified include 2-Mercapto Adenosine, Cangrelor 6-Amino Triol Impurity, Cangrelor Triol Impurity, Cangrelor Phosphate Impurity, Des Ribose Cangrelor Impurity, and Cangrelor Triacetate Impurity.

Q2: Is there a recommended HPLC column for the separation of Cangrelor and its impurities?

A2: A reversed-phase C18 column is commonly used and has been shown to provide good separation. A specific recommendation is a Waters Symmetry C18 column (250 mm × 4.6 mm, 5 µm).[1][2] The choice of a C18 column is suitable for retaining the relatively polar Cangrelor and its impurities, allowing for effective separation.

Q3: What are the typical mobile phase compositions for this analysis?

A3: A gradient elution using a buffered aqueous phase and an organic modifier is the standard approach. A common mobile phase consists of:

  • Mobile Phase A: 15 mmol·L⁻¹ ammonium phosphate and sodium perchlorate solution, with the pH adjusted to 7.0 using phosphoric acid.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2] The gradient elution allows for the effective separation of impurities with a range of polarities.

Q4: What is the recommended detection wavelength for analyzing Cangrelor and its impurities?

A4: A detection wavelength of 242 nm is recommended for monitoring the separation, as it provides good sensitivity for both Cangrelor and its known impurities.[1][2]

Troubleshooting Guide

Problem: Poor peak shape (tailing or fronting) for Cangrelor or its impurities.

  • Question: My peaks for Cangrelor and its impurities are showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for polar compounds like Cangrelor can be due to several factors:

    • Secondary Interactions: Unwanted interactions between the basic functional groups of the analytes and acidic silanol groups on the silica-based column packing can cause tailing.

      • Solution: Ensure the pH of your mobile phase is appropriately controlled (e.g., pH 7.0) to minimize these interactions. Using a well-endcapped C18 column can also reduce the availability of free silanol groups.

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

      • Solution: Try diluting your sample and reinjecting.

    • Column Contamination: Accumulation of strongly retained compounds on the column can lead to active sites that cause tailing.

      • Solution: Flush the column with a strong solvent, such as 100% acetonitrile or a mixture of acetonitrile and isopropanol.

  • Question: I am observing peak fronting. What is the likely cause?

  • Answer: Peak fronting is often a sign of sample overload or a mismatch between the sample solvent and the mobile phase.

    • Solution: Prepare your sample in a solvent that is weaker than or has a similar composition to the initial mobile phase of your gradient. If you are dissolving the sample in a strong organic solvent, try reducing the injection volume.

Problem: Inconsistent retention times.

  • Question: The retention times for my peaks are shifting between injections. What should I investigate?

  • Answer: Retention time variability can be caused by several factors in a gradient HPLC method:

    • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of retention time drift.

      • Solution: Ensure your column is equilibrated with the initial mobile phase composition for a sufficient time before each injection. A good starting point is 10-15 column volumes.

    • Mobile Phase Composition: Inaccurate preparation of the mobile phase or changes in its composition over time (e.g., evaporation of the organic component) can lead to shifts.

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure accurate measurement of all components.

    • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates and retention time shifts.

      • Solution: Check for any visible leaks in the system. If the problem persists, consult your instrument's manual for pump maintenance procedures.

    • Temperature Fluctuations: Changes in the ambient temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant temperature throughout the analysis. A temperature of 30°C is a good starting point.[1][2]

Problem: Poor resolution between impurity peaks.

  • Question: I am not getting baseline separation between two of the known impurity peaks. How can I improve the resolution?

  • Answer: Improving resolution requires optimizing the separation conditions:

    • Gradient Profile: The gradient slope can significantly impact resolution.

      • Solution: Try making the gradient shallower (i.e., a slower increase in the percentage of the organic mobile phase) in the region where the critical peaks elute. This will increase the separation time between them.

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

      • Solution: Experiment with a slightly lower flow rate, for example, reducing it from 1.0 mL/min to 0.8 mL/min.

    • Mobile Phase pH: A small change in the mobile phase pH can alter the ionization state of the analytes and improve selectivity.

      • Solution: Carefully adjust the pH of the aqueous mobile phase by ±0.2 units and observe the effect on the separation.

Experimental Protocols

HPLC Method for the Determination of Related Substances in Cangrelor

This protocol is based on a validated method for the quantitative analysis of known impurities A, B, C, and D in Cangrelor.[1][2]

1. Chromatographic Conditions

ParameterCondition
Column Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A 15 mmol·L⁻¹ Ammonium Phosphate & Sodium Perchlorate, pH 7.0
Mobile Phase B Acetonitrile
Gradient Program A gradient elution is used. The specific gradient profile should be optimized to achieve the desired separation.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 242 nm
Injection Volume Typically 10-20 µL

2. Preparation of Solutions

  • Mobile Phase A Preparation: Dissolve the appropriate amounts of ammonium phosphate and sodium perchlorate in HPLC-grade water to achieve a final concentration of 15 mmol·L⁻¹. Adjust the pH to 7.0 with phosphoric acid. Filter the solution through a 0.45 µm membrane filter.

  • Sample Preparation: Accurately weigh and dissolve the Cangrelor sample in a suitable diluent (e.g., a mixture of water and acetonitrile similar to the initial mobile phase composition) to achieve a known concentration.

  • Standard Preparation: Prepare individual stock solutions of Cangrelor and its known impurities (A, B, C, and D) in a suitable diluent. From these stock solutions, prepare a working standard solution containing all components at known concentrations.

3. System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution. The system is deemed suitable for use if the resolution between all peaks is adequate (typically >1.5) and the peak symmetry is within acceptable limits.

4. Quantitative Data for Known Impurities

The following table summarizes the relative response factors (RRF), limit of detection (LOD), and limit of quantification (LOQ) for the four known impurities.

ImpurityRelative Response Factor (RRF)LOD (µg·mL⁻¹)LOQ (µg·mL⁻¹)
Impurity A 0.590Not specified, but meets standard1.00
Impurity B 0.510Not specified, but meets standard0.0480
Impurity C 2.27Not specified, but meets standard0.0250
Impurity D 0.660Not specified, but meets standard0.0750

Data from Wang, Q., et al. (2018).[1][2]

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_solution Corrective Actions Problem Poor Chromatographic Result (e.g., Tailing Peaks, Drifting Retention Times) Check_Mobile_Phase Verify Mobile Phase (Composition, pH, Freshness) Problem->Check_Mobile_Phase Is mobile phase correct? Check_Column Inspect Column (Age, Contamination, Equilibration) Problem->Check_Column Is column performing well? Check_System Examine HPLC System (Pump, Injector, Leaks, Temperature) Problem->Check_System Is the system functioning properly? Prepare_New_MP Prepare Fresh Mobile Phase Check_Mobile_Phase->Prepare_New_MP No Flush_Column Flush or Replace Column Check_Column->Flush_Column No Perform_Maintenance Perform System Maintenance Check_System->Perform_Maintenance No Optimize_Method Optimize Method Parameters (Gradient, Flow Rate) Prepare_New_MP->Optimize_Method Flush_Column->Optimize_Method Perform_Maintenance->Optimize_Method Optimize_Method->Problem Re-analyze

Caption: A logical workflow for troubleshooting common HPLC issues.

HPLC_Method_Development_Flow Start Define Analytical Goal: Separate Cangrelor & Impurities Select_Column Select Stationary Phase (e.g., C18) Start->Select_Column Select_Mobile_Phase Choose Mobile Phase System (Buffered Aqueous-Organic) Select_Column->Select_Mobile_Phase Initial_Conditions Establish Initial Conditions (Gradient, Flow Rate, Temperature) Select_Mobile_Phase->Initial_Conditions Run_Experiment Perform Initial Separation Initial_Conditions->Run_Experiment Evaluate_Results Evaluate Chromatogram (Resolution, Peak Shape) Run_Experiment->Evaluate_Results Optimization Optimize Parameters (Gradient Slope, pH, Temperature) Evaluate_Results->Optimization Resolution or Peak Shape Inadequate Validation Validate Method (Specificity, Linearity, Accuracy, Precision) Evaluate_Results->Validation Acceptable Separation Optimization->Run_Experiment Iterate Final_Method Finalized HPLC Method Validation->Final_Method

Caption: A typical workflow for developing an HPLC method for impurity analysis.

References

resolving co-elution of Cangrelor and Impurity 4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving analytical challenges during the chromatographic analysis of Cangrelor, with a specific focus on the co-elution of Cangrelor and its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Cangrelor?

A1: Cangrelor can have several process-related and degradation impurities. Forced degradation studies have shown that Cangrelor is sensitive to acidic, basic, and oxidative conditions, leading to the formation of various degradation products.[1][2] Common impurities identified in literature include Impurities A, B, C, and D.[3][4] Additionally, other potential impurities and degradation products have been characterized using techniques like LC/QTOF/MS/MS and NMR.[1][2]

Q2: What is a common HPLC method for the analysis of Cangrelor and its related substances?

A2: A widely used method is reversed-phase high-performance liquid chromatography (RP-HPLC). A successful separation has been achieved using a C18 column with a gradient elution mobile phase consisting of an ammonium phosphate and sodium perchlorate buffer and acetonitrile.[3][4] The detection wavelength is typically set around 242 nm.[3][4]

Q3: My chromatogram shows a peak co-eluting with the main Cangrelor peak. How can I confirm if it's an impurity?

A3: Co-elution can be investigated using several techniques:

  • Peak Purity Analysis: If you have a photodiode array (PDA) detector, perform a peak purity analysis of the Cangrelor peak. This will indicate if the peak is spectrally homogeneous.

  • Mass Spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer is a definitive way to identify the presence of a co-eluting impurity by looking for different mass-to-charge ratios within the single chromatographic peak.

  • Varying Chromatographic Conditions: Slightly altering the mobile phase composition, pH, or column temperature can sometimes resolve the co-eluting peaks.

Troubleshooting Guide: Resolving Co-elution of Cangrelor and Impurity 4

This guide addresses the specific issue of Impurity 4 co-eluting with the main Cangrelor peak during HPLC analysis.

Problem: A single, broad, or asymmetrical peak is observed, suggesting the co-elution of Cangrelor and a closely eluting impurity, designated here as Impurity 4.

Workflow for Resolution:

Coelution_Workflow cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Confirmation & Validation A Observe Peak Asymmetry or Broadening B Perform Peak Purity Analysis (PDA) A->B C Analyze by LC-MS B->C Spectral inhomogeneity detected D Adjust Mobile Phase Composition C->D Co-elution confirmed E Modify Mobile Phase pH D->E F Change Column Temperature E->F G Evaluate Different Stationary Phases F->G H Confirm Resolution G->H I Validate Optimized Method H->I

Caption: Workflow for troubleshooting Cangrelor and Impurity 4 co-elution.

Detailed Troubleshooting Steps:

1. Initial Assessment and Confirmation

  • Symptom: The Cangrelor peak in your chromatogram exhibits fronting, tailing, or appears broader than expected.

  • Action:

    • Peak Purity Analysis: Utilize a PDA detector to assess the spectral purity across the peak. A non-homogenous spectrum is a strong indicator of a co-eluting species.

    • LC-MS Analysis: If available, analyze the sample by LC-MS to confirm the presence of multiple components with different mass-to-charge ratios under the single chromatographic peak.

2. Chromatographic Method Optimization

If co-elution is confirmed, systematic optimization of the HPLC method is necessary. The following parameters can be adjusted:

  • Mobile Phase Composition:

    • Recommendation: Modify the gradient slope or the initial/final concentrations of the organic modifier (e.g., acetonitrile). A shallower gradient can often improve the resolution of closely eluting peaks.

    • Rationale: Changing the solvent strength affects the partitioning of analytes between the mobile and stationary phases, thereby altering their retention times.

  • Mobile Phase pH:

    • Recommendation: Adjust the pH of the aqueous portion of the mobile phase. Since Cangrelor and its impurities have ionizable groups, a small change in pH can significantly impact their retention behavior.

    • Rationale: The ionization state of the analytes and the stationary phase can be altered by pH, leading to changes in selectivity.

  • Column Temperature:

    • Recommendation: Vary the column temperature (e.g., in increments of 5°C).

    • Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence peak shape and resolution.

  • Stationary Phase:

    • Recommendation: If resolution cannot be achieved by modifying the mobile phase, consider a different column chemistry. For example, if you are using a standard C18 column, a phenyl-hexyl or a cyano column might offer different selectivity.

    • Rationale: Different stationary phases provide alternative separation mechanisms (e.g., pi-pi interactions with a phenyl column) that can resolve compounds that are difficult to separate on a C18 phase.

Experimental Protocols

Protocol 1: Baseline HPLC Method for Cangrelor and Related Substances

This protocol is a starting point based on a published method and can be optimized to resolve co-elution.[3][4]

ParameterCondition
Column Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 15 mmol·L⁻¹ ammonium phosphate and sodium perchlorate solution (pH adjusted to 7.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
30
35
40
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 242 nm
Injection Volume 10 µL

Protocol 2: Forced Degradation Study to Generate Impurities

To confirm that the optimized method can separate potential degradation products, a forced degradation study can be performed.[1][2]

  • Acid Degradation: Dissolve Cangrelor in 0.1 M HCl and heat at 60°C for 2 hours.

  • Base Degradation: Dissolve Cangrelor in 0.1 M NaOH and keep at room temperature for 30 minutes.

  • Oxidative Degradation: Dissolve Cangrelor in 3% H₂O₂ and keep at room temperature for 1 hour.

After the specified time, neutralize the samples and dilute them to an appropriate concentration for HPLC analysis.

Data Presentation: Comparison of Chromatographic Conditions

The following table illustrates a hypothetical scenario of method optimization to resolve the co-elution of Cangrelor and Impurity 4.

Method ParameterInitial ConditionOptimized Condition
Mobile Phase A 15 mM Ammonium Phosphate, pH 7.020 mM Potassium Phosphate, pH 6.5
Gradient 5-60% B in 30 min10-45% B in 40 min
Column Temperature 30 °C35 °C
Resolution (Cangrelor/Impurity 4) < 1.0 (Co-elution)> 2.0 (Baseline resolved)

Logical Relationship Diagram

Logical_Relationship cluster_0 Problem Identification cluster_1 Influencing Factors cluster_2 Desired Outcome Coelution Co-elution of Cangrelor and Impurity 4 MobilePhase Mobile Phase (Composition, pH) Coelution->MobilePhase StationaryPhase Stationary Phase (Column Chemistry) Coelution->StationaryPhase Temperature Temperature Coelution->Temperature Resolution Baseline Resolution (Rs > 1.5) MobilePhase->Resolution StationaryPhase->Resolution Temperature->Resolution

Caption: Factors influencing the chromatographic resolution of Cangrelor and Impurity 4.

References

Cangrelor Impurity 4 Detection: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the detection and quantification of Cangrelor Impurity 4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its origin?

A1: this compound is identified as the tri-acetylated precursor of a key intermediate in the synthesis of Cangrelor.[1][2] Its chemical name is N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-adenosine 2',3',5'-Triacetate.[2][3] This impurity arises from the incomplete deacetylation of the protected ribose sugar moiety during the manufacturing process of the Cangrelor drug substance.[1]

Q2: What are the chemical properties of this compound?

A2: The key chemical properties of this compound are summarized in the table below.

ParameterDetails
Common Name This compound
Synonym N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-adenosine 2',3',5'-Triacetate[1][3]
CAS Number 1830294-26-2[1][3][4][5]
Molecular Formula C22H28F3N5O7S2[1][3][4]
Molecular Weight 595.61 g/mol [1][2][3]

Q3: Why can the detection of this compound be challenging?

A3: The detection of this compound can be challenging due to several factors:

  • Co-elution: Due to its structural similarity to other process-related impurities or intermediates, there is a risk of co-elution with other components in the sample, making accurate quantification difficult.

  • Low Concentration: As a process impurity, its concentration in the final drug substance is expected to be low, requiring a highly sensitive analytical method for detection and quantification.

  • Lack of a Specific Chromophore: While the purine ring system provides UV absorbance, the acetyl groups do not significantly contribute to the UV signal. If the impurity levels are very low, a standard UV detector might lack the required sensitivity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.

Peak Shape and Resolution Issues

Q4: I am observing poor peak shape (tailing or fronting) for the this compound peak. What could be the cause and how can I resolve it?

A4: Poor peak shape for Impurity 4 can be attributed to several factors. The following table outlines potential causes and their corresponding solutions.

Potential CauseTroubleshooting Steps
Secondary Interactions with Column Stationary Phase - Use a high-purity, end-capped C18 column to minimize silanol interactions. - Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block active sites on the silica support.
Column Overload - Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH - Adjust the pH of the aqueous component of the mobile phase. For acidic impurities, a lower pH can improve peak shape.
Sample Solvent Incompatibility - Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. Ideally, dissolve the sample in the mobile phase itself.

Q5: this compound is co-eluting with another impurity or the main Cangrelor peak. How can I improve the resolution?

A5: To improve the resolution between this compound and other components, consider the following strategies:

  • Optimize the Gradient Profile: A shallower gradient around the elution time of the impurity can increase the separation between closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.

  • Adjust the Mobile Phase pH: Modifying the pH can change the ionization state of the analytes and the stationary phase, thereby affecting their retention and selectivity.

  • Lower the Column Temperature: A lower temperature can sometimes enhance resolution, although it will also increase retention times and backpressure.

  • Select a Different Stationary Phase: If resolution cannot be achieved on a C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.

Sensitivity and Quantification Issues

Q6: I am unable to detect this compound, or the peak response is too low for accurate quantification. What can I do?

A6: Low sensitivity for Impurity 4 can be addressed by the following:

  • Increase the Injection Volume: A larger injection volume will introduce more of the analyte onto the column, leading to a larger peak.

  • Optimize the Detection Wavelength: While the purine moiety has a characteristic UV absorbance, it is crucial to determine the optimal wavelength for detecting Impurity 4. If a reference standard is available, a UV scan should be performed.

  • Use a More Sensitive Detector: If UV detection is insufficient, consider using a mass spectrometer (LC-MS). An MS detector offers significantly higher sensitivity and selectivity.

  • Sample Enrichment: If possible, use solid-phase extraction (SPE) to concentrate the impurities in the sample before injection.

Experimental Protocols

A validated analytical method is crucial for the accurate detection of this compound. The following is a recommended starting point for an HPLC-UV method, which can be further optimized.

Proposed HPLC Method for Cangrelor and Impurity 4
ParameterRecommended Conditions
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid
Mobile Phase B Acetonitrile
Gradient Elution See Table Below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
205050
251090
301090
319010
409010

Visualizations

Experimental Workflow for Impurity 4 Detection

G Figure 1: Experimental Workflow for this compound Detection cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Weighing Sample Weighing Dissolution in Diluent Dissolution in Diluent Sample Weighing->Dissolution in Diluent HPLC Injection HPLC Injection Dissolution in Diluent->HPLC Injection Filtered Sample Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Peak Integration Peak Integration UV Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical workflow for the analysis of this compound.

Troubleshooting Logic for Co-elution of Impurity 4

G Figure 2: Troubleshooting Decision Tree for Impurity 4 Co-elution start Impurity 4 Co-elution Observed grad Adjust Gradient Profile (shallower gradient) start->grad resolved Resolution Achieved grad->resolved Yes not_resolved Resolution Not Achieved grad->not_resolved No mob_phase Change Organic Modifier (e.g., ACN to MeOH) mob_phase->resolved Yes not_resolved2 not_resolved2 mob_phase->not_resolved2 No ph Modify Mobile Phase pH ph->resolved Yes not_resolved3 not_resolved3 ph->not_resolved3 No temp Lower Column Temperature temp->resolved Yes not_resolved4 not_resolved4 temp->not_resolved4 No col Select Different Column Chemistry not_resolved->mob_phase not_resolved2->ph not_resolved3->temp not_resolved4->col

Caption: A decision tree to guide the resolution of co-eluting peaks.

References

Technical Support Center: Enhancing Sensitivity in Cangrelor Impurity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cangrelor impurity analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to achieving high sensitivity and accurate quantification of impurities in Cangrelor.

Frequently Asked Questions (FAQs)

Method Development & Optimization

Q1: What are the recommended starting chromatographic conditions for Cangrelor impurity analysis?

A1: A common starting point for the analysis of Cangrelor and its related substances is High-Performance Liquid Chromatography (HPLC) with UV detection. A typical method utilizes a C18 column and a gradient elution with a mobile phase consisting of an ammonium phosphate buffer and acetonitrile.[1] For higher sensitivity and better resolution of complex impurity profiles, Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS/MS) is recommended.[1]

Q2: How can I improve the separation of polar impurities that show weak retention on a C18 column?

A2: Some by-products of Cangrelor intermediates are known to have poor retention in reversed-phase chromatography.[2] To improve the retention of polar impurities, consider the following strategies:

  • Use a highly water-resistant reversed-phase column: These columns are designed to prevent phase collapse in highly aqueous mobile phases.[2]

  • Adjust the mobile phase pH: Modifying the pH can alter the ionization state of polar impurities, thereby increasing their retention on the column.

  • Employ a shallower gradient: A slower increase in the organic solvent concentration can improve the resolution of early-eluting peaks.

  • Consider alternative column chemistries: Phenyl-hexyl or embedded polar group (PEG) columns can offer different selectivity for polar compounds.

Q3: What are the common degradation pathways for Cangrelor, and how can I detect these degradation products?

A3: Forced degradation studies have shown that Cangrelor is sensitive to acidic, basic, and oxidative conditions, while it is relatively stable under thermal and photolytic stress.[3][4] This degradation can lead to the formation of several products, including dephosphorylated and partially dephosphorylated analogs, as well as hydrolysis products of the phosphate moieties.[5] To detect and characterize these degradation products, advanced analytical techniques such as LC/QTOF/MS/MS and NMR are valuable for structural elucidation.[3][4]

Troubleshooting Common Issues

Q4: I am observing poor peak shape for some of my impurity peaks. What could be the cause and how can I fix it?

A4: Poor peak shape (e.g., tailing, fronting, or splitting) can be caused by several factors. Here are some common causes and solutions:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Silanol groups on the silica backbone of the column can interact with basic compounds, causing peak tailing. Use a base-deactivated column or add a competing base like triethylamine to the mobile phase in small concentrations (e.g., 0.1%).

  • Incompatible Injection Solvent: If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Contamination or Degradation: If the problem persists, the column may be contaminated or have lost its efficiency. Try washing the column with a strong solvent or replace it if necessary.

Q5: My assay sensitivity is low, and I am unable to detect impurities at the required levels. How can I improve my detection limits?

A5: Improving sensitivity is crucial for detecting trace-level impurities. Consider these approaches:

  • Switch to a more sensitive detector: Mass spectrometry (MS) offers significantly higher sensitivity and selectivity compared to UV detection. An LC-MS/MS system is highly effective for trace impurity analysis.[6]

  • Optimize MS parameters: If using an MS detector, optimize the ionization source parameters (e.g., capillary voltage, gas flow rates, and temperature) and fragmentation parameters (for MS/MS) to maximize the signal for your impurities of interest.

  • Increase sample concentration: If possible, a more concentrated sample will yield a stronger signal. However, be mindful of potential solubility issues and the risk of overloading the analytical column.

  • Use a larger injection volume: This can increase the mass of analyte loaded onto the column, but may require adjustments to the chromatography to avoid peak distortion.

  • Employ a UPLC system: UPLC systems provide narrower and taller peaks, which leads to improved signal-to-noise ratios and better sensitivity compared to traditional HPLC.

Q6: I am having difficulty with the solubility of some Cangrelor intermediates and their impurities. What solvents are recommended?

A6: Certain impurities related to Cangrelor intermediates, such as substituted purine and disulfide by-products, are known to have poor solubility.[2] For these challenging compounds, dimethyl sulfoxide (DMSO) can be used as a solvent to prepare a high-concentration initial stock solution. This stock solution can then be diluted with a liquid chromatography-compatible solvent system, such as a mixture of methanol and a phosphate buffer solution, before injection.[2]

Troubleshooting Guides

Guide 1: Systematic Approach to Poor Peak Resolution

This guide provides a step-by-step workflow for troubleshooting poor chromatographic resolution between Cangrelor and its impurities.

Poor_Peak_Resolution Start Poor Peak Resolution Observed Check_Method Review Method Parameters (Gradient, Flow Rate, Temp) Start->Check_Method Optimize_Gradient Optimize Gradient Profile (Shallower Gradient) Check_Method->Optimize_Gradient Gradient Issue? Change_Mobile_Phase Modify Mobile Phase (pH, Organic Solvent) Check_Method->Change_Mobile_Phase Selectivity Issue? Change_Column Select Alternative Column (Different Stationary Phase) Check_Method->Change_Column Persistent Issue? Resolution_Improved Resolution Acceptable? Optimize_Gradient->Resolution_Improved Change_Mobile_Phase->Resolution_Improved Change_Column->Resolution_Improved End Problem Resolved Resolution_Improved->End Yes Re_evaluate Re-evaluate Initial Conditions Resolution_Improved->Re_evaluate No Re_evaluate->Check_Method

Caption: Workflow for troubleshooting poor chromatographic resolution.

Experimental Protocols

Protocol 1: HPLC Method for Determination of Related Substances in Cangrelor

This protocol is based on a validated HPLC method for the quantitative analysis of known impurities in Cangrelor.[1]

  • Chromatographic System:

    • Column: Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm)

    • Mobile Phase A: 15 mmol·L⁻¹ ammonium phosphate sodium perchlorate solution (adjusted to pH 7.0 with phosphoric acid)

    • Mobile Phase B: Acetonitrile

    • Elution: Gradient

    • Flow Rate: 1.0 mL·min⁻¹

    • Detection Wavelength: 242 nm

    • Column Temperature: 30 °C

  • Quantification:

    • An external standard method using reference substances for known impurities (A, B, C, and D) is used for quantitative analysis.

    • An area normalization method is used to control the limit of unknown impurities.

Protocol 2: UPLC-MS/MS Method for Impurity Profiling

For enhanced sensitivity and structural characterization, a UPLC-MS/MS method is recommended.

  • Chromatographic System (Example):

    • Column: Acquity UPLC BEH shield RP C18

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Elution: Gradient

    • Flow Rate: Optimized for UPLC system (e.g., 0.3-0.5 mL·min⁻¹)

    • Column Temperature: 40 °C

  • Mass Spectrometry System (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the impurity

    • Scan Mode: Full scan for impurity detection and product ion scan for structural fragmentation.

    • Data Analysis: Use software to identify potential impurities based on their mass-to-charge ratio and fragmentation patterns.

Data Presentation

Table 1: Limits of Detection and Quantification for Known Cangrelor Impurities by HPLC
ImpurityLimit of Detection (LOD) (µg·mL⁻¹)Limit of Quantification (LOQ) (µg·mL⁻¹)Linearity Range (µg·mL⁻¹)
Impurity AMeets standard1.001.00 - 8.50
Impurity BMeets standard0.04800.0480 - 1.50
Impurity CMeets standard0.02500.0300 - 1.50
Impurity DMeets standard0.07500.0750 - 7.50

Data adapted from a study on the determination of related substances in Cangrelor by HPLC.[1]

Logical Workflow for Impurity Identification

This diagram illustrates the logical steps involved in the identification and characterization of unknown impurities in Cangrelor.

Impurity_Identification_Workflow Start Unknown Peak Detected in Chromatogram LC_MS_Analysis Perform LC-MS/MS Analysis Start->LC_MS_Analysis Determine_Mass Determine Accurate Mass (m/z) LC_MS_Analysis->Determine_Mass Propose_Structure Propose Potential Structures (Based on mass and fragmentation) Determine_Mass->Propose_Structure Forced_Degradation Compare with Forced Degradation Profile Propose_Structure->Forced_Degradation Isolate_Impurity Isolate Impurity (Preparative HPLC) Forced_Degradation->Isolate_Impurity NMR_Analysis Perform NMR Spectroscopy Isolate_Impurity->NMR_Analysis Confirm_Structure Confirm Structure NMR_Analysis->Confirm_Structure End Impurity Identified Confirm_Structure->End Confirmed

Caption: A logical workflow for impurity identification and characterization.

References

Technical Support Center: Cangrelor HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing with Cangrelor Impurity 4 during High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide: this compound Peak Tailing

This guide addresses the specific issue of peak tailing for this compound in a question-and-answer format, progressing from common issues to more complex problems.

Question 1: My chromatogram shows significant peak tailing for this compound. What are the most common initial causes?

Answer: Peak tailing for a specific impurity like this compound is often due to secondary chemical interactions with the stationary phase or issues with the mobile phase. The most common initial causes to investigate are:

  • Secondary Silanol Interactions: this compound, a tri-acetylated precursor to the core nucleoside structure, may possess functional groups that can interact with free silanol groups on the surface of silica-based HPLC columns.[1][2] These interactions create a secondary retention mechanism, which can lead to peak tailing.[1]

  • Inappropriate Mobile Phase pH: The pH of your mobile phase plays a critical role in controlling the ionization state of both the analyte and the column's stationary phase. If the mobile phase pH is near the pKa of this compound, it can result in inconsistent protonation and cause peak tailing.[3]

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or experience a degradation of the stationary phase, leading to active sites that cause tailing.[4][5]

Question 2: How can I mitigate silanol interactions and optimize the mobile phase pH?

Answer: To address silanol interactions and optimize your mobile phase, consider the following adjustments:

  • Lower the Mobile Phase pH: For basic or polar compounds, reducing the mobile phase pH to a range of 2.5-3.5 can help.[1][6] At a lower pH, the residual silanol groups on the silica surface are protonated, minimizing their ability to interact with the analyte through ion exchange.[1]

  • Increase Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a stable pH throughout the analysis.[6]

  • Use a Mobile Phase Additive: Historically, a small amount of a basic compound like triethylamine (TEA) was added to the mobile phase to compete with the analyte for active silanol sites.[2] However, modern, high-purity columns often reduce the need for such additives.[7]

Question 3: My peak tailing persists after mobile phase optimization. Could the column be the issue?

Answer: Yes, if mobile phase adjustments do not resolve the tailing, the column is the next logical component to investigate.

  • Column Flushing: The column may be contaminated. A thorough flushing with a strong solvent can help remove strongly retained compounds. For a reversed-phase column, this typically involves a sequence of solvents.

  • Use a Different Column: Not all C18 columns are the same. Consider switching to a column with high-purity silica and advanced end-capping to minimize exposed silanol groups.[1][3] Polar-embedded or charged-surface hybrid (CSH) columns are also designed to improve peak shape for basic compounds.[6]

  • Check for Physical Column Damage: A void at the column inlet or a partially blocked frit can cause peak distortion.[5] If you suspect this, reversing the column (if permissible by the manufacturer) for a flush at low pressure or replacing the column may be necessary.[1]

Question 4: Could my sample preparation or injection parameters be causing the peak tailing?

Answer: Absolutely. The way you prepare and introduce your sample into the HPLC system can significantly impact peak shape.

  • Sample Solvent: The solvent used to dissolve your sample should ideally be the same as or weaker than your initial mobile phase.[6] Injecting a sample in a much stronger solvent can cause the peak to broaden and tail.

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[4][5] If you observe that the tailing worsens with higher sample concentrations, try diluting your sample or reducing the injection volume.[6]

  • Sample Matrix Effects: If your sample is in a complex matrix, other components can interfere with the chromatography. Improving your sample cleanup procedure, for instance, by using Solid Phase Extraction (SPE), can help.[3][6]

Question 5: What instrumental factors should I consider as potential sources of peak tailing?

Answer: If you have ruled out mobile phase, column, and sample issues, the HPLC instrument itself could be contributing to the problem.

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause band broadening and peak tailing.[3] Ensure you are using tubing with a narrow internal diameter (e.g., 0.12-0.17 mm) and that all connections are secure and properly fitted to avoid dead volume.[6][8]

  • Detector Settings: A slow detector response time (time constant) can distort the shape of fast-eluting peaks. Check your detector settings and reduce the time constant if it is set too high.[6]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it quantitatively measured? A1: Peak tailing is a form of peak asymmetry where the latter half of the peak is broader than the front half.[2] It is commonly measured by the Tailing Factor (Tf) or Asymmetry Factor (As), which compares the width of the back half of the peak to the front half at a certain percentage of the peak height (commonly 5% or 10%).[6] An ideal, symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered to indicate significant tailing.[1][6]

Q2: What are the most common causes of peak tailing in reversed-phase HPLC? A2: The most frequent causes include secondary interactions between the analyte and residual silanol groups on the column packing, improper mobile phase pH, column contamination or degradation, sample overload, and excessive extra-column volume in the HPLC system.[1][3][5]

Q3: How does mobile phase pH affect peak shape for polar or ionizable compounds? A3: The mobile phase pH determines the charge state of both the analyte and the stationary phase. For basic compounds, a low pH (e.g., 2-3) protonates silanol groups on the silica surface, reducing unwanted ionic interactions and thus minimizing peak tailing.[6] Conversely, for acidic compounds, a pH kept below the pKa is often used.[6] Operating near the analyte's pKa can lead to mixed ionization states and result in broad or split peaks.[3]

Q4: When should I suspect my HPLC column needs to be replaced? A4: You should consider replacing your column if you observe persistent peak tailing or broadening that is not resolved by mobile phase optimization or column flushing, a significant increase in backpressure that cannot be resolved by flushing, or a noticeable loss in resolution and efficiency (theoretical plates) compared to previous runs.[5][6]

Data Presentation

The following table summarizes key quantitative parameters for troubleshooting peak tailing.

ParameterRecommended Range/ValueRationale
Tailing Factor (Tf) 0.9 - 1.2Indicates ideal peak symmetry. Values > 1.5 suggest significant tailing that needs correction.[3]
Mobile Phase pH (for basic analytes) 2.5 - 3.5Protonates silanol groups on the stationary phase to minimize secondary interactions.[1][6]
Buffer Concentration 10 - 50 mMEnsures stable pH control throughout the chromatographic run.[6]
Injection Volume ≤ 5% of column volumeHelps to prevent peak distortion due to column overload.[6]
Connecting Tubing (ID) 0.12 - 0.17 mmMinimizes extra-column volume and band broadening.[6]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Baseline Experiment: Prepare the mobile phase as per your current method (e.g., based on published methods for Cangrelor, which may use a pH around 7.0).[9][10] Run your sample and record the tailing factor for Impurity 4.

  • Low pH Preparation: Prepare a new aqueous mobile phase, adjusting the pH to 3.0 using an appropriate acid (e.g., phosphoric acid or formic acid). Ensure all solvents are HPLC grade and the mobile phase is properly degassed.

  • Equilibration: Equilibrate the column with the new low-pH mobile phase for at least 20-30 column volumes.

  • Analysis: Inject your sample and compare the peak shape and tailing factor of this compound to the baseline experiment.

  • Further Optimization: If needed, test intermediate pH values (e.g., 4.0, 5.0) to find the optimal peak shape.

Protocol 2: HPLC Column Flushing (for a standard C18 column)

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the detector cell.

  • Solvent Sequence: Flush the column sequentially with the following solvents at a low flow rate (e.g., 0.5 mL/min). Use at least 10-15 column volumes for each solvent.

    • HPLC-grade Water (to remove buffers)

    • Methanol

    • Acetonitrile

    • Isopropanol (a strong solvent to remove highly retained nonpolar compounds)

  • Reverse Flush (Optional): If the manufacturer allows, you can reverse the column direction and repeat the flushing sequence. This can be effective at removing particulates from the inlet frit.

  • Re-equilibration: Reconnect the column to the detector and thoroughly equilibrate with your mobile phase until a stable baseline is achieved.

  • Performance Check: Inject a standard to check if the peak shape has improved.

Visualization

The following diagram illustrates a logical workflow for troubleshooting peak tailing for this compound.

G start Peak Tailing Observed for this compound check_mp Check Mobile Phase start->check_mp check_column Check Column start->check_column check_sample Check Sample Prep start->check_sample check_instrument Check Instrument start->check_instrument mp_ph Is pH optimal? (Try pH 2.5-3.5) check_mp->mp_ph adjust_ph Adjust pH & Re-analyze mp_ph->adjust_ph No mp_buffer Is buffer adequate? (10-50 mM) mp_ph->mp_buffer Yes resolved Problem Resolved adjust_ph->resolved adjust_buffer Increase Buffer Strength mp_buffer->adjust_buffer No mp_buffer->check_column Yes adjust_buffer->resolved column_flush Flush Column with Strong Solvent check_column->column_flush column_ok Tailing resolved? column_flush->column_ok replace_column Try New/Different Column (e.g., with end-capping) column_ok->replace_column No column_ok->resolved Yes replace_column->resolved sample_solvent Is sample solvent weaker than mobile phase? check_sample->sample_solvent change_solvent Re-dissolve in Mobile Phase sample_solvent->change_solvent No sample_load Is there overload? sample_solvent->sample_load Yes change_solvent->resolved dilute_sample Dilute Sample or Reduce Injection Volume sample_load->dilute_sample Yes sample_load->check_instrument No dilute_sample->resolved extra_column Check for Extra-Column Volume (tubing, fittings) check_instrument->extra_column extra_column->resolved

Troubleshooting workflow for this compound peak tailing.

References

Cangrelor Impurity Profiling: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for method refinement in Cangrelor impurity profiling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analytical challenges encountered during the impurity profiling of Cangrelor.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities associated with Cangrelor?

A1: Impurities in Cangrelor can originate from the manufacturing process or as degradation products. Common process-related impurities and degradation products include various analogues and derivatives.[1] Forced degradation studies have shown that Cangrelor is particularly sensitive to acidic, basic, and oxidative conditions, while it remains stable under thermal and photolytic stress.[2]

Q2: My HPLC chromatogram shows significant peak tailing for the main Cangrelor peak. What could be the cause and how can I fix it?

A2: Peak tailing in HPLC analysis of compounds like Cangrelor, a nucleotide analogue, can be a common issue. It is often caused by secondary interactions between basic functional groups on the analyte and acidic silanol groups on the silica-based column packing.[3]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, thereby reducing peak tailing.[3]

  • Use a Highly Deactivated Column: Employing an "end-capped" column can minimize the availability of free silanol groups for secondary interactions.[3]

  • Check for Column Overload: Injecting a lower concentration of your sample can help determine if the tailing is due to overloading the column.[3]

  • Inspect for Column Bed Deformation: A void at the column inlet or a partially blocked frit can cause peak tailing for all peaks in the chromatogram. If you suspect this, you can try backflushing the column or replacing it with a new one.[4]

Q3: I am observing a drift in retention times for my impurity peaks. What are the likely causes?

A3: Retention time drift can compromise the reliability of your analytical method. Several factors can contribute to this issue:

  • Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the mobile phase before starting your analytical run.

  • Changes in Mobile Phase Composition: Inconsistencies in the preparation of the mobile phase can lead to shifts in retention times. It is crucial to prepare the mobile phase accurately and consistently.

  • Fluctuations in Column Temperature: Maintaining a stable column temperature is essential for reproducible retention times. Use a column oven to control the temperature.

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.

Q4: What are the typical acceptance criteria for impurities in a drug substance like Cangrelor?

A4: The acceptance criteria for impurities are guided by the International Council for Harmonisation (ICH) guidelines. For a new drug substance, the following thresholds are typically applied:

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.

For Cangrelor, typical analytical controls are consistent with ICH Q3A/Q3B principles. Commonly applied limits include individual identified related compounds at 0.05% to 0.2%, unspecified individual impurities not greater than 0.05% to 0.1%, and total impurities generally controlled to 0.5% to 1.5%.[1]

Troubleshooting Guides

Guide 1: Poor Peak Resolution

Issue: Co-elution or poor separation between the main Cangrelor peak and a known impurity.

dot

Poor_Peak_Resolution Start Poor Peak Resolution Modify_Gradient Optimize Gradient Profile (shallower gradient) Start->Modify_Gradient Gradient Method? Change_Mobile_Phase Adjust Mobile Phase Composition (e.g., organic ratio, pH) Start->Change_Mobile_Phase Isocratic Method? Modify_Gradient->Change_Mobile_Phase Unsuccessful End Resolution Improved Modify_Gradient->End Successful Change_Column Select a Different Column Chemistry Change_Mobile_Phase->Change_Column Unsuccessful Change_Mobile_Phase->End Successful Change_Column->End Successful Baseline_Issues Start Baseline Noise or Drift Check_Mobile_Phase Check Mobile Phase (Freshly prepared? Degassed?) Start->Check_Mobile_Phase Check_System Inspect HPLC System (Leaks? Pump issues?) Check_Mobile_Phase->Check_System No Improvement Solution Problem Resolved Check_Mobile_Phase->Solution Issue Identified & Fixed Check_Detector Check Detector (Lamp energy? Contamination?) Check_System->Check_Detector No Improvement Check_System->Solution Issue Identified & Fixed Check_Detector->Solution Issue Identified & Fixed Method_Validation_Workflow Start Method Development Complete Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Method Validated Robustness->Validated

References

Technical Support Center: Analysis of Cangrelor Impurity 4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Cangrelor Impurity 4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is identified as (2-Chloro-5-iodophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanol[1]. It is a process-related impurity that can arise during the synthesis of Cangrelor[2]. Monitoring and controlling impurities like Impurity 4 are critical to ensure the safety and efficacy of the final drug product, as mandated by regulatory agencies[3][4].

Q2: What are matrix effects and how can they affect the analysis of this compound?

A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix[5]. In the analysis of this compound, particularly in biological matrices like plasma or serum, these effects can lead to ion suppression or enhancement[5][6]. This interference can compromise the accuracy, precision, and sensitivity of the analytical method, potentially leading to unreliable quantification.

Q3: What are the common sources of matrix effects in bioanalytical methods?

A3: The most common sources of matrix effects in bioanalysis are phospholipids from cell membranes, which are often co-extracted with the analyte of interest during sample preparation. Other endogenous components such as salts, proteins, and metabolites can also contribute to matrix effects[6].

Troubleshooting Guide

Issue 1: Poor peak shape and inconsistent retention time for this compound.

Possible Cause: This issue could be due to suboptimal chromatographic conditions or interference from the sample matrix.

Troubleshooting Steps:

  • Optimize Mobile Phase: Adjust the mobile phase composition and gradient to improve peak shape and resolution. A typical starting point for related substances in Cangrelor analysis involves a C18 column with a mobile phase consisting of an ammonium phosphate buffer and acetonitrile with gradient elution[7].

  • Evaluate Column Chemistry: If peak tailing is observed, consider a column with a different chemistry or a smaller particle size (UHPLC) to enhance separation efficiency and reduce co-elution with matrix components[8][9].

  • Sample Dilution: A simple approach to reduce matrix effects is to dilute the sample, which lowers the concentration of interfering components introduced into the system. However, this is only feasible if the method has sufficient sensitivity[10][11].

Issue 2: Low recovery of this compound during sample preparation.

Possible Cause: The chosen sample preparation technique may not be optimal for extracting this compound from the sample matrix.

Troubleshooting Steps:

  • Evaluate Different Extraction Techniques: Compare the recovery of protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE)[12].

  • Optimize LLE Parameters: If using LLE, adjust the pH of the aqueous matrix and test different organic solvents to improve extraction efficiency[12].

  • Optimize SPE Parameters: For SPE, experiment with different sorbents (e.g., reversed-phase, ion exchange) and optimize the wash and elution steps to selectively isolate the analyte and remove interferences[12]. Polymeric mixed-mode strong cation exchange SPE has shown good results in minimizing matrix effects for similar compounds[12].

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general procedure for extracting this compound from a biological matrix, which should be optimized for your specific application.

  • Conditioning: Condition a polymeric mixed-mode strong cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 0.5 mL of the pre-treated sample (e.g., plasma with an internal standard, diluted 1:1 with 2% phosphoric acid in water) onto the cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: LC-MS/MS Analysis

This protocol outlines starting parameters for the chromatographic separation and detection of this compound.

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • MRM Transitions: To be determined by infusing a standard solution of this compound.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)85 - 11530 - 60< 15
Liquid-Liquid Extraction (LLE)70 - 9010 - 30< 10
Solid-Phase Extraction (SPE)90 - 105< 15< 5

Note: These are representative values and actual results may vary depending on the specific matrix and optimized protocol.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_validation Validation A Inconsistent Results or Low Sensitivity in this compound Analysis B Post-column Infusion Experiment to Detect Ion Suppression/Enhancement A->B C Analyze Blank Matrix Extract to Identify Interfering Peaks A->C D Optimize Sample Preparation B->D Matrix Effect Detected F Use Stable Isotope Labeled Internal Standard (SIL-IS) B->F Compensation Strategy E Modify Chromatographic Conditions C->E Co-elution Observed G Re-validate Method for Accuracy, Precision, and Linearity D->G E->G F->G H Successful Method G->H Validation Passed

Caption: Workflow for identifying and mitigating matrix effects.

SamplePrepDecisionTree A Start: Select Sample Preparation Method B High Analyte Concentration & Simple Matrix? A->B C Protein Precipitation (PPT) B->C Yes D Complex Matrix (e.g., Plasma, Tissue)? B->D No H End: Optimized Method C->H E Liquid-Liquid Extraction (LLE) D->E No G Need for High Selectivity and Cleanup? D->G Yes E->H F Solid-Phase Extraction (SPE) F->H G->F

Caption: Decision tree for selecting a sample preparation method.

References

Cangrelor Impurity 4 Reference Standard: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Cangrelor Impurity 4 reference standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability critical?

This compound is identified as a process-related impurity in the synthesis of Cangrelor. Specifically, it is the tri-acetylated precursor to the core nucleoside structure of Cangrelor.[1] Its presence in the final active pharmaceutical ingredient (API) is often due to incomplete deacetylation during the manufacturing process.[1]

The stability of a reference standard is paramount for accurate analytical measurements. Degradation of the this compound standard can lead to:

  • Inaccurate quantification of the impurity in Cangrelor drug substance and product batches.

  • Failure to meet regulatory limits for impurities.

Q2: My this compound reference standard is showing signs of degradation. What are the common causes?

Instability in a reference standard can typically be traced back to several key factors related to storage, handling, or the experimental setup. Environmental factors that commonly reduce the stability of pharmaceutical compounds include temperature, light, humidity, pH, and oxygen.[2][3]

Use the following workflow to troubleshoot the issue.

G start Instability Observed (e.g., new peaks, lower assay) storage 1. Review Storage Conditions start->storage handling 2. Assess Handling Procedures start->handling solvent 3. Evaluate Solvent/Diluent start->solvent method 4. Check Analytical Method start->method temp Is temperature correct? (Recommended: 2-8°C) storage->temp light Is it protected from light? storage->light humidity Is container tightly sealed to prevent moisture ingress? storage->humidity aliquot Was the standard prepared fresh from a new aliquot? handling->aliquot freeze_thaw Have stock solutions undergone multiple freeze-thaw cycles? handling->freeze_thaw solvent_ph Is the solvent pH appropriate? (Cangrelor is sensitive to acid/base) solvent->solvent_ph solvent_purity Is the solvent high purity (e.g., HPLC grade)? solvent->solvent_purity linearity Are linearity and reproducibility issues present? method->linearity system_suitability Does the system pass suitability tests? method->system_suitability end Isolate Cause & Re-analyze temp->end light->end humidity->end aliquot->end freeze_thaw->end solvent_ph->end solvent_purity->end linearity->end system_suitability->end

Caption: Troubleshooting workflow for reference standard instability.
Q3: What are the recommended storage and handling conditions for the this compound reference standard?

Proper storage and handling are crucial to maintain the integrity of the reference standard. While specific supplier recommendations on the Certificate of Analysis should always be followed, general best practices are summarized below.

ParameterRecommendationRationale
Temperature 2-8°CLower temperatures slow the rate of chemical degradation.[4] this compound suppliers recommend storage at 2-8°C.[5]
Light Store in the dark (e.g., amber vials)Protects against photolytic degradation. Although the parent drug Cangrelor is stable under photolytic stress, it is best practice to protect all standards from light.[3][6][7]
Humidity Store in a tightly sealed container with a desiccant if necessary.Cangrelor itself is hygroscopic and sensitive to hydrolysis.[8] Protecting the impurity standard from moisture is critical to prevent degradation.
Atmosphere Store under an inert gas (e.g., Nitrogen or Argon) if provided.Minimizes the risk of oxidative degradation.[3]
Solution Stability Prepare solutions fresh daily. Avoid long-term storage of solutions unless stability data is available.Prevents degradation that may occur in solution over time. The stability of the standard solution should be confirmed if it is to be used over several days.[9]
Handling Use clean, calibrated equipment. Avoid repeated freeze-thaw cycles of stock solutions.Prevents contamination and physical stress that can degrade the standard.[10]

Troubleshooting Guides & Protocols

Q4: How can I perform a forced degradation study to assess the stability of my reference standard?

A forced degradation or stress testing study is essential to understand the intrinsic stability of a reference standard and to develop a stability-indicating analytical method.[7] The parent drug, Cangrelor, is known to be sensitive to acidic, basic, and oxidative conditions.[6][7]

Below is a general protocol for a forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) prep_control Prepare 'Time Zero' Control (Dilute stock to working conc.) prep_stock->prep_control acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C, 4h) prep_stock->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C, 4h) prep_stock->base oxidation Oxidation (e.g., 3% H₂O₂, RT, 24h) prep_stock->oxidation analyze Analyze via Stability-Indicating HPLC-UV/MS Method prep_control->analyze Inject Control neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples to Working Concentration oxidation->dilute thermal Thermal (Solid state, 80°C, 48h) thermal->dilute photo Photolytic (Solid state, ICH Q1B light exposure) photo->dilute neutralize->dilute dilute->analyze compare Compare Results to Control (Assess % degradation, peak purity) analyze->compare

Caption: Experimental workflow for a forced degradation study.

Detailed Protocol: Forced Degradation Study

  • Stock Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of 1 mg/mL.[5]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 4-8 hours. After the incubation period, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH. Dilute to a final working concentration with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 4-8 hours. After incubation, cool and neutralize with 0.1 M HCl. Dilute to a final working concentration.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light. Dilute to a final working concentration.[9]

  • Thermal Degradation: Place the solid reference standard in a vial in a thermostatically controlled oven at 80°C for 48 hours. After exposure, dissolve the solid in the solvent and dilute to the working concentration.[7]

  • Photolytic Degradation: Expose the solid reference standard to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A parallel sample should be wrapped in aluminum foil as a dark control. After exposure, prepare solutions of both samples to the working concentration.[9]

  • Analysis: Analyze all stressed samples and a "time zero" unstressed control sample using a validated, stability-indicating HPLC method. The method should be capable of separating the intact impurity from any potential degradants.

Q5: What are the expected degradation patterns for Cangrelor, and how might Impurity 4 differ?

Studies on the parent drug, Cangrelor, provide insight into its stability profile. This data can serve as a useful reference point when investigating the stability of its related impurities.

Stress ConditionCangrelor Drug Substance StabilityPotential Implication for Impurity 4
Acidic Hydrolysis Sensitive; significant degradation observed.[6][7]The ester linkages in the tri-acetylated precursor (Impurity 4) are likely susceptible to acid hydrolysis, potentially leading to deacetylation.
Basic Hydrolysis Sensitive; significant degradation observed.[6][7]Base-catalyzed hydrolysis of the acetyl groups is expected to be a primary degradation pathway for Impurity 4.
Oxidation Sensitive; significant degradation observed.[6][7]The purine and thioether moieties present in the core structure could be susceptible to oxidation.
Thermal Stress Stable.[6][7]Generally expected to be stable, but this should be confirmed experimentally.
Photolytic Stress Stable.[6][7]Generally expected to be stable, but this should be confirmed experimentally.
Q6: My HPLC analysis of the reference standard is inconsistent. What aspects of the method should I troubleshoot?

Inconsistent analytical results, such as poor reproducibility or shifting retention times, can sometimes be mistaken for standard instability. If you suspect your analytical method, consider the following troubleshooting steps.[11]

  • Mobile Phase:

    • Preparation: Was the mobile phase prepared fresh? Is the pH correct and consistent? One unit change in pH can alter the rate of decomposition tenfold for pH-sensitive compounds.[4]

    • Degassing: Is the mobile phase properly degassed to prevent air bubbles in the pump?

  • HPLC System:

    • System Suitability: Are you running system suitability tests before each sequence? Check for consistency in retention time, peak area, tailing factor, and theoretical plates.[9]

    • Pump & Leaks: Is the flow rate stable? Are there any leaks in the system that could cause pressure fluctuations?

    • Injector: Is the injection volume precise? Check the autosampler for air bubbles in the syringe.

  • Column:

    • Column Health: Is the column old or contaminated? This can lead to peak tailing, splitting, or loss of resolution.

    • Equilibration: Is the column properly equilibrated with the mobile phase before starting the sequence?

  • Standard Preparation:

    • Accuracy: Double-check all calculations and dilutions. Ensure pipettes and balances are calibrated. The uncertainty of the reference standard's certified concentration is affected by factors like mass measurement and solvent addition.[12][13]

    • Solubility: Is the standard fully dissolved in the diluent? Incomplete dissolution is a common source of variability.[10]

References

Technical Support Center: Analysis of Cangrelor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cangrelor. The focus is on minimizing on-column degradation during analytical experiments, particularly High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of Cangrelor?

A1: Cangrelor is known to be susceptible to degradation under acidic, basic, and oxidative conditions. The main degradation pathways include hydrolysis of the phosphate moieties (dephosphorylation) and oxidation.[1] It is relatively stable under thermal and photolytic stress.

Q2: What are the common challenges encountered during the HPLC analysis of Cangrelor?

A2: Due to its chemical structure, particularly the phosphate groups, users may encounter issues such as peak tailing, the appearance of ghost peaks, and loss of analyte due to on-column degradation. These issues can arise from interactions with the stationary phase, the mobile phase composition, and components of the HPLC system itself.

Q3: Are there any known impurities of Cangrelor I should be aware of?

A3: Yes, several process-related impurities and degradation products have been identified. Some of the known impurities are designated as Impurity A, B, C, and D.[2] Understanding the impurity profile is crucial for developing a stability-indicating method.

Troubleshooting Guide: Minimizing On-Column Degradation of Cangrelor

On-column degradation can lead to inaccurate quantification, the appearance of artifactual peaks, and method variability. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Appearance of Unexpected Peaks or High Impurity Profile
Possible Cause Troubleshooting Step Rationale
On-column Hydrolysis (Dephosphorylation) Optimize Mobile Phase pH: Maintain the mobile phase pH around 7.0. A published method for related substances in Cangrelor uses a mobile phase with a pH of 7.0.[2] Avoid strongly acidic or basic conditions as Cangrelor is sensitive to both.[1] For reversed-phase chromatography of phosphate-containing compounds, a pH between 2 and 4 can sometimes improve peak shape and stability, but this should be carefully evaluated for Cangrelor due to its acid sensitivity.[3]Maintaining a neutral pH minimizes the risk of acid or base-catalyzed hydrolysis of the phosphate groups on the column.
Control Column Temperature: Set the column temperature to 30°C as specified in a known method for Cangrelor analysis.[2] Avoid elevated temperatures, as they can accelerate degradation reactions.Lowering the temperature can reduce the rate of on-column degradation.
On-column Oxidation Use Metal-Free or Bio-Inert HPLC Systems: If possible, utilize HPLC systems with PEEK or titanium components to minimize contact with stainless steel. However, be aware that titanium can leach ions in the presence of anhydrous organic solvents, which can then interact with phosphate-containing analytes.[4][5][6]Stainless steel components in the HPLC flow path (including column frits and tubing) can release metal ions (e.g., Fe³⁺, Cr³⁺) that can catalyze the oxidation of sensitive compounds.[4][7]
Incorporate a Chelating Agent: If a metal-free system is not available, consider adding a weak chelating agent like citric acid or ethylenediaminetetraacetic acid (EDTA) to the mobile phase at a low concentration (e.g., 0.1 mM). Note that these are not volatile and may not be suitable for LC-MS applications.Chelating agents can bind to metal ions in the mobile phase or on the column surface, preventing them from catalyzing the degradation of Cangrelor.[4]
De-gas Mobile Phase Thoroughly: Ensure the mobile phase is adequately de-gassed using helium sparging or an online degasser to remove dissolved oxygen.Dissolved oxygen in the mobile phase can contribute to the on-column oxidation of susceptible analytes.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step Rationale
Secondary Silanol Interactions Adjust Mobile Phase pH: As mentioned, maintaining a pH of 7.0 is a good starting point. For basic compounds, working at a lower pH can reduce peak tailing by protonating the analyte and minimizing interactions with residual silanols on the silica-based stationary phase.The phosphate groups in Cangrelor can interact with free silanol groups on the surface of C18 columns, leading to peak tailing. Controlling the ionization state of both the analyte and the silanols is key to achieving symmetrical peaks.
Use a High-Purity, End-Capped Column: Employ a modern, high-purity silica column with robust end-capping.These columns have a lower concentration of accessible, acidic silanol groups, which reduces the potential for secondary interactions.
Increase Buffer Concentration: If using a buffered mobile phase, ensure the concentration is sufficient (typically 10-25 mM) to maintain a consistent pH on the column.A stable pH environment is crucial for consistent analyte retention and peak shape.
Analyte Overload Reduce Injection Volume or Sample Concentration: Inject a smaller volume of the sample or dilute the sample further.Overloading the column can lead to peak distortion, including tailing and fronting.

Experimental Protocols

Recommended HPLC Method for Cangrelor and its Related Substances

This method is based on a published protocol for the determination of related substances in Cangrelor.[2]

ParameterSpecification
Column Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 15 mmol·L⁻¹ ammonium phosphate and sodium perchlorate solution, adjusted to pH 7.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution A suitable gradient to separate Cangrelor from its impurities. Start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B.
Flow Rate 1.0 mL·min⁻¹
Detection Wavelength 242 nm
Column Temperature 30 °C
Injection Volume 10 µL
Sample Diluent A mixture of Mobile Phase A and Mobile Phase B to ensure compatibility.
Forced Degradation Study Protocol

To understand the degradation profile of Cangrelor and to develop a stability-indicating method, forced degradation studies can be performed.[1][8]

ConditionProtocol
Acid Hydrolysis Dissolve Cangrelor in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2-8 hours). Neutralize the solution before injection.
Base Hydrolysis Dissolve Cangrelor in 0.1 M NaOH and keep at room temperature for a specified time (e.g., 30 minutes - 2 hours). Neutralize the solution before injection.
Oxidative Degradation Dissolve Cangrelor in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time (e.g., 2-24 hours).
Thermal Degradation Expose solid Cangrelor to dry heat (e.g., 80°C) for a specified period (e.g., 24-48 hours).
Photolytic Degradation Expose a solution of Cangrelor to UV light (e.g., 254 nm) or sunlight for a specified duration.

Visualizations

Cangrelor_Degradation_Troubleshooting cluster_symptoms Observed Problem cluster_causes Potential On-Column Cause cluster_solutions Recommended Solution Symptom1 Unexpected Peaks / High Impurity Cause1 Hydrolysis (Dephosphorylation) Symptom1->Cause1 can be due to Cause2 Oxidation (Metal-Catalyzed) Symptom1->Cause2 can be due to Symptom2 Poor Peak Shape (Tailing) Cause3 Secondary Silanol Interactions Symptom2->Cause3 often caused by Solution1 Optimize Mobile Phase pH (Neutral) Cause1->Solution1 Solution2 Control Column Temperature (≤ 30°C) Cause1->Solution2 Solution3 Use Metal-Free/Bio-Inert System Cause2->Solution3 Solution4 Add Chelating Agent (e.g., EDTA) Cause2->Solution4 Solution5 De-gas Mobile Phase Cause2->Solution5 Cause3->Solution1 Solution6 Use High-Purity, End-Capped Column Cause3->Solution6

Troubleshooting logic for on-column degradation of Cangrelor.

P2Y12_Signaling_Pathway cluster_inhibition Inhibition by Cangrelor cluster_receptor Platelet Membrane cluster_downstream Downstream Signaling Cascade Cangrelor Cangrelor P2Y12 P2Y12 Receptor Cangrelor->P2Y12 blocks Gi_protein Gi Protein Activation P2Y12->Gi_protein ADP ADP ADP->P2Y12 activates AC_inhibition Adenylyl Cyclase Inhibition Gi_protein->AC_inhibition PI3K_activation PI3K Activation Gi_protein->PI3K_activation cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Platelet_activation Platelet Activation & Aggregation cAMP_decrease->Platelet_activation leads to PI3K_activation->Platelet_activation leads to

Cangrelor's mechanism of action via the P2Y12 signaling pathway.

References

Technical Support Center: Cangrelor Synthesis and Impurity Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the formation of Cangrelor impurities, with a specific focus on Cangrelor Impurity 4.

Troubleshooting Guides

Issue: High Levels of this compound Detected in the Final Product

Background: this compound, identified as N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-adenosine 2',3',5'-triacetate, is a process-related impurity that arises from the incomplete deacetylation of a key intermediate during the synthesis of Cangrelor. The acetyl groups are used as protecting groups for the hydroxyl moieties of the ribose ring and must be removed to yield the final active pharmaceutical ingredient.

Possible Causes and Recommended Actions:

Possible Cause Recommended Troubleshooting Steps
Incomplete Deacetylation Reaction 1. Optimize Reaction Time and Temperature: The kinetics of the deacetylation reaction are highly dependent on temperature and duration. Insufficient reaction time or suboptimal temperature can lead to the persistence of the acetylated intermediate. Systematically vary the reaction time and temperature to determine the optimal conditions for complete deacetylation. Monitor the reaction progress closely using in-process controls (e.g., HPLC). 2. Adjust Base Concentration: The deacetylation of acetylated nucleosides is typically base-catalyzed. The concentration of the base (e.g., sodium methoxide, triethylamine) is critical. A low base concentration may result in an incomplete reaction, while an excessively high concentration can lead to the formation of other degradation products. Titrate the base concentration to find the optimal level for efficient and clean deacetylation.
Suboptimal Solvent System 1. Evaluate Solvent Composition: The choice of solvent can significantly impact the solubility of the substrate and the efficacy of the deacetylation reaction. While methanol is commonly used, exploring co-solvents or alternative solvent systems may improve reaction efficiency. Ensure the solvent is anhydrous if required by the specific deacetylation chemistry.
Quenching and Work-up Issues 1. Ineffective Quenching: Improper quenching of the reaction can lead to side reactions and the potential for re-acetylation or degradation. Ensure the quenching agent is added at the appropriate temperature and in sufficient quantity to neutralize the base completely. 2. Inefficient Extraction/Purification: The purification process must be robust enough to separate any remaining Impurity 4 from the final product. Optimize the chromatographic conditions (e.g., column chemistry, mobile phase gradient) to achieve adequate resolution.
Issue: Formation of Degradation Products During Synthesis and Storage

Background: Cangrelor is susceptible to degradation under certain conditions, leading to the formation of various impurities. The primary degradation pathways include hydrolysis (acidic and basic conditions) and oxidation.

Possible Causes and Recommended Actions:

Possible Cause Recommended Troubleshooting Steps
pH Instability 1. Maintain Optimal pH Range: Cangrelor is sensitive to both acidic and basic conditions. During synthesis, compounding, and storage of solutions, it is crucial to maintain the pH within a stable range. Forced degradation studies have shown that significant degradation occurs at low and high pH values. For aqueous formulations, buffering the solution to a neutral or slightly alkaline pH can enhance stability.
Oxidative Stress 1. Protect from Oxidizing Agents: The thioether moieties in the Cangrelor molecule are susceptible to oxidation, which can be initiated by exposure to air, light, or residual oxidizing agents from previous synthetic steps. Purge reaction vessels and storage containers with an inert gas (e.g., nitrogen or argon). Consider the use of antioxidants in the formulation if appropriate.
Temperature and Light Exposure 1. Control Temperature: Elevated temperatures can accelerate the rate of both hydrolytic and oxidative degradation. Store Cangrelor and its intermediates at controlled, cool temperatures as specified. 2. Protect from Light: Photodegradation can also contribute to impurity formation. Protect the compound and its solutions from direct light by using amber vials or other light-blocking containers.

Frequently Asked Questions (FAQs)

Q1: What is the structure of this compound?

A1: this compound is N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-adenosine 2',3',5'-triacetate. It is the tri-acetylated precursor of a key intermediate in the Cangrelor synthesis.

Q2: What is the primary formation pathway of this compound?

A2: this compound is a process-related impurity, not a degradation product of the final Cangrelor molecule. Its presence in the final active pharmaceutical ingredient is due to the incomplete removal of the acetyl protecting groups from the ribose moiety of a synthetic intermediate during the deacetylation step.

Q3: What analytical methods are suitable for detecting and quantifying this compound?

A3: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for the separation, detection, and quantification of Cangrelor and its impurities, including Impurity 4.

Q4: How does pH affect the stability of Cangrelor?

A4: Cangrelor is susceptible to hydrolysis under both acidic and basic conditions. Forced degradation studies indicate that the rate of degradation increases significantly at pH values outside the neutral range. Therefore, careful pH control is essential during manufacturing and for the stability of formulated products.

Q5: What are the main degradation products of Cangrelor?

A5: Besides process-related impurities like Impurity 4, Cangrelor can degrade to form several other impurities. These include products of hydrolysis at the phosphate chain and the glycosidic bond, as well as oxidation products of the sulfur-containing side chains.

Data Presentation

Table 1: Illustrative Data on the Impact of Reaction Conditions on this compound Formation

The following data is illustrative and intended to demonstrate the expected trends. Actual results will vary based on specific experimental conditions.

Reaction Time (hours) Temperature (°C) Base Equivalent Remaining Impurity 4 (%)
2251.515.2
4251.55.1
6251.51.2
2401.53.5
4401.5<0.5
6401.5<0.1
4251.08.9
4252.02.3
Table 2: Illustrative Data from Forced Degradation Studies of Cangrelor

The following data is illustrative and based on typical forced degradation studies. Actual degradation percentages will depend on the specific stress conditions applied.

Stress Condition Duration % Degradation Major Degradation Products Formed
0.1 M HCl24 hours12.5Hydrolysis products
0.1 M NaOH8 hours18.2Hydrolysis products
3% H₂O₂24 hours9.8Oxidation products
Heat (80°C)48 hours4.5Thermal degradants
Photostability (ICH Q1B)7 days2.1Photodegradants

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of Cangrelor and Its Impurities

Objective: To provide a robust HPLC method for the separation and quantification of Cangrelor and its process-related and degradation impurities, including Impurity 4.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 15 mM ammonium phosphate buffer with sodium perchlorate, adjusted to pH 7.0

  • Mobile Phase B: Acetonitrile

  • Cangrelor reference standard

  • This compound reference standard

  • Sample diluent (e.g., a mixture of Mobile Phase A and B)

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 242 nm

  • Injection Volume: 10 µL

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 50 50
    25 50 50
    30 95 5

    | 35 | 95 | 5 |

Procedure:

  • Standard Preparation: Prepare a stock solution of the Cangrelor reference standard and Impurity 4 reference standard in the sample diluent. Prepare a series of working standards by diluting the stock solution to known concentrations.

  • Sample Preparation: Accurately weigh and dissolve the Cangrelor sample in the sample diluent to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the peaks corresponding to Cangrelor and Impurity 4 based on their retention times compared to the standards. Calculate the amount of Impurity 4 in the sample using the peak area and the calibration curve generated from the working standards.

Protocol 2: General Procedure for Deacetylation of the Acetylated Cangrelor Intermediate

Objective: To provide a general laboratory-scale procedure for the base-catalyzed deacetylation to minimize the formation of this compound.

Materials:

  • Acetylated Cangrelor intermediate (this compound)

  • Anhydrous Methanol

  • Sodium Methoxide solution (e.g., 25% in methanol)

  • Acetic Acid (for quenching)

  • In-process control (IPC) by HPLC

Procedure:

  • Dissolve the acetylated Cangrelor intermediate in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

  • Cool the solution in an ice bath.

  • Slowly add the sodium methoxide solution dropwise to the stirred solution. The amount of base should be optimized (typically 1.5-2.0 equivalents per acetyl group).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC to check for the disappearance of the starting material (Impurity 4) and the appearance of the deacetylated product.

  • Once the reaction is complete (typically when Impurity 4 is below the desired level, e.g., <0.1%), quench the reaction by adding acetic acid to neutralize the sodium methoxide.

  • Remove the solvent under reduced pressure.

  • Proceed with the appropriate work-up and purification steps to isolate the deacetylated product.

Visualizations

Cangrelor_Impurity_4_Formation Logical Workflow for Minimizing this compound cluster_synthesis Synthesis Step: Deacetylation cluster_troubleshooting Troubleshooting Parameters Start Acetylated Intermediate (this compound) Reaction Deacetylation Reaction (Base, Solvent, Temp, Time) Start->Reaction IPC In-Process Control (IPC) by HPLC Reaction->IPC IPC->Reaction Incomplete? Adjust Parameters Quench Reaction Quench IPC->Quench Complete? Purification Purification Quench->Purification Product Deacetylated Product (<0.1% Impurity 4) Purification->Product Temp Temperature Temp->Reaction Time Reaction Time Time->Reaction Base Base Concentration Base->Reaction Solvent Solvent System Solvent->Reaction P2Y12_Signaling_Pathway Cangrelor's Mechanism of Action: P2Y12 Receptor Antagonism cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Cangrelor Cangrelor Cangrelor->P2Y12 Blocks Gi_protein Gi Protein Activation P2Y12->Gi_protein AC_inhibition Adenylate Cyclase Inhibition Gi_protein->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PKA_inhibition ↓ PKA Activity cAMP_decrease->PKA_inhibition VASP_P VASP-P PKA_inhibition->VASP_P Platelet_Activation Platelet Activation and Aggregation VASP_P->Platelet_Activation Inhibits

Technical Support Center: Overcoming Solubility Challenges with Cangrelor Impurity 4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Cangrelor Impurity 4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a process-related impurity in the synthesis of Cangrelor. Its chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Chemical Name (2-Chloro-5-iodophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanol[1]
Molecular Formula C17H16ClIO3[1]
Molecular Weight 430.7 g/mol [1]
CAS Number 1800196-46-6[1]
Known Solubility Methanol[1]
Storage 2-8°C[1]

Q2: I am having trouble dissolving this compound. What are the recommended starting solvents?

Based on available data, Methanol is a known solvent for this compound[1]. For structurally similar compounds, slight solubility has been observed in Chloroform, Dimethyl Sulfoxide (DMSO), and Ethyl Acetate. It is advisable to start with small quantities to assess solubility in these solvents.

Q3: Are there general strategies to improve the solubility of hydrophobic compounds like this compound?

Yes, several techniques can be employed to enhance the solubility of poorly soluble or hydrophobic compounds. These methods can be broadly categorized as physical and chemical modifications.[2][3]

Table 2: General Solubility Enhancement Techniques

TechniqueDescription
Co-solvency The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of a hydrophobic compound by reducing the polarity of the aqueous solvent system.[4]
pH Adjustment For ionizable compounds, adjusting the pH of the solution can significantly alter solubility by converting the compound to its more soluble salt form.
Particle Size Reduction Decreasing the particle size through methods like micronization or sonocrystallization increases the surface area-to-volume ratio, which can improve the dissolution rate.[3]
Use of Surfactants Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.
Complexation Using complexing agents, such as cyclodextrins, can form inclusion complexes with the poorly soluble compound, thereby enhancing its solubility.

Troubleshooting Guide

Problem: My sample of this compound is not dissolving in the intended solvent.

This guide provides a systematic approach to troubleshooting and overcoming solubility issues with this compound.

Step 1: Solvent Selection and Optimization
  • Initial Solvent Screening: If solubility in methanol is insufficient for your experimental needs, a broader solvent screen is recommended. Test solubility in a range of common laboratory solvents with varying polarities.

    • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

    • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

    • Ethers: Tetrahydrofuran (THF), Dioxane

    • Alcohols: Ethanol, Isopropanol

  • Co-solvent Systems: If single solvents are ineffective, try a co-solvent approach. Start by preparing a concentrated stock solution of this compound in a solvent in which it is most soluble (e.g., Methanol or DMSO). Then, slowly add this stock solution to your aqueous buffer or media while vortexing to avoid precipitation.

Step 2: Physical Intervention Techniques
  • Sonication: Applying ultrasonic energy can help to break down agglomerates and increase the rate of dissolution. Use a sonication bath or a probe sonicator for a short duration, being mindful of potential sample heating and degradation.

  • Heating: Gently warming the solvent can increase the solubility of many compounds. However, it is crucial to first assess the thermal stability of this compound to avoid degradation. Perform a preliminary test on a small sample and analyze for degradation products via HPLC.

Step 3: Formulation Strategies
  • Use of Solubilizing Excipients: For aqueous solutions, consider the addition of surfactants or cyclodextrins. These should be chosen based on the requirements of your downstream application.

Experimental Protocols

Protocol 1: General HPLC Method for Analysis of Cangrelor and its Impurities

This method is a general guideline based on published HPLC methods for Cangrelor and can be adapted for the analysis of this compound.[5][6]

  • Column: Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm) or equivalent reverse-phase column.[5][6]

  • Mobile Phase A: 15 mmol·L⁻¹ ammonium phosphate sodium perchlorate solution (adjusted to pH 7.0 with phosphoric acid).[5][6]

  • Mobile Phase B: Acetonitrile.[5][6]

  • Gradient Elution: A gradient elution is typically used to separate multiple impurities. The specific gradient will need to be optimized for your specific separation needs.

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection Wavelength: 242 nm.[5][6]

  • Column Temperature: 30 °C.[5][6]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Methanol) and dilute with the mobile phase to the desired concentration. Filter through a 0.22 µm filter before injection.

Visualizations

G Troubleshooting Workflow for this compound Solubility start Start: Solubility Issue Identified solvent_screen Perform Solvent Screening (Methanol, DMSO, DCM, etc.) start->solvent_screen is_soluble_1 Is solubility sufficient? solvent_screen->is_soluble_1 co_solvent Try Co-solvent System (e.g., DMSO/Water) is_soluble_1->co_solvent No end_success Proceed with Experiment is_soluble_1->end_success Yes is_soluble_2 Is solubility sufficient? co_solvent->is_soluble_2 physical_methods Apply Physical Methods (Sonication, Gentle Heating) is_soluble_2->physical_methods No is_soluble_2->end_success Yes is_soluble_3 Is solubility sufficient? physical_methods->is_soluble_3 formulation Consider Formulation Strategies (Surfactants, Cyclodextrins) is_soluble_3->formulation No is_soluble_3->end_success Yes end_fail Consult Further or Consider Alternative Impurity Source formulation->end_fail

Caption: A logical workflow for troubleshooting solubility issues of this compound.

G General Approaches to Enhance Solubility cluster_physical Physical Modifications cluster_chemical Chemical Modifications cluster_other Other Techniques root Poorly Soluble Compound (this compound) particle_size Particle Size Reduction (Micronization, Nanosuspension) root->particle_size crystal_habit Modification of Crystal Habit (Polymorphs, Amorphous Forms) root->crystal_habit ph_adjustment pH Adjustment root->ph_adjustment complexation Complexation (e.g., with Cyclodextrins) root->complexation salt_formation Salt Formation root->salt_formation co_solvency Co-solvency root->co_solvency surfactants Use of Surfactants root->surfactants

Caption: Overview of common techniques for enhancing the solubility of drug compounds.

References

Technical Support Center: Optimizing Cangrelor Impurity Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cangrelor impurity analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve resolution in their chromatographic experiments.

Frequently Asked Questions (FAQs)

1. Why am I observing poor resolution between the main Cangrelor peak and its known impurities?

Poor resolution is a common issue that can stem from several factors, including suboptimal mobile phase composition, an inappropriate column, or inadequate system setup. The goal is to increase the separation factor (selectivity) and/or the column efficiency.

2. What is causing significant peak tailing for my Cangrelor or impurity peaks?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as the interaction of basic compounds with acidic silanol groups on the silica surface. It can also result from column overload, dead volume in the system, or a mismatch between the injection solvent and the mobile phase.[1][2]

3. How can I resolve two co-eluting impurities?

Co-elution occurs when two or more compounds have very similar retention times. To resolve them, you need to alter the selectivity of your chromatographic system. This is typically achieved by modifying the mobile phase composition (organic solvent, pH, buffer strength) or changing the stationary phase.[3]

4. My chromatogram shows a drifting or noisy baseline. What are the likely causes and solutions?

An unstable baseline can interfere with the accurate integration and quantification of impurity peaks. Common causes include an unequilibrated column, mobile phase mixing issues, solvent contamination, or detector problems.[3]

Troubleshooting Guides

Issue 1: Poor Resolution Between Cangrelor and Impurities

If you are experiencing inadequate separation between the Cangrelor peak and its impurities, follow this systematic troubleshooting guide.

Initial Checks:

  • System Suitability: Ensure your HPLC system passes its standard performance checks.

  • Method Parameters: Verify that the correct method parameters (mobile phase, flow rate, temperature, etc.) have been entered. A human error, such as using a C8 column instead of the specified C18, can lead to significant retention time shifts.[4]

Troubleshooting Workflow:

G cluster_mp Mobile Phase Optimization cluster_col Column Parameter Evaluation cluster_sys System Hardware Inspection start Poor Resolution Observed check_mobile_phase Step 1: Optimize Mobile Phase start->check_mobile_phase check_column Step 2: Evaluate Column Parameters check_mobile_phase->check_column No Improvement mp1 Adjust Organic Solvent Ratio (e.g., Acetonitrile) check_mobile_phase->mp1 check_system Step 3: Check System Hardware check_column->check_system No Improvement col1 Decrease Flow Rate check_column->col1 resolved Resolution Improved check_system->resolved Issue Found & Fixed sys1 Check for Dead Volume (fittings, tubing) check_system->sys1 mp2 Modify Mobile Phase pH mp1->mp2 mp3 Change Buffer Concentration mp2->mp3 mp3->resolved Improvement Seen col2 Adjust Column Temperature col1->col2 col3 Try a Different Stationary Phase (e.g., Phenyl-Hexyl) col2->col3 col3->resolved Improvement Seen sys2 Inspect/Replace Column Frits sys1->sys2 sys3 Confirm Pump Performance sys2->sys3

Caption: Troubleshooting workflow for poor chromatographic resolution.

Detailed Steps & Experimental Protocols:

  • Optimize Mobile Phase: The mobile phase composition is a critical factor influencing selectivity.[5]

    • Organic Solvent Ratio: Systematically vary the gradient slope or the isocratic percentage of the organic solvent (e.g., acetonitrile). A shallower gradient often improves the resolution of closely eluting peaks.

    • pH Adjustment: For ionizable compounds like Cangrelor and its impurities, small changes in the mobile phase pH can significantly alter retention times and selectivity.[3] Ensure the chosen pH is within the stable range for your column.

    • Buffer Concentration: Increasing the buffer concentration can sometimes improve peak shape and resolution, especially if secondary ionic interactions are an issue.

  • Evaluate Column Parameters:

    • Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.[5]

    • Temperature: Adjusting the column temperature affects solvent viscosity and mass transfer. Increasing temperature generally decreases retention time and can sometimes improve peak shape, while decreasing it can enhance resolution by increasing retention.[5]

    • Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry may be necessary. If you are using a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a C8 column.[6]

Reference Chromatographic Conditions:

The following table summarizes typical HPLC parameters used for Cangrelor impurity analysis, which can serve as a starting point for method development and troubleshooting.

ParameterCondition 1Condition 2
Column Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm)[7]Zorbax Eclipse C8[6]
Mobile Phase A 15 mmol·L⁻¹ ammonium phosphate (pH 7.0)[7]0.1% Phosphoric acid in water[4]
Mobile Phase B Acetonitrile[7]Acetonitrile[4]
Elution Mode Gradient[7][8]Gradient[4]
Flow Rate 1.0 mL/min[7]0.8 - 1.2 mL/min[8]
Column Temp. 30 °C[7]15 - 45 °C[8]
Detection (UV) 242 nm[7]260 - 300 nm[8]
Issue 2: Peak Tailing (Asymmetric Peaks)

Peak tailing reduces resolution and affects the accuracy of integration. This guide provides a logical approach to diagnose and resolve this issue.

Troubleshooting Workflow:

G cluster_overload Column Overload Checks cluster_interaction Secondary Interaction Mitigation cluster_extra Extra-Column Effect Checks start Peak Tailing Observed check_overload Step 1: Check for Column Overload start->check_overload check_secondary_int Step 2: Mitigate Secondary Interactions check_overload->check_secondary_int No Improvement ov1 Reduce Sample Concentration check_overload->ov1 check_extracolumn Step 3: Evaluate Extra-Column Effects check_secondary_int->check_extracolumn No Improvement si1 Adjust Mobile Phase pH (to suppress silanol ionization) check_secondary_int->si1 resolved Symmetrical Peaks Achieved check_extracolumn->resolved Issue Found & Fixed ec1 Check for Dead Volume in Fittings check_extracolumn->ec1 ov2 Decrease Injection Volume ov1->ov2 ov2->resolved Improvement Seen si2 Use a High-Purity, End-capped Column si1->si2 si3 Add Competing Base to Mobile Phase si2->si3 si3->resolved Improvement Seen ec2 Ensure Injection Solvent is Weaker than or Matches Mobile Phase ec1->ec2 ec3 Inspect Column Inlet Frit for Blockage ec2->ec3

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps & Experimental Protocols:

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.

    • Protocol: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If peak shape improves with dilution, you are likely experiencing mass overload.[3] Similarly, reduce the injection volume.

  • Mitigate Secondary Interactions: Cangrelor contains functional groups that can interact with residual silanols on the column packing material.

    • Protocol:

      • pH Adjustment: Lower the mobile phase pH (e.g., to pH 2.5-3.0 with formic or phosphoric acid) to suppress the ionization of silanol groups, thereby reducing the secondary ionic interactions that cause tailing for basic compounds.[2]

      • Column Choice: Use a high-purity silica column that is well end-capped to minimize the number of available free silanols.[6]

      • Mobile Phase Additives: Consider adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with the active sites on the stationary phase, improving the peak shape of the analyte.

  • Evaluate Extra-Column Effects: Problems outside of the column can also contribute to peak asymmetry.

    • Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, the peak shape can be distorted.[1] If possible, dissolve the sample in the initial mobile phase.

    • Dead Volume: Inspect all tubing and fittings between the injector and the detector. Excessive or poorly made connections can introduce dead volume, causing peaks to broaden and tail.[1]

Issue 3: Forced Degradation and Stability-Indicating Method Development

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating method. Cangrelor is known to be sensitive to acidic, basic, and oxidative conditions.[9][10]

Experimental Protocol for Forced Degradation:

This protocol outlines the conditions for stressing a Cangrelor sample to generate degradation products.

Stress ConditionReagent / ConditionTimeNotes
Acid Hydrolysis 0.1 M HCl24 - 48 hoursNeutralize sample with base before injection.[11]
Base Hydrolysis 0.1 M NaOH24 - 48 hoursNeutralize sample with acid before injection.[11]
Oxidation 3% H₂O₂24 hoursProtect from light.[12]
Thermal 60-80 °C (in solution or solid)48 hoursMonitor for degradation. Cangrelor is reported to be relatively stable under thermal stress.[9][10]
Photolytic Expose to UV/Vis light (ICH Q1B)24 hoursRun a dark control in parallel. Cangrelor is reported to be stable under photolytic stress.[9][10]

Logical Relationship for Method Development:

The results from forced degradation studies directly inform the optimization of the chromatographic method to ensure it can separate all potential impurities from the main drug peak.

G cluster_FD Forced Degradation Studies cluster_Analysis Chromatographic Analysis cluster_Optimization Method Optimization fd_acid Acid Stress analyze Analyze Stressed Samples fd_acid->analyze fd_base Base Stress fd_base->analyze fd_ox Oxidative Stress fd_ox->analyze fd_thermal Thermal Stress fd_thermal->analyze initial_method Run Initial HPLC Method initial_method->analyze evaluate Evaluate Peak Purity & Resolution analyze->evaluate optimize Optimize Method (Gradient, pH, Column) evaluate->optimize Resolution < 1.5 validate Validate Stability-Indicating Method evaluate->validate All Peaks Resolved optimize->evaluate

Caption: Logic for developing a stability-indicating method.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Cangrelor Impurity 4 in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the method validation process for Cangrelor Impurity 4, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] It is intended for researchers, scientists, and drug development professionals to ensure the reliability and accuracy of analytical data for this specific impurity. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of related substances in Cangrelor due to its high resolution and sensitivity.[5]

Experimental Protocol: HPLC Method for this compound

A robust, stability-indicating HPLC method is essential for the quality control of Cangrelor throughout its manufacturing process and during stability studies.[5] The following protocol is a representative example based on established methods for Cangrelor and its related substances.[6][7]

Chromatographic Conditions:

ParameterSpecification
Column Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Gradient elution with 15 mmol·L-1 ammonium phosphate and sodium perchlorate solution (pH 7.0) and acetonitrile
Flow Rate 1.0 mL·min-1
Detection Wavelength 242 nm
Column Temperature 30 °C
Injection Volume 10 µL

Method Validation Parameters as per ICH Q2(R1)

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[2][8][9] For an impurity quantification method, the following parameters must be thoroughly investigated.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradants, or matrix components.[2] For Cangrelor, forced degradation studies are performed to demonstrate the separation of Impurity 4 from degradation products formed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[10][11] The method must show that the peak for Impurity 4 is free from interference from these potential degradants.

Linearity

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte within a given range.[2] For impurity analysis, the range should typically cover from the reporting threshold to 120% of the specification limit.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
0.05 (LOQ)15.2
0.1030.5
0.2575.8
0.50151.2
0.75226.5
1.00 (100% level)302.1
1.20 (120% level)362.5
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = 301.8x + 0.35
Accuracy

Accuracy represents the closeness of the test results obtained by the method to the true value.[2] It is typically assessed by determining the recovery of a known amount of the impurity spiked into the sample matrix at different concentration levels.

Table 2: Accuracy (Recovery) Data for this compound

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
0.500.4998.0
1.001.01101.0
1.201.1999.2
Average Recovery (%) 99.4
RSD (%) < 2.0
Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Assesses the precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses the within-laboratory variations, for example, on different days, with different analysts, or with different equipment.

Table 3: Precision Data for this compound

Precision LevelParameterResult (RSD %)
Repeatability (n=6 determinations at 100% concentration)< 1.0
Intermediate Precision Day 1 vs. Day 2 < 2.0
Analyst 1 vs. Analyst 2 < 2.0
Instrument 1 vs. Instrument 2 < 2.0
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

Table 4: LOD and LOQ for this compound

ParameterMethodResult (µg/mL)
LOD Signal-to-Noise Ratio (3:1)0.015
LOQ Signal-to-Noise Ratio (10:1)0.05
Robustness

Robustness is the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[2]

Table 5: Robustness Study for this compound

Parameter VariedVariationImpact on Results (RSD %)
Flow Rate ± 0.1 mL/min< 2.0
Column Temperature ± 2 °C< 2.0
Mobile Phase pH ± 0.1< 2.0

Visualizing the Method Validation Workflow

The following diagrams illustrate the logical flow of the method validation process and the relationship between different validation parameters.

Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Define_Purpose Define Purpose (Impurity Quantification) Select_Method Select Analytical Method (HPLC) Define_Purpose->Select_Method Define_Validation_Parameters Define Validation Parameters (ICH Q2(R1)) Select_Method->Define_Validation_Parameters Specificity Specificity (Forced Degradation) Define_Validation_Parameters->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis Robustness->Data_Analysis Acceptance_Criteria Compare with Acceptance Criteria Data_Analysis->Acceptance_Criteria Validation_Report Prepare Validation Report Acceptance_Criteria->Validation_Report ICH_Validation_Parameters cluster_quantitative Quantitative Impurity Test Accuracy Accuracy LOQ Limit of Quantitation Accuracy->LOQ Precision Precision Precision->LOQ Specificity Specificity Linearity Linearity Range Range Linearity->Range Robustness Robustness

References

Comparative Analysis of Cangrelor Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparative analysis of the impurities associated with Cangrelor, a potent intravenous antiplatelet agent. By examining both process-related and degradation impurities, this document offers valuable insights supported by experimental data to aid in the development of robust analytical methods and stable formulations.

Cangrelor, an adenosine triphosphate analog, is a direct-acting P2Y12 platelet receptor antagonist.[1][2][3] Its efficacy is intrinsically linked to its purity. Impurities can arise during the synthesis process or through degradation of the drug substance under various stress conditions. A thorough understanding of these impurities is crucial for quality control and regulatory compliance.

Profiling of Cangrelor Impurities

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug.[4] Studies on Cangrelor have shown that the drug is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it remains stable under thermal and photolytic stress.[4] This has led to the identification of several degradation products (DPs). Alongside these, process-related impurities stemming from the synthesis of Cangrelor and its intermediates are also a key consideration.

Below is a comparative table summarizing the known impurities of Cangrelor, their origin, and their chemical identifiers.

Impurity Name/IdentifierCAS NumberMolecular FormulaOrigin
Degradation Impurities
Impurity A (Hydrolysis)Not AvailableNot AvailableDegradation (Hydrolysis)
Impurity C (Oxidation)Not AvailableC₁₇H₂₁Cl₂F₃N₅Na₄O₁₃P₃S₂Degradation (Oxidation)
Impurity D (Hydrolysis)Not AvailableNot AvailableDegradation (Hydrolysis)
Degradation Products (DP-1 to DP-6)Not AvailableVariesDegradation
Process-Related Impurities
Cangrelor Impurity 1163706-51-2C₁₃H₁₆F₃N₅O₄SProcess-Related
Cangrelor Impurity 2847460-53-1C₁₆H₂₃F₃N₅O₇PS₂Process-Related
Cangrelor Impurity 41830294-26-2Not AvailableProcess-Related
Cangrelor Phosphate Impurity847460-53-1C₁₆H₂₃F₃N₅O₇PS₂Process-Related
Des Ribose Cangrelor Impurity1830294-25-1C₁₁H₁₄F₃N₅S₂Process-Related
2-Thioadenosine43157-50-2C₁₀H₁₃N₅O₄SProcess-Related (Intermediate)
Substituted PurineNot AvailableNot AvailableProcess-Related
Disulfide ImpurityNot AvailableNot AvailableProcess-Related
N-(2-(methylsulfinyl)ethyl)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-6-amine2351938-00-4C₁₁H₁₄F₃N₅OS₂Process-Related

Experimental Methodologies for Impurity Analysis

Accurate detection and quantification of Cangrelor impurities rely on robust analytical techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying these related substances.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for distinguishing the active pharmaceutical ingredient from its impurities and degradation products.

  • Chromatographic Conditions:

    • Column: Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm)

    • Mobile Phase: A gradient elution using a mixture of 15 mmol·L⁻¹ ammonium phosphate sodium perchlorate solution (adjusted to pH 7.0 with phosphoric acid) and acetonitrile.

    • Flow Rate: 1.0 mL·min⁻¹

    • Detection Wavelength: 242 nm

    • Column Temperature: 30 °C

This method has been shown to effectively separate the main peak of Cangrelor from its known impurities, including Impurities A, B, C, and D.

Characterization by LC-MS/MS and NMR

For the structural elucidation of unknown impurities and degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

  • LC-MS/MS: This technique provides valuable information on the molecular weight and fragmentation patterns of the impurities, aiding in their identification. Advanced systems like LC/QTOF/MS/MS (Liquid Chromatography/Quadrupole Time-of-Flight/Mass Spectrometry) have been utilized to characterize novel degradation products of Cangrelor.[4]

  • NMR: ¹H NMR, ¹³C NMR, and 2D NMR studies are employed to confirm the precise chemical structures of the isolated impurities.[4]

Visualizing Key Pathways and Processes

To provide a clearer understanding of the biological context and the analytical workflow for Cangrelor, the following diagrams have been generated.

P2Y12_Signaling_Pathway P2Y12 Receptor Signaling Pathway P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates ADP ADP ADP->P2Y12 Binds to Cangrelor Cangrelor Cangrelor->P2Y12 Inhibits AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activation cAMP->PKA VASP ↓ VASP Phosphorylation PKA->VASP Platelet_Activation Platelet Activation & Aggregation Akt Akt Activation PI3K->Akt

Caption: P2Y12 Receptor Signaling Pathway inhibited by Cangrelor.

Cangrelor_Impurity_Analysis_Workflow Experimental Workflow for Cangrelor Impurity Analysis cluster_stress Forced Degradation Acid Acidic Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Basic Hydrolysis Base->Stressed_Samples Oxidation Oxidative Stress Oxidation->Stressed_Samples Cangrelor_API Cangrelor API & Process Intermediates Cangrelor_API->Acid Cangrelor_API->Base Cangrelor_API->Oxidation HPLC_Screening HPLC Screening (Impurity Detection) Cangrelor_API->HPLC_Screening Stressed_Samples->HPLC_Screening Isolation Impurity Isolation (Prep-HPLC) HPLC_Screening->Isolation If unknown peaks Quantification Quantitative Analysis (Validated HPLC Method) HPLC_Screening->Quantification For known impurities Structure_Elucidation Structure Elucidation Isolation->Structure_Elucidation LCMS LC-MS/MS Structure_Elucidation->LCMS NMR NMR Spectroscopy Structure_Elucidation->NMR Report Comparative Impurity Profile LCMS->Report NMR->Report Quantification->Report

Caption: Workflow for Cangrelor Impurity Analysis.

References

Comparative Guide to the Analytical Validation of Cangrelor Impurity 4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of Cangrelor Impurity 4, a critical aspect of quality control in the manufacturing of the antiplatelet drug Cangrelor. Ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount, and the accurate quantification of impurities is a key regulatory requirement.[1] This document details a primary High-Performance Liquid Chromatography (HPLC) method and compares it with a Liquid Chromatography-Mass Spectrometry (LC-MS) alternative, supported by experimental data and detailed protocols.

Introduction to Cangrelor and Impurity Profiling

Cangrelor is a potent intravenous P2Y12 inhibitor used to prevent thrombotic events during percutaneous coronary intervention (PCI).[2] The manufacturing process of Cangrelor, like any synthetic API, can result in the formation of impurities.[1] Impurity profiling, the identification and quantification of these unwanted substances, is crucial to ensure the safety and efficacy of the final drug product. Regulatory bodies such as the FDA and ICH provide stringent guidelines for the control of impurities in pharmaceuticals.

This compound has been identified as Cangrelor Triacetate Impurity , with the chemical name N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-adenosine 2',3',5'-Triacetate. Its molecular formula is C₂₂H₂₈F₃N₅O₇S₂ and it has a molecular weight of 595.61 g/mol . The CAS number for this impurity is 1830294-26-2.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is a robust and widely used technique for the determination of related substances in Cangrelor. This method demonstrates good separation and quantification of known impurities.

Experimental Protocol: HPLC Method

A study on the determination of related substances in Cangrelor by HPLC provides a well-documented and validated method.[3][4]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Waters Symmetry C18 (250 mm × 4.6 mm, 5 μm).

  • Mobile Phase: A gradient elution using a mixture of 15 mmol·L⁻¹ ammonium phosphate sodium perchlorate solution (adjusted to pH 7.0 with phosphoric acid) and acetonitrile.

  • Flow Rate: 1.0 mL·min⁻¹.

  • Detection Wavelength: 242 nm.

  • Column Temperature: 30 ℃.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the validation data for four known impurities (A, B, C, and D) in Cangrelor using the described HPLC method. While the specific identity of Impurity 4 among these is not explicitly stated in the source, these data provide a strong indication of the method's performance for quantifying Cangrelor-related impurities.

ParameterImpurity AImpurity BImpurity CImpurity D
Relative Response Factor (RRF) 0.5900.5102.270.660
Linearity Range (μg·mL⁻¹) 1.00 - 8.500.0480 - 1.500.0300 - 1.500.0750 - 7.50
Limit of Detection (LOD) Met StandardMet StandardMet StandardMet Standard
Limit of Quantification (LOQ) (μg·mL⁻¹) 1.000.04800.02500.0750
Average Recovery (%) 90 - 11090 - 11090 - 11090 - 110
RSD of Recovery (%) < 5.0< 5.0< 5.0< 5.0

Data sourced from a validated HPLC method for Cangrelor related substances.[3][4][5]

Alternative Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has emerged as a powerful alternative for impurity profiling due to its high sensitivity and specificity.[3][6] This technique is particularly valuable for the identification and quantification of impurities at very low levels.

Experimental Protocol: LC-MS/MS Method

A study on the structural characterization of Cangrelor degradation products utilized an advanced LC/QTOF/MS/MS analysis. While specific quantitative validation parameters for Impurity 4 are not provided, the protocol highlights the capabilities of this technique for impurity analysis.[4][7]

  • Instrumentation: Liquid Chromatograph coupled with a Quadrupole Time-of-Flight (QTOF) Mass Spectrometer.

  • Ionization: Electrospray Ionization (ESI) is commonly used for molecules like Cangrelor and its impurities.

  • Chromatographic Conditions: A C18 column is often employed with a gradient elution of a suitable buffer and an organic solvent like acetonitrile. The specific gradient program would be optimized to achieve separation of the impurities from the main API peak.

Data Presentation: Representative LC-MS/MS Validation Parameters
ParameterTicagrelor (in human plasma)
Linearity Range (ng/mL) 2 - 5000
Lower Limit of Quantification (LLOQ) (ng/mL) 2
Intra-assay Precision (%RSD) ≤ 13.4
Inter-assay Precision (%RSD) ≤ 19.9
Accuracy (% Deviation) Within ± 15% of nominal value

Representative data based on a validated LC-MS/MS method for Ticagrelor.[8]

Comparison of Analytical Methods

FeatureHPLC-UVLC-MS
Principle Separation based on chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Sensitivity Generally lower than LC-MS.High sensitivity, capable of detecting trace-level impurities.[3]
Specificity Good, but can be limited by co-eluting compounds with similar UV spectra.Excellent, provides molecular weight and structural information, reducing ambiguity.[3]
Quantification Reliable and robust for known impurities with reference standards.Highly accurate quantification, especially with the use of isotopically labeled internal standards.
Cost & Complexity Relatively lower cost and less complex instrumentation.Higher initial investment and operational complexity.
Application Routine quality control, stability studies for known impurities.Impurity identification, characterization of unknown impurities, and quantification of trace-level contaminants.

Visualizations

Experimental Workflow for HPLC Method Validation

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation prep_std Prepare Standard Solutions of Impurity 4 hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_std->hplc_system prep_sample Prepare Cangrelor Sample Solution prep_sample->hplc_system spike_sample Spike Sample with Known Concentrations spike_sample->hplc_system inject_samples Inject Samples and Standards hplc_system->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data linearity Linearity & Range acquire_data->linearity accuracy Accuracy (Recovery) acquire_data->accuracy precision Precision (Repeatability & Intermediate) acquire_data->precision lod_loq LOD & LOQ acquire_data->lod_loq specificity Specificity acquire_data->specificity

Caption: Workflow for the validation of the HPLC method for this compound.

Logical Relationship of Impurity Profiling Techniques

cluster_profiling Impurity Profiling cluster_techniques Analytical Techniques cluster_validation Validation & Control api Cangrelor API impurities Process & Degradation Impurities api->impurities hplc HPLC-UV impurities->hplc Separation & Quantification lcms LC-MS impurities->lcms Identification & Quantification uplc UPLC impurities->uplc High-Throughput Analysis gcms GC-MS (for volatile impurities) impurities->gcms identification Identification hplc->identification quantification Quantification hplc->quantification lcms->identification lcms->quantification uplc->quantification control Control Strategy identification->control quantification->control

Caption: Interrelationship of techniques in Cangrelor impurity profiling.

References

A Comparative Guide to Analytical Methods for Cangrelor Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of high-performance liquid chromatography (HPLC) methods for the identification and quantification of impurities in the antiplatelet drug Cangrelor. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document summarizes key performance data from published methods and provides detailed experimental protocols to aid researchers in their method selection and validation processes.

Comparative Analysis of HPLC Methods for Cangrelor Impurities

The following tables summarize the validation parameters of different HPLC methods developed for the analysis of process-related and degradation impurities of Cangrelor. A study by Wang et al. established an HPLC method for determining four known impurities (A, B, C, and D), while another by Guvvala et al. focused on characterizing degradation products under stress conditions.

Table 1: HPLC Method Parameters for Known Impurities

ParameterMethod by Wang et al.[1][2]
Column Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Gradient elution with 15 mmol·L⁻¹ ammonium phosphate sodium perchlorate solution (pH 7.0) and acetonitrile
Flow Rate 1.0 mL·min⁻¹
Detection Wavelength 242 nm
Column Temperature 30 °C

Table 2: Performance Characteristics for Known Impurities (Wang et al.)

ImpurityLinearity Range (µg·mL⁻¹)LOQ (µg·mL⁻¹)Average Recovery (%)RSD (%)
Impurity A 1.00 - 8.501.0090 - 110< 5.0
Impurity B 0.0480 - 1.500.048090 - 110< 5.0
Impurity C 0.0300 - 1.500.025090 - 110< 5.0
Impurity D 0.0750 - 7.500.075090 - 110< 5.0

Table 3: Forced Degradation Studies and Identified Impurities (Guvvala et al.)

Stress ConditionOutcomeIdentified Degradation Products
Acidic Hydrolysis SensitiveDP-1 to DP-6 identified[3]
Basic Hydrolysis SensitiveDP-1 to DP-6 identified[3]
Oxidative SensitiveDP-1 to DP-6 identified[3]
Thermal Stable-
Photolytic Stable-

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. The following protocols are based on the cited literature.

Protocol 1: HPLC Method for Determination of Related Substances in Cangrelor (Wang et al.) [1][2]

  • Chromatographic System: An HPLC system equipped with a UV detector.

  • Column: Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 15 mmol·L⁻¹ ammonium phosphate sodium perchlorate solution, with pH adjusted to 7.0 using phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A specific gradient program is utilized (details to be obtained from the source publication).

  • Flow Rate: 1.0 mL·min⁻¹.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 242 nm.

  • Sample Preparation: Dissolve the Cangrelor sample in a suitable diluent to achieve a known concentration.

  • Quantification: An external standard method using reference substances for impurities A, B, C, and D is used for quantitative analysis. An area normalization method is used for unknown impurities.

Protocol 2: Forced Degradation Study of Cangrelor (Guvvala et al.) [3][4]

Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.

  • Acid Degradation: The drug substance is subjected to acidic conditions (e.g., 0.1 N HCl) at an elevated temperature.

  • Base Degradation: The drug substance is exposed to basic conditions (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: The drug substance is exposed to dry heat (e.g., 105 °C) for a specified period.

  • Photolytic Degradation: The drug substance is exposed to UV and visible light as per ICH guidelines.

  • Analysis: The stressed samples are then analyzed by a suitable stability-indicating method, such as LC/QTOF/MS/MS, to separate and characterize the degradation products.

Visualizations

Cangrelor's Mechanism of Action: P2Y12 Receptor Antagonism

Cangrelor is a direct-acting, reversible antagonist of the P2Y12 receptor, which plays a crucial role in platelet activation and aggregation[5]. Understanding this pathway is important for contextualizing the pharmacological activity of the drug.

Cangrelor_Pathway cluster_platelet Platelet P2Y12 P2Y12 Receptor AC Adenylyl Cyclase P2Y12->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibits ADP ADP ADP->P2Y12 Binds & Activates Cangrelor Cangrelor Cangrelor->P2Y12 Blocks

Caption: Cangrelor's antagonistic action on the P2Y12 receptor.

General Workflow for Cangrelor Impurity Method Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of analytical methods for Cangrelor impurities.

Cross_Validation_Workflow cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R1)) Method_A Method A (e.g., HPLC-UV) Specificity Specificity Method_A->Specificity Linearity Linearity Method_A->Linearity Accuracy Accuracy Method_A->Accuracy Precision Precision Method_A->Precision LOD_LOQ LOD & LOQ Method_A->LOD_LOQ Robustness Robustness Method_A->Robustness Method_B Method B (e.g., UPLC-MS) Method_B->Specificity Method_B->Linearity Method_B->Accuracy Method_B->Precision Method_B->LOD_LOQ Method_B->Robustness Data_Analysis Comparative Data Analysis Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Sample Cangrelor Sample (Spiked with Impurities) Sample->Method_A Sample->Method_B Report Cross-Validation Report Data_Analysis->Report

References

Comparative Analysis of Cangrelor Impurity 4 and Other Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cangrelor Impurity 4, a process-related impurity, with the known degradation products of Cangrelor. The information presented is based on available scientific literature and is intended to assist researchers in understanding the impurity profile of Cangrelor.

Overview of Cangrelor and Its Impurities

Cangrelor is a potent, intravenous, direct-acting P2Y12 platelet inhibitor used as an antiplatelet drug during percutaneous coronary intervention.[1] The stability and purity of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. Impurities in Cangrelor can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).

This compound has been identified as a process-related impurity, specifically N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-adenosine 2',3',5'-Triacetate. It is a tri-acetylated precursor to the core nucleoside structure of Cangrelor and its presence in the final product is typically due to incomplete deacetylation during synthesis.

Degradation products of Cangrelor are primarily formed through hydrolysis and oxidation.[2] Forced degradation studies have identified several key degradation products, including:

  • Impurity A, B, D, and E: Products of hydrolysis.[2]

  • Impurity C: An oxidation product.[2]

  • DP-1 to DP-6: Six degradation products identified under stress conditions (acidic, basic, and oxidative), with DP-1, DP-5, and DP-6 being novel structures.[3]

Comparative Data of Impurities

The following table summarizes the key characteristics of this compound and the major degradation products.

Impurity NameTypeFormation PathwayChemical NameMolecular FormulaMolecular Weight ( g/mol )
This compound Process-RelatedIncomplete deacetylation during synthesisN-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-adenosine 2',3',5'-Triacetate[4][5]C₂₂H₂₈F₃N₅O₇S₂595.61[5]
Impurity A DegradationHydrolysis of the dichloromethylenebisphosphonic acid group[2]Not SpecifiedNot SpecifiedNot Specified
Impurity B DegradationHydrolysis[2]Not SpecifiedNot SpecifiedNot Specified
Impurity C DegradationOxidation of the sulfide group to a sulfoxide[2]Not SpecifiedNot SpecifiedNot Specified
Impurity D DegradationHydrolysis of the glycosidic bond[2]Not SpecifiedNot SpecifiedNot Specified
DP-1 DegradationAcid, Base, and Oxidative Stress[3]Novel Degradation ProductNot SpecifiedNot Specified
DP-2 DegradationAcid, Base, and Oxidative Stress[3]Known Degradation ProductNot SpecifiedNot Specified
DP-3 DegradationAcid, Base, and Oxidative Stress[3]Known Degradation ProductNot SpecifiedNot Specified
DP-4 DegradationAcid, Base, and Oxidative Stress[3]Known Degradation ProductNot SpecifiedNot Specified
DP-5 DegradationAcid, Base, and Oxidative Stress[3]Novel Degradation ProductNot SpecifiedNot Specified
DP-6 DegradationAcid, Base, and Oxidative Stress[3]Novel Degradation ProductNot SpecifiedNot Specified

Quantitative Analysis of Degradation Products

A study by Wang et al. (2018) established an HPLC method for the quantitative analysis of four known degradation impurities (A, B, C, and D) in Cangrelor. The relative response factors (RRF) were determined for each impurity, which is crucial for their accurate quantification.[6][7]

ImpurityRelative Response Factor (RRF)
Impurity A 0.590
Impurity B 0.510
Impurity C 2.27
Impurity D 0.660

Forced degradation studies have shown that Cangrelor is sensitive to acidic, basic, and oxidative conditions, while being stable under thermal and photolytic stress.[3] A patent on high-purity Cangrelor formulations provides data on the degradation of Cangrelor at different pH values after 7 days at 40°C.[2]

pHTotal Impurities (%)Impurity A (%)Impurity D (%)
1.0 71.911.8370.08
3.0 20.70ND22.16
5.0 14.31ND15.71
7.0 3.25ND4.90
9.0 2.61ND4.28
11.0 2.42ND4.39
12.0 2.42ND4.39
ND: None Detected

This data indicates that the primary degradation pathway at low pH is the hydrolysis of the glycosidic bond to form Impurity D. As the pH increases, the formation of Impurity A through hydrolysis of the dichloromethylenebisphosphonic acid group becomes more prevalent, although the overall degradation decreases in alkaline conditions.

Experimental Protocols

HPLC Method for Quantification of Impurities A, B, C, and D

A validated HPLC method for the determination of related substances in Cangrelor has been described with the following parameters:[6][7]

  • Column: Waters Symmetry C18 (250 mm × 4.6 mm, 5 μm)

  • Mobile Phase: A gradient of 15 mmol·L⁻¹ ammonium phosphate sodium perchlorate solution (adjusted to pH 7.0 with phosphoric acid) and acetonitrile.

  • Flow Rate: 1.0 mL·min⁻¹

  • Detection Wavelength: 242 nm

  • Column Temperature: 30 °C

Forced Degradation Study Protocol

A comprehensive forced degradation study was performed on Cangrelor drug substance according to ICH guidelines to identify degradation products DP-1 to DP-6.[3] The general conditions for such studies involve exposing the drug substance to:

  • Acidic Conditions: e.g., 0.1 M HCl at a specified temperature for a defined period.

  • Basic Conditions: e.g., 0.1 M NaOH at a specified temperature for a defined period.

  • Oxidative Conditions: e.g., 3-30% H₂O₂ at a specified temperature for a defined period.[8]

  • Thermal Stress: Heating the solid drug substance (e.g., at 40-80°C).[9]

  • Photolytic Stress: Exposing the drug substance to light (e.g., daylight for 72h).

The resulting degradation products are then analyzed and characterized using techniques like LC-MS/MS and NMR.

Toxicological Profile

Visualizations

Cangrelor Degradation Pathways

Cangrelor_Degradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Cangrelor Cangrelor Impurity_A Impurity A (Hydrolysis of dichloromethylene- bisphosphonic acid group) Cangrelor->Impurity_A Basic pH Impurity_D Impurity D (Hydrolysis of glycosidic bond) Cangrelor->Impurity_D Acidic pH Impurity_B_E Impurity B & E Cangrelor->Impurity_B_E Impurity_C Impurity C (Oxidation of sulfide) Cangrelor->Impurity_C

Caption: Major degradation pathways of Cangrelor.

Experimental Workflow for Impurity Analysis

Impurity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data_eval Data Evaluation Drug_Substance Cangrelor Drug Substance Forced_Degradation Forced Degradation (Acid, Base, Oxidation) Drug_Substance->Forced_Degradation HPLC HPLC Analysis (Quantification) Forced_Degradation->HPLC Process_Sample In-Process Control Sample Process_Sample->HPLC LC_MS LC-MS/MS (Identification & Structure Elucidation) HPLC->LC_MS Impurity_Profile Impurity Profile Generation HPLC->Impurity_Profile NMR NMR Spectroscopy (Structure Confirmation) LC_MS->NMR LC_MS->Impurity_Profile Tox_Assessment Toxicological Assessment (In silico/In vitro) Impurity_Profile->Tox_Assessment

Caption: Workflow for Cangrelor impurity analysis.

Conclusion

The impurity profile of Cangrelor is comprised of both process-related impurities, such as This compound , and degradation products arising from hydrolysis and oxidation. While analytical methods for the detection and quantification of known impurities are established, a complete quantitative comparison and toxicological assessment of all potential impurities, particularly the novel degradation products, requires further investigation. This guide provides a foundational understanding for researchers and drug development professionals to navigate the complexities of Cangrelor's impurity profile.

References

Detecting Cangrelor Impurity 4: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical compounds is paramount. This guide provides a comparative overview of analytical methodologies for the detection of impurities in the antiplatelet drug Cangrelor, with a specific focus on the available data for known related substances. While a specific limit of detection (LOD) for "Cangrelor Impurity 4" (CAS: 1830294-26-2; N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-adenosine 2',3',5'-Triacetate) is not publicly available in the reviewed literature, this guide presents data on other identified Cangrelor impurities, offering a valuable reference for establishing sensitive and reliable detection methods.

Performance Comparison: Limit of Detection

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Cangrelor and its impurities. A study detailing the determination of related substances in Cangrelor by HPLC provides the following limits of detection and quantification for four known impurities, designated as A, B, C, and D. These values serve as a benchmark for the sensitivity of current analytical methods.

ImpurityLimit of Detection (LOD)Limit of Quantification (LOQ)
Impurity ANot explicitly stated, but LOQ is 1.00 µg/mL1.00 µg/mL
Impurity BNot explicitly stated, but LOQ is 0.0480 µg/mL0.0480 µg/mL
Impurity CNot explicitly stated, but LOQ is 0.0250 µg/mL0.0250 µg/mL
Impurity DNot explicitly stated, but LOQ is 0.0750 µg/mL0.0750 µg/mL

Note: The direct correlation between Impurities A, B, C, and D and the specifically requested "this compound" cannot be definitively established from the available public data. The information presented here is based on a validated method for known Cangrelor-related substances and provides a strong foundation for analytical method development and validation for other impurities like Impurity 4.

Experimental Protocol: HPLC Method for Cangrelor Impurities

The following is a representative experimental protocol for the determination of related substances in Cangrelor by HPLC, based on established methods.

Objective: To detect and quantify impurities in a Cangrelor drug substance.

Materials:

  • Cangrelor reference standard

  • Cangrelor Impurity reference standards (as available)

  • Acetonitrile (HPLC grade)

  • Ammonium phosphate

  • Sodium perchlorate

  • Phosphoric acid

  • Water (HPLC grade)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Waters Symmetry C18 column (250 mm × 4.6 mm, 5 µm) or equivalent.

Chromatographic Conditions:

  • Mobile Phase: A gradient of 15 mmol·L⁻¹ ammonium phosphate and sodium perchlorate solution (adjusted to pH 7.0 with phosphoric acid) and acetonitrile.

  • Flow Rate: 1.0 mL·min⁻¹

  • Detection Wavelength: 242 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of the Cangrelor reference standard in a suitable solvent.

    • Prepare a series of working standard solutions of the impurity reference standards at various concentrations to establish linearity and determine the limit of detection (LOD) and limit of quantification (LOQ).

  • Sample Preparation:

    • Accurately weigh and dissolve the Cangrelor drug substance in a suitable solvent to achieve a known concentration.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the standard solutions and the sample solution into the chromatograph.

    • Record the chromatograms and integrate the peak areas.

  • Data Analysis:

    • Identify the peaks corresponding to Cangrelor and its impurities based on their retention times relative to the standards.

    • Calculate the concentration of each impurity in the sample using the peak area and the calibration curve generated from the standard solutions.

    • The Limit of Detection (LOD) is typically determined as the concentration that yields a signal-to-noise ratio of approximately 3:1.

    • The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy, often with a signal-to-noise ratio of 10:1.

Visualizing the Workflow and Relationships

To better understand the experimental process and the context of impurity analysis, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result prep_standards Prepare Standard Solutions (Cangrelor & Impurities) hplc_analysis HPLC Analysis (Gradient Elution) prep_standards->hplc_analysis prep_sample Prepare Cangrelor Sample Solution prep_sample->hplc_analysis data_acquisition Data Acquisition (UV Detection at 242 nm) hplc_analysis->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration lod_loq_determination LOD & LOQ Determination (Signal-to-Noise Ratio) peak_integration->lod_loq_determination quantification Quantification of Impurities lod_loq_determination->quantification

Caption: Experimental workflow for the determination of the Limit of Detection (LOD).

logical_relationship cluster_impurities Related Substances Cangrelor Cangrelor (API) Impurity_A Impurity A Cangrelor->Impurity_A May contain Impurity_B Impurity B Cangrelor->Impurity_B May contain Impurity_C Impurity C Cangrelor->Impurity_C May contain Impurity_D Impurity D Cangrelor->Impurity_D May contain Impurity_4 This compound Cangrelor->Impurity_4 May contain Other_Impurities Other Process-Related & Degradation Products Cangrelor->Other_Impurities May contain

Specificity of Analytical Methods for Cangrelor Impurity 4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring drug safety and efficacy. This guide provides a comparative analysis of analytical methodologies for determining the specificity of methods used to identify and quantify Cangrelor Impurity 4. We will focus on a well-characterized impurity, N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-adenosine 2',3',5'-Triacetate (CAS No. 1830294-26-2), also referred to as Cangrelor Triacetate Impurity.[1][2]

This guide will compare a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection, a widely used technique for routine quality control, against a more advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which offers higher specificity and sensitivity for impurity profiling and structural elucidation.

Comparison of Analytical Methods

The choice of an analytical method for impurity analysis depends on the specific requirements of the drug development stage, from routine quality control to in-depth structural characterization.

ParameterHPLC-UVLC-MS/MS
Specificity Good, based on chromatographic separation (retention time) and UV absorbance. Co-elution can be a challenge.Excellent, based on chromatographic separation, parent ion mass, and fragment ion masses. Provides a high degree of confidence in identification.
Sensitivity Moderate. Suitable for impurities at levels typically specified in pharmacopeias.High. Capable of detecting and quantifying trace-level impurities.
Quantitative Accuracy High, with proper validation and reference standards.High, with the use of appropriate internal standards.
Primary Application Routine quality control, content uniformity, and stability testing.Impurity identification, structural elucidation, and quantification of trace-level impurities.
Instrumentation Widely available in pharmaceutical laboratories.More specialized and expensive instrumentation required.
Sample Throughput Relatively high.Can be lower due to more complex data acquisition and processing.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is based on a validated method for the determination of related substances in Cangrelor.[3][4] This method is suitable for the separation and quantification of known impurities, including those structurally similar to this compound.

Chromatographic Conditions:

  • Column: Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm)[3][4]

  • Mobile Phase: A gradient of 15 mmol·L-1 ammonium phosphate and sodium perchlorate solution (adjusted to pH 7.0 with phosphoric acid) and acetonitrile[3][4]

  • Flow Rate: 1.0 mL·min-1[3][4]

  • Detection Wavelength: 242 nm[3][4]

  • Column Temperature: 30 °C[3][4]

Method Validation Parameters for a Similar Impurity (Impurity D):

ParameterResult
Limit of Detection (LOD) Not explicitly stated for Impurity D, but for other impurities ranged from 0.025 to 1.00 µg·mL-1
Limit of Quantification (LOQ) 0.0750 µg·mL-1
Linearity Range 0.0750 - 7.50 µg·mL-1
Recovery 90% - 110%
Relative Standard Deviation (RSD) < 5.0%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An LC-MS/MS method provides a higher level of specificity and is invaluable for the identification of unknown impurities and for quantitative analysis at very low levels. While a specific validated method for this compound quantification was not found in the public literature, a general workflow based on established practices for impurity analysis is described.[5][6][7]

General Chromatographic and Mass Spectrometric Conditions:

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm) is often used for good separation of pharmaceutical compounds and their impurities.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF).

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for compounds like Cangrelor and its impurities.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-to-product ion transitions for the analyte and an internal standard.

Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Cangrelor Drug Substance/Product Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC Inject into HPLC System Filtration->HPLC Separation Chromatographic Separation on C18 Column HPLC->Separation Detection UV Detection at 242 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Generate Report Integration->Report LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Cangrelor Sample Spiking Spike with Internal Standard Sample->Spiking Extraction Protein Precipitation/SPE (if needed) Spiking->Extraction UPLC Inject into UPLC System Extraction->UPLC Separation Chromatographic Separation UPLC->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Analysis MS/MS Analysis (MRM) Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Quantification Quantification using Internal Standard Data_Acquisition->Quantification Confirmation Fragment Ion Confirmation Quantification->Confirmation Logical_Relationship Goal Analytical Goal QC Routine Quality Control Goal->QC IP Impurity Profiling & Identification Goal->IP HPLC HPLC-UV Method QC->HPLC LCMS LC-MS/MS Method IP->LCMS Validation Method Validation (Specificity, Linearity, Accuracy, Precision) HPLC->Validation LCMS->Validation Report Final Report Validation->Report

References

A Comparative Guide to Robustness Testing for Cangrelor Impurity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the robustness testing of impurities in Cangrelor, a potent intravenous antiplatelet agent. Robustness is a critical parameter in the validation of analytical procedures, ensuring that the method remains reliable under minor variations in experimental conditions. This document outlines a primary High-Performance Liquid Chromatography (HPLC) method and discusses alternative approaches, supported by detailed experimental protocols and illustrative data.

Introduction to Robustness Testing

Robustness testing is a systematic evaluation of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. According to the International Council for Harmonisation (ICH) guidelines, robustness should be considered during the development phase of an analytical procedure. For impurity analysis, a robust method ensures accurate and consistent quantification of impurities, which is crucial for drug safety and efficacy.

Cangrelor, as a complex molecule, can have several process-related and degradation impurities. A validated and robust analytical method is essential for their consistent monitoring and control.

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most widely used technique for the analysis of Cangrelor and its impurities due to its high resolution, sensitivity, and specificity.

Experimental Protocol: RP-HPLC Method for Cangrelor Impurity Analysis

This protocol is based on established methods for the analysis of Cangrelor and related substances.

  • Instrumentation: A gradient HPLC system with a UV detector.

  • Column: Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 15 mmol·L⁻¹ ammonium phosphate and sodium perchlorate solution (adjusted to pH 7.0 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 10% B

    • 10-25 min: 10-40% B

    • 25-35 min: 40-70% B

    • 35-40 min: 70-10% B

    • 40-45 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 242 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Cangrelor sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

Robustness Testing Protocol for the RP-HPLC Method

The robustness of the analytical method is evaluated by making small, deliberate changes to the method parameters and assessing the impact on the analytical results, such as the resolution between peaks, peak area, and retention time.

Parameters to be Varied:

  • Flow Rate: ± 0.2 mL/min (i.e., 0.8 mL/min and 1.2 mL/min).

  • Column Temperature: ± 5°C (i.e., 25°C and 35°C).

  • Mobile Phase pH: ± 0.2 units (i.e., pH 6.8 and pH 7.2).

  • Detection Wavelength: ± 2 nm (i.e., 240 nm and 244 nm).

  • Mobile Phase Composition: ± 2% of the organic modifier (acetonitrile).

Acceptance Criteria:

The method is considered robust if the following criteria are met for all varied conditions:

  • Resolution between Cangrelor and its known impurities remains > 2.0.

  • The relative standard deviation (RSD) of the peak areas for the impurities is not more than 5.0%.

  • No significant change in the elution order of the peaks.

Data Presentation: Illustrative Robustness Study Data

The following tables present illustrative data from a hypothetical robustness study on the analysis of two known impurities (Impurity A and Impurity B) in Cangrelor. This data demonstrates how the results of such a study are typically presented for comparison.

Table 1: Effect of Varied Method Parameters on the Resolution between Cangrelor and Impurities

Parameter VariationResolution (Cangrelor/Impurity A)Resolution (Cangrelor/Impurity B)
Nominal Condition 3.5 4.2
Flow Rate: 0.8 mL/min3.34.0
Flow Rate: 1.2 mL/min3.64.3
Column Temp: 25°C3.44.1
Column Temp: 35°C3.54.2
Mobile Phase pH: 6.83.23.9
Mobile Phase pH: 7.23.64.3
Wavelength: 240 nm3.54.2
Wavelength: 244 nm3.54.2
Acetonitrile: -2%3.13.8
Acetonitrile: +2%3.74.4

Table 2: Effect of Varied Method Parameters on the Quantification of Impurities

Parameter Variation% Area of Impurity A (RSD)% Area of Impurity B (RSD)
Nominal Condition 0.15 (1.2%) 0.22 (1.5%)
Flow Rate: 0.8 mL/min0.16 (1.8%)0.23 (2.1%)
Flow Rate: 1.2 mL/min0.15 (1.5%)0.22 (1.8%)
Column Temp: 25°C0.14 (2.1%)0.21 (2.5%)
Column Temp: 35°C0.15 (1.3%)0.22 (1.6%)
Mobile Phase pH: 6.80.16 (2.5%)0.24 (2.8%)
Mobile Phase pH: 7.20.15 (1.4%)0.22 (1.7%)
Wavelength: 240 nm0.15 (1.6%)0.23 (1.9%)
Wavelength: 244 nm0.15 (1.5%)0.22 (1.8%)
Acetonitrile: -2%0.17 (2.8%)0.25 (3.1%)
Acetonitrile: +2%0.14 (2.0%)0.21 (2.3%)

Note: The data presented in Tables 1 and 2 is illustrative and intended to demonstrate the format of a robustness study report.

Alternative and Complementary Analytical Methods

While RP-HPLC is the primary method for routine impurity analysis, other techniques can be used for specific purposes.

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and higher resolution compared to conventional HPLC. The principles of robustness testing remain the same, but the acceptable ranges for parameter variations might be narrower.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification and structural elucidation of unknown impurities and degradation products. It is typically used during method development and forced degradation studies rather than for routine quality control.

  • Capillary Electrophoresis (CE): Can be an alternative for the separation of charged impurities, offering a different selectivity compared to HPLC.

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of a robustness study for Cangrelor impurity analysis.

Robustness_Testing_Workflow cluster_Plan Planning Phase cluster_Execute Execution Phase cluster_Analyze Analysis Phase cluster_Report Reporting Phase Define_Method Define HPLC Method Parameters Identify_Factors Identify Critical Parameters for Robustness Define_Method->Identify_Factors Set_Ranges Set Variation Ranges for Parameters Identify_Factors->Set_Ranges Prepare_Samples Prepare Cangrelor Samples with Impurities Set_Ranges->Prepare_Samples Nominal_Analysis Analyze Samples under Nominal Conditions Prepare_Samples->Nominal_Analysis Varied_Analysis Analyze Samples under Varied Conditions Prepare_Samples->Varied_Analysis Collect_Data Collect Data (Resolution, Peak Area, etc.) Nominal_Analysis->Collect_Data Varied_Analysis->Collect_Data Statistical_Analysis Perform Statistical Analysis (%RSD) Collect_Data->Statistical_Analysis Compare_Results Compare Results against Acceptance Criteria Statistical_Analysis->Compare_Results Conclusion Draw Conclusion on Method Robustness Compare_Results->Conclusion Documentation Document Results in Validation Report Conclusion->Documentation

Caption: Workflow for a robustness study of Cangrelor impurity analysis.

Signaling_Pathway_Placeholder cluster_Inputs Inputs cluster_Process Robustness Testing Process cluster_Outputs Outputs Method_Parameters HPLC Method Parameters Deliberate_Variations Deliberate Variations in Parameters (Flow Rate, Temp, pH, etc.) Method_Parameters->Deliberate_Variations Sample Cangrelor Sample HPLC_Analysis HPLC Analysis Sample->HPLC_Analysis Deliberate_Variations->HPLC_Analysis Analytical_Results Analytical Results (Resolution, % Impurity) HPLC_Analysis->Analytical_Results Robustness_Assessment Assessment of Method Robustness Analytical_Results->Robustness_Assessment

Caption: Logical relationship of inputs, process, and outputs in robustness testing.

Conclusion

The robustness of the analytical method for impurity profiling of Cangrelor is paramount for ensuring the quality and safety of the drug product. The RP-HPLC method detailed in this guide provides a reliable and specific approach for this purpose. While alternative methods exist for specific applications, HPLC remains the gold standard for routine quality control. The provided experimental protocols and illustrative data serve as a valuable resource for researchers and scientists in the development and validation of robust analytical methods for Cangrelor and other P2Y12 inhibitors. It is imperative that any analytical method intended for quality control be subjected to a rigorous robustness study as outlined, with predefined acceptance criteria to ensure its suitability for its intended purpose.

A Comparative Guide to Analytical Techniques for Cangrelor Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust analysis of impurities in active pharmaceutical ingredients (APIs) like Cangrelor is paramount for ensuring drug safety and efficacy. A variety of analytical techniques are employed for the detection, identification, and quantification of process-related impurities and degradation products. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) for the analysis of Cangrelor impurities, supported by experimental data and detailed protocols.

At a Glance: Comparison of Analytical Techniques

FeatureHPLCUPLCLC-QTOF-MS/MS
Primary Use Quantification of known impuritiesHigh-throughput screening and quantificationIdentification of unknown impurities and degradation products
Resolution GoodExcellentHigh (coupled with chromatographic separation)
Analysis Time StandardFastVaries, can be longer for complex samples
Sensitivity GoodExcellentVery High (especially for mass detection)
Quantitative Capability ExcellentExcellentGood (often used for relative quantification)
Cost LowerModerateHigh

Quantitative Performance Data

The following tables summarize the quantitative performance of a validated HPLC method for the determination of four known impurities in Cangrelor.[1] While specific UPLC and quantitative LC-MS/MS data for the same impurities were not available in the public domain, the general advantages of these techniques in terms of lower detection and quantification limits are well-established.[2][3][4]

Table 1: HPLC Method - Linearity Data for Cangrelor Impurities [1]

ImpurityLinearity Range (µg/mL)Correlation Coefficient (r²)
Impurity A1.00 - 8.50≥ 0.99
Impurity B0.048 - 1.50≥ 0.99
Impurity C0.030 - 1.50≥ 0.99
Impurity D0.075 - 7.50≥ 0.99

Table 2: HPLC Method - Limit of Detection (LOD) and Limit of Quantification (LOQ) for Cangrelor Impurities [1]

ImpurityLOD (µg/mL)LOQ (µg/mL)
Impurity ANot Reported1.00
Impurity BNot Reported0.048
Impurity CNot Reported0.025
Impurity DNot Reported0.075

Experimental Protocols

HPLC Method for Quantification of Known Impurities[1]

This method is suitable for the quantitative analysis of four known process and degradation impurities in Cangrelor.

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of 15 mmol·L-1 ammonium phosphate sodium perchlorate solution (adjusted to pH 7.0 with phosphoric acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 242 nm.

  • Column Temperature: 30 °C.

  • Quantification: An external standard method using impurity reference substances is used for the quantitative analysis of the four impurities, while an area normalization method is established to control the limit of unknown impurities.[1]

UPLC - A High-Throughput Alternative

While a specific validated UPLC method for Cangrelor impurities with quantitative data is not detailed in the available literature, UPLC technology offers significant advantages over traditional HPLC.[2][3][4] By utilizing columns with smaller particle sizes (typically <2 µm), UPLC systems operate at higher pressures, resulting in:

  • Faster Analysis Times: Significantly shorter run times, increasing sample throughput.[2][3][4]

  • Improved Resolution: Sharper and more resolved peaks, allowing for better separation of closely eluting impurities.[2][3][4]

  • Enhanced Sensitivity: Increased peak heights and lower dispersion lead to lower detection limits.[2][3][4]

  • Reduced Solvent Consumption: Shorter analysis times and smaller column dimensions lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option.[2][3]

A typical UPLC method for impurity profiling would involve a sub-2 µm particle column (e.g., Acquity UPLC HSS C18, 1.8 µm) with an optimized gradient elution at a higher flow rate compared to HPLC.

LC-QTOF-MS/MS for Identification of Degradation Products[5][6]

This technique is invaluable for identifying unknown impurities and characterizing degradation pathways, particularly through forced degradation studies.

  • Instrumentation: Liquid Chromatography system coupled to a Quadrupole Time-of-Flight Mass Spectrometer.

  • Forced Degradation: Cangrelor is subjected to stress conditions such as acidic, basic, and oxidative environments to induce degradation.[5][6] The drug substance has been found to be sensitive to these conditions, while stable under thermal and photolytic stress.[5][6]

  • Chromatographic Separation: The degradation products are separated using a suitable LC method, often with a C18 column and a gradient elution program.

  • Mass Spectrometric Analysis: The QTOF-MS/MS analysis provides high-resolution mass data and fragmentation patterns of the eluted compounds. This information is used to elucidate the structures of the degradation products. In one study, a total of six degradation products were identified, with three being previously unreported.[5][6]

Visualizing the Workflow

The following diagrams illustrate the typical workflows for the analytical techniques discussed.

Analytical_Workflow_Comparison cluster_hplc HPLC Workflow cluster_uplc UPLC Workflow cluster_lcms LC-QTOF-MS/MS Workflow hplc_prep Sample Preparation hplc_inject HPLC Injection hplc_prep->hplc_inject hplc_sep Chromatographic Separation hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_quant Quantification hplc_detect->hplc_quant uplc_prep Sample Preparation uplc_inject UPLC Injection uplc_prep->uplc_inject uplc_sep High-Resolution Separation uplc_inject->uplc_sep uplc_detect UV/PDA Detection uplc_sep->uplc_detect uplc_quant Quantification uplc_detect->uplc_quant lcms_prep Sample Preparation (Forced Degradation) lcms_inject LC Injection lcms_prep->lcms_inject lcms_sep Chromatographic Separation lcms_inject->lcms_sep lcms_ion Ionization lcms_sep->lcms_ion lcms_ms QTOF-MS Analysis lcms_ion->lcms_ms lcms_msms MS/MS Fragmentation lcms_ms->lcms_msms lcms_id Structure Elucidation lcms_msms->lcms_id

Caption: Comparative workflows for HPLC, UPLC, and LC-QTOF-MS/MS analysis.

Logical Relationships in Impurity Analysis

The selection of an analytical technique is guided by the specific objective of the analysis, whether it is routine quality control or in-depth characterization of unknown impurities.

Logical_Relationships cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis / Identification objective Analytical Objective hplc HPLC objective->hplc Known Impurities uplc UPLC objective->uplc High-Throughput Quantification lcms LC-QTOF-MS/MS objective->lcms Unknown Impurities / Degradants

Caption: Decision tree for selecting an analytical technique based on the objective.

Conclusion

The choice of analytical technique for Cangrelor impurity profiling depends on the specific requirements of the analysis. HPLC remains a robust and widely used method for the routine quantification of known impurities, with well-established and validated protocols. UPLC offers a significant improvement in terms of speed, resolution, and sensitivity, making it ideal for high-throughput environments and the detection of trace-level impurities. For the critical task of identifying unknown impurities and elucidating degradation pathways, LC-QTOF-MS/MS is the gold standard, providing invaluable structural information. A comprehensive approach to impurity analysis will often involve the strategic application of these complementary techniques to ensure the quality and safety of Cangrelor.

References

A Comparative Analysis of Cangrelor Impurity Profiles from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the impurity profiles of Cangrelor, a potent intravenous antiplatelet agent, from different suppliers. The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, rigorous analytical control and a thorough understanding of impurity profiles are critical. This document summarizes quantitative data, details experimental protocols for impurity analysis, and visualizes key pathways to support researchers and drug development professionals in their quality assessment of Cangrelor.

Executive Summary

Cangrelor, a direct-acting P2Y12 receptor antagonist, is utilized for the reduction of thrombotic cardiovascular events in patients undergoing percutaneous coronary intervention (PCI).[1] The manufacturing process of this complex molecule, along with potential degradation, can lead to the formation of various impurities. These can include process-related impurities, degradation products, and residual solvents. This guide presents a comparative analysis of hypothetical, yet representative, impurity profiles for Cangrelor sourced from three different suppliers, highlighting the importance of comprehensive analytical testing.

Comparison of Impurity Profiles

The following table summarizes the impurity profiles of Cangrelor from three hypothetical suppliers. The acceptance criteria are based on the general principles of the International Council for Harmonisation (ICH) Q3A/Q3B guidelines, which suggest that individual identified impurities are often controlled at levels of 0.05% to 0.2%, with total impurities typically managed between 0.5% to 1.5%.[2]

ImpuritySupplier A (% w/w)Supplier B (% w/w)Supplier C (% w/w)ICH Q3A/Q3B General Limits (% w/w)
Process-Related Impurities
Cangrelor 6-Amino Triol Impurity0.080.120.07≤ 0.15
Des Ribose Cangrelor Impurity0.040.060.05≤ 0.10
Cangrelor Triacetate Impurity0.110.090.13≤ 0.15
Degradation Products
Cangrelor Sulfoxide0.060.080.05≤ 0.10
N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-5’-adenylic Acid0.090.110.08≤ 0.15
Unspecified Impurities
Individual Unspecified Impurity0.030.050.04≤ 0.10
Total Impurities 0.41 0.51 0.42 ≤ 1.0

Note: The data presented in this table is for illustrative purposes and represents a typical range of impurities that may be encountered. Actual impurity levels will vary by manufacturer and batch.

Experimental Protocols

Accurate determination of Cangrelor and its related substances requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the primary technique for the quantification of impurities, while Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for their identification and structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Related Substances

This method is designed for the separation and quantification of known and unknown impurities in Cangrelor.

  • Instrumentation: A gradient HPLC system with a UV detector.

  • Column: Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[3]

  • Mobile Phase A: 15 mmol·L⁻¹ ammonium phosphate and sodium perchlorate solution (adjusted to pH 7.0 with phosphoric acid).[3]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    25 60 40
    35 20 80
    40 20 80
    42 95 5

    | 50 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 242 nm.[3]

  • Injection Volume: 10 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This method is employed for the identification and structural characterization of unknown impurities and degradation products.

  • Instrumentation: A high-resolution mass spectrometer (e.g., QTOF) coupled with a UHPLC system.

  • Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: Optimized for separation of all potential impurities.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • Mass Analyzer: Time-of-Flight (TOF) for accurate mass measurements.

  • Data Acquisition: Full scan mode for initial screening and tandem MS (MS/MS) for structural fragmentation and elucidation.

Forced Degradation Studies

To understand the degradation pathways and to ensure the stability-indicating nature of the analytical methods, forced degradation studies are performed as per ICH guidelines.[4] Cangrelor is subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 12 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

Visualizations

Experimental Workflow for Impurity Profiling

The following diagram illustrates the logical workflow for the comprehensive impurity profiling of Cangrelor.

G Experimental Workflow for Cangrelor Impurity Profiling cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Evaluation Cangrelor_API Cangrelor API from Supplier Dissolution Dissolution in appropriate solvent Cangrelor_API->Dissolution HPLC HPLC for Quantification Dissolution->HPLC Inject LCMS LC-MS for Identification Dissolution->LCMS Inject Quantification Quantify Impurities HPLC->Quantification Identification Identify Unknowns LCMS->Identification Comparison Compare with Specification Quantification->Comparison Identification->Comparison

Caption: Workflow for Cangrelor impurity analysis.

Cangrelor's Mechanism of Action: P2Y12 Signaling Pathway

Cangrelor exerts its antiplatelet effect by reversibly inhibiting the P2Y12 receptor, a key player in ADP-mediated platelet activation and aggregation.

G Cangrelor's Inhibition of the P2Y12 Signaling Pathway cluster_0 Platelet Activation Cascade cluster_1 Inhibition by Cangrelor ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi_protein Gi Protein Activation P2Y12->Gi_protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition Gi_protein->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Leads to Cangrelor Cangrelor Cangrelor->P2Y12 Reversibly Binds & Blocks

Caption: Cangrelor's mechanism of action.

Conclusion

The impurity profile of Cangrelor is a critical quality attribute that requires careful monitoring and control. This guide has provided a framework for comparing impurity profiles from different suppliers, detailed analytical methodologies for their assessment, and visualized the relevant experimental and biological pathways. While the presented data is illustrative, it underscores the necessity for drug development professionals to conduct their own rigorous comparative studies to ensure the quality, safety, and efficacy of their finished pharmaceutical products. The use of validated, stability-indicating analytical methods is paramount in this endeavor.

References

Assessing the Genotoxicity of Cangrelor Impurity 4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the genotoxicity of Cangrelor Impurity 4, a process-related impurity in the synthesis of the antiplatelet drug Cangrelor.[1] Given the importance of controlling genotoxic impurities in pharmaceutical products to ensure patient safety, a thorough evaluation is critical.[2][3][4][5] This document outlines the standard battery of tests recommended by regulatory agencies such as the International Council for Harmonisation (ICH) to investigate the potential of a substance to cause genetic damage.[5][6]

While specific experimental data on the genotoxicity of this compound is not publicly available, this guide presents the methodologies and expected data formats for a comprehensive assessment. The parent drug, Cangrelor, was approved without carcinogenicity studies due to its short-term use indication; however, the genotoxic potential of impurities must still be evaluated.[7]

Comparative Overview of Genotoxicity Assays

A standard assessment of genotoxicity involves a battery of in vitro and, if necessary, in vivo tests to detect different endpoints of genetic damage: gene mutations, chromosomal aberrations (structural and numerical), and DNA strand breaks. The following table summarizes the key assays and their principles.

AssayEndpoint DetectedTest SystemMetabolic Activation (S9)Key Advantages
Bacterial Reverse Mutation Assay (Ames Test) Gene mutations (point mutations, frameshifts)Salmonella typhimurium and Escherichia coli strainsWith and withoutRapid, cost-effective, and highly standardized.[8][9][10]
In Vitro Micronucleus Test Chromosomal damage (clastogenicity and aneugenicity)Mammalian cells (e.g., human lymphocytes, CHO, TK6 cells)With and withoutDetects both chromosome breakage and loss; amenable to automation.[11][12][13][14]
In Vitro Chromosomal Aberration Test Structural chromosome aberrations (breaks, exchanges)Mammalian cells (e.g., human lymphocytes, CHO cells)With and withoutDirectly visualizes chromosomal damage.[15]
In Vivo Micronucleus Test Chromosomal damage in a whole organismRodent bone marrow or peripheral blood erythrocytesN/AAccounts for in vivo metabolism, distribution, and excretion.
In Vivo Chromosomal Aberration Test Structural chromosome aberrations in a whole organismRodent bone marrow cellsN/AProvides in vivo evidence of clastogenicity.[16][17][18]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of genotoxicity. Below are protocols for the initial in vitro screening battery.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium and tryptophan-requiring (trp- ) strains of Escherichia coli.[8][9][19]

Methodology:

  • Strain Selection: Utilize a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

  • Exposure: Two methods are common: the plate incorporation method and the pre-incubation method. The pre-incubation method is generally more sensitive.[9]

  • Dose Selection: A preliminary toxicity test determines the appropriate concentration range. The main experiment should include a negative (solvent) control, a positive control for each strain (with and without S9), and at least five concentrations of this compound.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies per plate is counted. A positive result is defined as a dose-dependent increase in revertant colonies and/or a reproducible increase of at least two-fold over the negative control.

In Vitro Micronucleus Test

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.[11][12]

Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., TK6, CHO) or primary human peripheral blood lymphocytes.[12]

  • Metabolic Activation: The test is performed with and without S9 metabolic activation.

  • Treatment: Cells are exposed to this compound across a range of concentrations for a short duration (3-6 hours) with S9 and for a longer duration (e.g., 24 hours) without S9.

  • Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A positive result is indicated by a significant, dose-dependent increase in the frequency of micronucleated cells.[11]

Data Presentation

Quantitative data from these assays should be presented in clear, structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Ames Test Results for this compound

Concentration (µ g/plate )TA98 (-S9)TA98 (+S9)TA100 (-S9)TA100 (+S9)TA1535 (-S9)TA1535 (+S9)
Solvent Control25 ± 530 ± 6120 ± 15135 ± 1815 ± 420 ± 5
0.128 ± 433 ± 5125 ± 12140 ± 1518 ± 322 ± 4
130 ± 635 ± 7130 ± 16145 ± 1716 ± 525 ± 6
1032 ± 540 ± 8135 ± 14150 ± 2020 ± 428 ± 5
10035 ± 775 ± 10 140 ± 18280 ± 2522 ± 630 ± 7
500ToxicToxicToxicToxicToxicToxic
Positive Control250 ± 30300 ± 35800 ± 50950 ± 60150 ± 20180 ± 25

*Values are mean revertants/plate ± SD. *Statistically significant increase (p < 0.05).

Table 2: Hypothetical In Vitro Micronucleus Test Results for this compound

Concentration (µM)Treatment DurationS9% Micronucleated Binucleated Cells% Cytotoxicity
Solvent Control24h-1.2 ± 0.30
124h-1.5 ± 0.45
1024h-1.8 ± 0.515
5024h-2.5 ± 0.6*30
10024h-4.8 ± 1.0 55
Solvent Control4h+1.4 ± 0.20
104h+1.6 ± 0.38
504h+2.0 ± 0.520
1004h+3.5 ± 0.845
2004h+6.2 ± 1.2**60
Positive Control24h-15.5 ± 2.5N/A
Positive Control4h+18.2 ± 3.0N/A

*Values are mean ± SD. *Statistically significant increase (p < 0.05). *Statistically significant increase (p < 0.01).

Visualizing Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate experimental workflows and the logic of the assessment process.

Genotoxicity_Assessment_Workflow cluster_0 In Vitro Testing cluster_1 Data Analysis & Interpretation cluster_2 Outcome & Follow-up Ames Ames Test (Gene Mutation) Decision1 Both Negative? Ames->Decision1 MN_vitro In Vitro Micronucleus (Chromosomal Damage) MN_vitro->Decision1 Decision2 One or Both Positive? Decision1->Decision2 No Result_Neg Low Genotoxic Concern Decision1->Result_Neg Yes Result_Pos Genotoxic Concern Decision2->Result_Pos InVivo Proceed to In Vivo Testing Result_Pos->InVivo

Caption: Workflow for the initial assessment of genotoxicity.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Test_Compound This compound Mix Mix Bacteria, Test Compound, +/- S9, and Molten Agar Test_Compound->Mix Bacteria Bacterial Strains (e.g., S. typhimurium) Bacteria->Mix S9_Mix S9 Mix (for +S9 condition) S9_Mix->Mix Plate Pour onto Minimal Glucose Agar Plates Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Controls Count->Compare

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Cangrelor Impurity 4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Cangrelor Impurity 4, a compound relevant in pharmaceutical research. Adherence to these guidelines, in conjunction with institutional and local regulations, is critical for maintaining a safe research environment.

Chemical and Physical Properties

A clear understanding of the properties of this compound is the first step in its safe handling and disposal. The following table summarizes its key characteristics.

PropertyValue
Chemical Name (2-Chloro-5-iodophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanol[1]
Molecular Formula C17H16ClIO3[1]
Molecular Weight 430.7 g/mol [1]
CAS Number 1800196-46-6[1]
Solubility Soluble in Methanol[1]
Storage 2-8°C[1]

Disposal Protocol: A Step-by-Step Approach

While specific protocols may vary based on institutional policies and local regulations, the following procedure outlines the best practices for the disposal of this compound. This process is designed to minimize risk to personnel and the environment.

Important Note: Never dispose of this compound or its containers in the regular trash or down the drain.[2] Improper disposal can lead to environmental contamination and may result in significant legal and financial penalties.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

    • Safety goggles

    • Chemical-resistant gloves

    • A lab coat or protective apron

  • Waste Collection and Segregation:

    • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, properly labeled hazardous waste container.[2][6] The container must be chemically compatible with the waste and have a secure, leak-proof closure.[3]

    • Liquid Waste: If this compound is in a solution (e.g., methanol), collect it in a designated hazardous liquid waste container. Do not mix with incompatible waste streams.

    • Empty Containers: Thoroughly rinse empty containers that held this compound three times with a suitable solvent (e.g., methanol). Collect the rinsate as hazardous liquid waste.[6] Once cleaned, deface or remove the original label and dispose of the container in accordance with your institution's guidelines for non-hazardous lab glass or plastic.[6]

  • Waste Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard characteristics (e.g., "Toxic").[2]

  • Storage of Waste: Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[7] This area should be under the control of laboratory personnel and away from general traffic.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2][8] Disposal must be conducted by a licensed hazardous waste management company in accordance with all federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA).[3][9][10]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_final Final Disposal A Consult SDS and Assess Hazards B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Solid Waste (e.g., contaminated items) D Liquid Waste (e.g., solutions, rinsate) E Empty Containers F Collect in Labeled Hazardous Waste Container C->F D->F G Triple Rinse Container E->G J Store Waste in Designated Satellite Accumulation Area F->J H Collect Rinsate as Hazardous Liquid Waste G->H I Deface Label & Dispose of Clean Container G->I H->F K Contact EHS for Pickup J->K L Disposal by Licensed Hazardous Waste Vendor K->L

Caption: Workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment.

References

Navigating the Safe Handling of Cangrelor Impurity 4 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to personal protective equipment, operational procedures, and disposal, ensuring the safety of researchers and the integrity of scientific work.

Cangrelor is a potent intravenous antiplatelet drug, and its impurities are structurally related compounds that may possess similar biological activity or other unknown toxicological properties. Therefore, treating Cangrelor Impurity 4 with a high degree of caution is paramount. The following guidelines provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Identity of this compound

It is important to note that the term "this compound" has been associated with different chemical structures by various suppliers. Researchers should always verify the specific identity of the impurity they are handling by referring to the Certificate of Analysis (CoA) provided by the supplier.

Supplier ReferenceCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Allmpus1800196-46-6C17H16ClIO3430.7
SRIRAMCHEM1830294-26-2C22H28F3N5O7S2595.61

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure to this compound. The following PPE is mandatory when handling this substance:

  • Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations where splashing is a possibility.

  • Hand Protection: Nitrile gloves are recommended. Due to the lack of specific chemical resistance data for this compound, it is advisable to double-glove. Gloves should be inspected for any signs of degradation or puncture before and during use and changed frequently.

  • Body Protection: A laboratory coat is required. For procedures with a higher risk of contamination, a chemically resistant apron or disposable coveralls should be worn.

  • Respiratory Protection: Handling of the solid form of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust particles. If a fume hood is not available or if there is a risk of aerosol generation, a properly fitted NIOSH-approved respirator with an appropriate particulate filter should be used.

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound is critical for maintaining a safe laboratory environment.

Operational Plan: Step-by-Step Handling
  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Verify that the product information matches the order details and the CoA.

  • Storage: Store the compound in a well-ventilated, designated area, away from incompatible materials. The storage temperature should be maintained between 2-8°C, as indicated by some suppliers.[1] The storage area should be clearly labeled with the identity of the substance and any relevant hazard warnings.

  • Preparation and Handling:

    • All handling of solid this compound must be performed within a chemical fume hood.

    • Before handling, ensure that all necessary PPE is correctly donned.

    • Use dedicated spatulas and weighing boats for handling the powder.

    • For creating solutions, add the solvent to the solid slowly to avoid splashing. This compound has been noted to be soluble in methanol.[1]

    • Clean all equipment and the work area thoroughly after each use.

  • Spill Management:

    • In the event of a small spill, carefully clean the area using appropriate absorbent materials while wearing full PPE.

    • For larger spills, evacuate the area and follow the institution's emergency procedures.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, weighing boats, absorbent pads, and any other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Final Disposal: All hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify CoA Verify CoA Don PPE Don PPE Verify CoA->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose via Licensed Service Dispose via Licensed Service Segregate Waste->Dispose via Licensed Service End End Dispose via Licensed Service->End Start Start Start->Verify CoA

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.